molecular formula C23H34O3 B192163 Pregnenolone Acetate CAS No. 1778-02-5

Pregnenolone Acetate

Cat. No.: B192163
CAS No.: 1778-02-5
M. Wt: 358.5 g/mol
InChI Key: CRRKVZVYZQXICQ-RJJCNJEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnenolone acetate is a steroid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKVZVYZQXICQ-RJJCNJEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048942
Record name 3beta-Acetoxy-5-pregnene-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-02-5
Record name Pregnenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnenolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnenolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3beta-Acetoxy-5-pregnene-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregnenolone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNENOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0WWV404B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neurosteroidal Functions of Pregnenolone Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

Executive Summary

Pregnenolone (B344588), a foundational neurosteroid, and its synthetic ester, pregnenolone acetate (B1210297), have garnered significant attention for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological functions of pregnenolone as a neurosteroid, with the understanding that pregnenolone acetate serves as a prodrug that is hydrolyzed in vivo to release the active pregnenolone molecule. This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows through Graphviz diagrams. The content is tailored for professionals in neuroscience research and drug development, aiming to provide a comprehensive resource to facilitate further investigation into the therapeutic potential of pregnenolone and its derivatives.

Introduction: this compound as a Prodrug for the Neurosteroid Pregnenolone

This compound is a synthetic ester of pregnenolone. While some in vitro studies suggest that this compound may have direct biological effects, its primary role in systemic administration is considered to be that of a prodrug. Upon administration, it is presumed to be rapidly hydrolyzed by esterases in the body to yield pregnenolone, the biologically active neurosteroid. This approach can potentially enhance the bioavailability and stability of pregnenolone. Therefore, this guide will focus on the well-documented neurosteroidal functions of pregnenolone and its key metabolites, which are the ultimate effectors of this compound administration in a physiological context.

Pregnenolone is synthesized from cholesterol in the brain, adrenal glands, and gonads.[1] As a neurosteroid, it plays a crucial role in a multitude of neuronal processes, including synaptic plasticity, memory formation, mood regulation, and neuroprotection.[2][3] Its effects are mediated through direct and indirect interactions with various neurotransmitter receptor systems and intracellular signaling pathways.

Key Biological Functions of Pregnenolone as a Neurosteroid

Pregnenolone and its primary metabolites, pregnenolone sulfate (B86663) (PREG-S) and allopregnanolone (B1667786), exert pleiotropic effects on the central nervous system. These functions are critical for maintaining neuronal health and cognitive function.

Modulation of Learning and Memory

Numerous preclinical studies have demonstrated the memory-enhancing effects of pregnenolone and PREG-S.[4][5] Administration of these neurosteroids has been shown to improve performance in various memory tasks in rodents.[4][6] The proposed mechanisms for these cognitive benefits include the modulation of synaptic plasticity and the enhancement of neurotransmitter release.

Neuroprotection and Neurogenesis

Pregnenolone exhibits significant neuroprotective properties against various insults, including excitotoxicity and neuroinflammation.[7] It has been shown to protect neurons from glutamate-induced and amyloid-beta-induced toxicity.[7] Furthermore, pregnenolone can influence neurogenesis by promoting the proliferation of neural stem cells and their differentiation into oligodendrocytes and neurons.[8]

Regulation of Mood and Anxiety

The metabolites of pregnenolone, particularly allopregnanolone, are potent modulators of mood and anxiety. Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic effects.[9] Clinical studies are exploring the potential of pregnenolone administration to alleviate symptoms of depression and anxiety disorders.

Anti-inflammatory Effects in the Brain

Pregnenolone and its derivatives have demonstrated anti-inflammatory properties within the central nervous system.[2][10] They can suppress the production of pro-inflammatory cytokines in microglial cells and macrophages, which may be beneficial in neuroinflammatory conditions.[2][10]

Molecular Mechanisms of Action

The diverse biological functions of pregnenolone are a result of its interaction with multiple molecular targets in the brain.

Modulation of NMDA Receptors

Pregnenolone sulfate (PREG-S) is a well-characterized positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[3][11] It potentiates NMDA receptor-mediated currents, which is believed to be a key mechanism underlying its cognitive-enhancing effects.[9][12] This modulation is subtype-selective, with PREG-S potentiating NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors.[3]

Modulation of GABA-A Receptors

While pregnenolone itself has minimal direct effects on the GABA-A receptor, its metabolite allopregnanolone is a potent positive allosteric modulator.[13][14] Conversely, pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor, contributing to the complex regulation of neuronal excitability.[14][15][16]

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Pregnenolone has been identified as a negative allosteric modulator of the cannabinoid receptor 1 (CB1).[17][18][19] This interaction is thought to represent a natural feedback mechanism to dampen excessive CB1 receptor activation, for instance, by THC from cannabis.[20]

Interaction with Microtubule-Associated Proteins

Pregnenolone can bind to microtubule-associated protein 2 (MAP2), promoting microtubule polymerization and neurite outgrowth.[1][21] This mechanism is thought to contribute to its roles in neuronal development and plasticity.

Quantitative Data on Pregnenolone's Neurosteroidal Activity

The following tables summarize key quantitative data from preclinical and clinical studies on pregnenolone and its metabolites.

Table 1: Receptor Modulation by Pregnenolone and its Metabolites

CompoundReceptorActionAffinity/Potency (EC₅₀/IC₅₀/Kᵢ)Species/SystemReference(s)
Pregnenolone Sulfate (PREG-S)NMDA ReceptorPositive Allosteric ModulatorEC₅₀ = 21 ± 3 µM (for potentiation of glutamate (B1630785) response)Rat (HEK cells expressing GluN1/GluN2B)[9]
Pregnenolone Sulfate (PREG-S)GABA-A ReceptorNegative Allosteric ModulatorIC₅₀ ≈ 1-10 µMRecombinant (α1β2γ2L)[15][16]
AllopregnanoloneGABA-A ReceptorPositive Allosteric ModulatorEC₅₀ = 12.9 ± 2.3 nMRat (Dentate Gyrus Granule Cells)[16]
PregnenoloneCB1 ReceptorNegative Allosteric ModulatorDoes not modify agonist binding but reduces agonist efficacyCHO-CB1R cells[17][20]

Table 2: Dosing and Efficacy in Preclinical and Clinical Studies

Study TypeModel/PopulationCompoundDoseOutcomeReference(s)
Preclinical (Memory)Male MicePregnenolone Sulfate3.5 fmol per mouse (intracerebroventricular)Improved retention in footshock active avoidance training[4]
Preclinical (Memory)Rats and MicePregnenolone Sulfate0.025–12.5 nmol (intracerebroventricular)U-inverted dose-response curve for spatial memory improvement[6]
Clinical Trial (Schizophrenia)Patients with recent-onset schizophreniaPregnenolone50 mg/day (adjunctive)Amelioration of cognitive deficits (visual attention)[1][22]
Clinical Trial (Schizophrenia)Patients with schizophreniaPregnenoloneFixed escalating doses to 500 mg/day (adjunctive)Improved functional capacity (UPSA-B scores)[2][23]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further research.

Protocol for Assessing Memory Enhancement in Rodents (Active Avoidance Task)

Objective: To evaluate the effect of pregnenolone or its metabolites on memory retention.

Animal Model: Male mice.

Procedure:

  • Training: Mice are placed in a shuttle box with two compartments separated by a door. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild footshock) delivered through the grid floor. The mouse can avoid the shock by moving to the other compartment during the conditioned stimulus presentation.

  • Drug Administration: Immediately after training, pregnenolone, pregnenolone sulfate, or vehicle is administered intracerebroventricularly (ICV).

  • Retention Test: 24 hours after training, the mice are returned to the shuttle box, and the number of conditioned avoidance responses (moving to the other compartment during the conditioned stimulus before the footshock) is recorded. An increase in avoidance responses in the drug-treated group compared to the vehicle group indicates memory enhancement.

Reference: [4]

Protocol for In Vitro Assessment of Neuroinflammation

Objective: To determine the anti-inflammatory effects of pregnenolone on microglial cells.

Cell Line: BV-2 murine microglial cells.

Procedure:

  • Cell Culture: BV-2 cells are cultured in appropriate media until they reach a suitable confluency.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: Concurrently with or prior to LPS stimulation, cells are treated with various concentrations of pregnenolone or vehicle.

  • Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the pregnenolone-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Reference: [24]

Protocol for a Randomized Controlled Trial of Adjunctive Pregnenolone in Schizophrenia

Objective: To assess the efficacy of adjunctive pregnenolone in improving cognitive and negative symptoms in patients with schizophrenia.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Participant Population: Patients diagnosed with schizophrenia or schizoaffective disorder with stable symptoms on their current antipsychotic medication.

Procedure:

  • Screening and Baseline Assessment: Eligible participants undergo baseline assessments of cognitive function (e.g., using the MATRICS Consensus Cognitive Battery - MCCB), negative symptoms (e.g., using the Scale for the Assessment of Negative Symptoms - SANS), and overall psychopathology.

  • Randomization: Participants are randomly assigned to receive either pregnenolone (e.g., 50 mg/day or escalating doses up to 500 mg/day) or a matching placebo, in addition to their standard antipsychotic treatment.

  • Treatment Period: The treatment duration is typically 8-12 weeks.

  • Follow-up Assessments: Cognitive and clinical assessments are repeated at specified intervals during the treatment period and at the end of the study.

  • Outcome Measures: The primary outcomes are the change from baseline in MCCB composite scores and SANS total scores. Secondary outcomes may include measures of functional capacity and safety assessments.

Reference: [1][2][22][23][25]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

pregnenolone_synthesis_and_metabolism cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD pregnenolone_sulfate Pregnenolone Sulfate (PREG-S) pregnenolone->pregnenolone_sulfate SULT2A1 dhea DHEA pregnenolone->dhea CYP17A1 allopregnanolone Allopregnanolone progesterone->allopregnanolone 5α-reductase, 3α-HSD

Caption: Biosynthesis and major metabolic pathways of pregnenolone.

pregnenolone_receptor_modulation cluster_pregnenolone Pregnenolone & Metabolites cluster_receptors Neuronal Receptors pregnenolone Pregnenolone cb1 CB1 Receptor pregnenolone->cb1 - Allosteric Modulation preg_s Pregnenolone Sulfate (PREG-S) nmda NMDA Receptor preg_s->nmda + Allosteric Modulation gaba_a GABA-A Receptor preg_s->gaba_a - Allosteric Modulation allo Allopregnanolone allo->gaba_a + Allosteric Modulation

Caption: Modulation of key neuronal receptors by pregnenolone and its metabolites.

experimental_workflow_memory_assessment start Start: Rodent Model training Behavioral Training (e.g., Active Avoidance) start->training randomization Randomization training->randomization treatment_group Treatment Group: This compound / Pregnenolone randomization->treatment_group control_group Control Group: Vehicle randomization->control_group drug_admin Drug Administration (e.g., ICV, IP) treatment_group->drug_admin control_group->drug_admin retention_test Memory Retention Test (24h post-training) drug_admin->retention_test data_analysis Data Analysis: Compare performance between groups retention_test->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for assessing the effects of pregnenolone on memory in rodents.

Conclusion and Future Directions

This compound, as a prodrug for the neurosteroid pregnenolone, holds considerable promise for the development of novel therapeutics for a variety of CNS disorders. The extensive preclinical evidence for pregnenolone's roles in cognitive enhancement, neuroprotection, and mood regulation provides a strong rationale for further clinical investigation. Future research should focus on elucidating the precise pharmacokinetics of this compound to optimize dosing strategies, further exploring the therapeutic potential of its metabolites, and conducting large-scale, well-controlled clinical trials to establish its efficacy and safety in various patient populations. The continued exploration of the intricate signaling pathways modulated by pregnenolone will undoubtedly unveil new avenues for therapeutic intervention in neurological and psychiatric diseases.

References

A Technical Whitepaper on Pregnenolone Acetate: A Synthetic Pregnane Steroid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on pregnenolone (B344588) acetate (B1210297), a synthetic pregnane (B1235032) steroid ester. It details its chemical properties, synthesis, mechanism of action as a prodrug, and its application in scientific research, with a focus on its neuroactive potential.

Executive Summary

Pregnenolone acetate is the synthetically produced acetate ester of pregnenolone, the endogenous precursor to all steroid hormones. As a more stable and bioavailable prodrug, it serves as a critical tool for investigating the physiological and pharmacological roles of pregnenolone, particularly in the central nervous system. Following administration, it is metabolized into pregnenolone, which modulates key neurotransmitter systems, including GABA-A and NMDA receptors. This guide summarizes the synthesis, physicochemical properties, and mechanism of action of this compound. It provides detailed experimental protocols for its preclinical evaluation and presents a synopsis of its application in neuroscience research, highlighting its potential in models of schizophrenia, depression, anxiety, and cognitive dysfunction.

Synthesis and Physicochemical Properties

This compound (IUPAC name: 3β-Hydroxypregn-5-en-20-one acetate) is a synthetic derivative of pregnenolone. The synthesis commonly involves the acetylation of pregnenolone. A typical laboratory-scale synthesis involves reacting pregnenolone with acetyl chloride in a suitable solvent like dichloromethane, using a base such as pyridine (B92270) to neutralize the resulting hydrochloric acid.[1] Alternative industrial methods include the hydrogenation of 16-dehydropregnenolone (B108158) acetate using a palladium/carbon catalyst.[2]

Data Presentation: Physicochemical Properties

All quantitative data for this compound are summarized in Table 1 for clear reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate[3]
CAS Number 1778-02-5[1][4]
Molecular Formula C₂₃H₃₄O₃[1][4]
Molecular Weight 358.52 g/mol [1][4]
Melting Point 149 - 152 °C[4]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in waterN/A

Mechanism of Action: A Prodrug Approach

The primary role of this compound is to act as a prodrug for pregnenolone. Its ester linkage increases its lipophilicity and stability, enhancing oral bioavailability compared to the parent hormone. Once administered, endogenous esterase enzymes rapidly hydrolyze the acetate group, releasing active pregnenolone into circulation.

Pregnenolone itself is a potent neurosteroid with pleiotropic effects.[5] Its mechanisms of action include:

  • Allosteric modulation of neurotransmitter receptors: Pregnenolone and its sulfated metabolite are known to act as negative allosteric modulators of the GABA-A receptor and positive allosteric modulators of the NMDA receptor.[6] This dual action allows it to fine-tune synaptic transmission and plasticity.

  • Precursor to other neuroactive steroids: Pregnenolone is the metabolic precursor to a host of other steroids, including progesterone, DHEA, and the potent anxiolytic neurosteroid allopregnanolone.[5][7] The downstream effects of this compound administration are therefore a composite of the actions of pregnenolone and its metabolites.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics (CNS) Preg_Ac This compound (Administered Prodrug) Esterases Esterases Preg_Ac->Esterases Hydrolysis Preg Pregnenolone (Active Compound) Esterases->Preg Metabolites Downstream Steroids (Allopregnanolone, DHEA, etc.) Preg->Metabolites Metabolism GABA_A GABA-A Receptor Preg->GABA_A - Allosteric Modulator NMDA NMDA Receptor Preg->NMDA + Allosteric Modulator Neuronal_Activity Modulation of Neuronal Excitability & Synaptic Plasticity GABA_A->Neuronal_Activity NMDA->Neuronal_Activity cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis Animal_Model Cannulated Rats Dosing Oral Gavage (this compound in Vehicle) Animal_Model->Dosing Blood_Sampling Serial Blood Collection (Jugular Vein) Dosing->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Extraction Liquid-Liquid Extraction (+ Internal Standard) Storage->Extraction LC_MS LC-MS/MS Quantification (SRM Mode) Extraction->LC_MS PK_Analysis Pharmacokinetic Modeling (AUC, Cmax, Tmax) LC_MS->PK_Analysis

References

An In-depth Technical Guide to the Chemical Properties and Structure of Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Pregnenolone (B344588) acetate (B1210297) is a synthetic derivative of the endogenous neurosteroid pregnenolone.[1] It serves as a crucial intermediate in the synthesis of various steroid hormones and has garnered significant interest within the scientific community for its potential therapeutic applications, including in hormone replacement therapies, neuroprotection, and dermatology.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological interactions of pregnenolone acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][4] It is stable under normal storage conditions, which typically involve keeping it in a tightly sealed container at room temperature, away from light and moisture.[4][5] The compound is classified as a steroid ester.[6][7]

PropertyValueSource
Molecular Formula C₂₃H₃₄O₃[2][6]
Molecular Weight 358.51 g/mol [8]
Melting Point 149-152 °C[2][7]
Boiling Point ~452.9-482.4 °C (at 760 mmHg)[4][5]
Solubility Slightly soluble in water; Soluble in alcohol and chloroform.[4]
Appearance White to off-white crystalline powder[2][4]
Optical Rotation [α]20/D = +17° to +22° (c=1 in Ethanol)[2]
Purity ≥98-99% (HPLC)[2]

Structural Information

The chemical structure of this compound is characterized by a four-ring steroid nucleus. The acetate group is attached at the C3 position, and a ketone group is present at the C20 position.

  • IUPAC Name : [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[6]

  • CAS Number : 1778-02-5[2]

  • SMILES String : CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@@H]3CC=C2C1

  • InChI Key : CRRKVZVYZQXICQ-RJJCNJEVSA-N

Experimental Protocols and Data

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of pregnenolone.[9]

Protocol:

  • Suspend pregnenolone (0.158 mol) in anhydrous dichloromethane (B109758) (400 ml).[9]

  • Add pyridine (B92270) (0.195 mol) to the suspension.[9]

  • Cool the mixture to 0°C.[9]

  • Add acetyl chloride (0.176 mol) dropwise over 10 minutes.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[9]

  • Quench the reaction by adding water (300 ml).[9]

  • Separate the organic layer and wash it with brine (100 ml) and water (100 ml).[9]

  • Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄).[9]

  • Evaporate the solvent under vacuum to yield the final product.[9]

Another cited method for its preparation is the catalytic hydrogenation of 16-Dehydrothis compound.[7][9] A patented synthetic method describes the hydrogenation of dehydrothis compound using a palladium/carbon catalyst with ammonium (B1175870) acetate in ethyl acetate.[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR (500 MHz, CDCl₃): δ 0.64 (s, 3H, 18-Me), 1.02 (s, 3H, 19-Me), 1.13-1.28 (m, 3H), 1.43-1.73 (m, 9H), 1.88 (d, J=10.0 Hz, 2H), 1.99-2.03 (m, 1H), 2.04 (s, 3H, 3β-OAc), 2.05-2.07 (m, 1H), 2.13 (s, 3H, 21-Me), 2.15-2.22 (m, 1H), 2.32-2.34 (m, 2H), 2.52-2.56 (m, 1H), 4.61 (m, 1H, C3-Hα), 5.39 (d, J=5.0 Hz, 1H, C6-H).[9]

  • ¹³C-NMR (125 MHz, CDCl₃): δ 13.2, 19.3, 21.0, 21.4, 22.8, 24.5, 27.7, 31.6, 31.8, 31.8, 36.6, 37.0, 38.1, 38.8, 44.0, 49.9, 56.8, 63.7, 73.8, 122.3, 139.7, 170.5, 209.5.[9]

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • m/z 381.2403 [M+Na]⁺ (calculated for C₂₃H₃₄O₃Na, 381.2406).[9]

Biological Activity and Signaling Pathways

This compound is a derivative of pregnenolone, a key precursor in the biosynthesis of a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[3][5][7]

steroidogenesis_pathway Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens Pregnenolone->Androgens Mineralocorticoids Mineralocorticoids Progesterone->Mineralocorticoids Glucocorticoids Glucocorticoids Progesterone->Glucocorticoids Estrogens Estrogens Androgens->Estrogens

Caption: Role of Pregnenolone in Steroidogenesis.

As a neurosteroid, this compound has been shown to have effects on the central nervous system.[2] It can promote neurite extension and increase microtubule polymerization, suggesting a role in neurodevelopment and neural plasticity.[11]

Furthermore, this compound acts as a signaling-specific inhibitor of the cannabinoid CB1 receptor.[7][12] It is believed to be a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site for agonists like tetrahydrocannabinol (THC). This interaction inhibits the effects mediated by the CB1 receptor without directly blocking agonist binding.[12]

cb1_receptor_inhibition cluster_receptor CB1 Receptor CB1 Receptor Protein OrthoSite Activation Receptor Activation OrthoSite->Activation Leads to AlloSite Inhibition Inhibition of Signal AlloSite->Inhibition THC THC (Agonist) THC->OrthoSite Binds to PregAc This compound (Negative Allosteric Modulator) PregAc->AlloSite Binds to

Caption: Allosteric Modulation of CB1 Receptor.

Conclusion

This compound is a well-characterized steroid ester with defined chemical and physical properties. Its role as a synthetic precursor to numerous hormones and its own biological activities, particularly its effects as a neurosteroid and a modulator of the cannabinoid system, make it a compound of significant interest for ongoing research and development in the pharmaceutical and cosmetic industries.[2] The detailed information provided in this guide serves as a valuable resource for professionals engaged in the study and application of this versatile molecule.

References

Pregnenolone Acetate: A Linchpin in Steroid Hormone Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) acetate (B1210297), the acetylated form of pregnenolone, serves as a crucial intermediate in the industrial synthesis of a wide array of steroid hormones and is a valuable tool in steroidogenesis research. While pregnenolone is the direct endogenous precursor to all steroid hormones, pregnenolone acetate's chemical stability and utility in synthetic schemes make it a cornerstone in the production of corticosteroids, progestogens, androgens, and estrogens. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing its synthesis, conversion pathways, and relevant experimental protocols. Quantitative data on reaction yields are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Steroid hormones are a class of lipids characterized by a four-ring steroid nucleus. They are integral to a vast number of physiological processes, including metabolism, inflammation, immune response, and sexual development. The synthesis of all steroid hormones, a process known as steroidogenesis, originates from cholesterol. A critical rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) in the mitochondria.[1]

Pregnenolone is the universal precursor to all steroid hormones.[1] Its acetylated derivative, this compound, while not a primary endogenous intermediate, is a key compound in the semi-synthesis of numerous steroid drugs. It offers advantages in terms of stability and handling during manufacturing processes. In biological systems, esterases can hydrolyze this compound to pregnenolone, allowing it to enter the natural steroidogenesis cascade. This guide will explore the synthesis of this compound and its subsequent conversion into major classes of steroid hormones, providing both chemical and biological contexts.

Chemical Synthesis of this compound and Progesterone (B1679170)

The industrial production of this compound often starts from dehydrothis compound. The subsequent conversion to progesterone involves a hydrolysis step followed by oxidation.

Synthesis of this compound

A common industrial method for synthesizing this compound involves the catalytic hydrogenation of dehydrothis compound.

Experimental Protocol: Catalytic Hydrogenation of Dehydrothis compound [2]

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve dehydrothis compound in ethyl acetate (8-10 mL per gram of starting material).

  • Catalyst Addition: Add a compound catalyst consisting of palladium on carbon (Pd/C) and ammonium (B1175870) acetate. The total catalyst amount should be 5.5-8.5% of the dehydrothis compound weight, with a palladium to ammonium acetate mass ratio of approximately 1:120.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.4-0.8 MPa and maintain the temperature between 35-45°C. Stir the reaction mixture for 2-3 hours.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under normal pressure.

  • Crystallization: Add a 1:1 (v/v) mixture of methanol (B129727) and ethyl acetate (1 mL per gram of initial starting material) to the concentrated residue. Cool the mixture to induce crystallization.

  • Purification: Collect the crude this compound by centrifugation. Wash the crude product with warm water (40-50°C) and then with methanol (0.1-0.5 mL per gram of initial starting material).

  • Drying: Dry the purified product in an oven to obtain white, sandy, solid this compound.

Conversion of this compound to Progesterone

The conversion of this compound to progesterone is a two-step process involving the hydrolysis of the acetate group to yield pregnenolone, followed by the Oppenauer oxidation of pregnenolone to progesterone.

Experimental Protocol: Hydrolysis of this compound

  • Reaction: Dissolve this compound in a suitable solvent such as methanol.

  • Hydrolysis: Add an aqueous solution of a base, for example, sodium hydroxide, and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with an acid like hydrochloric acid. Extract the pregnenolone with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain pregnenolone.

Experimental Protocol: Oppenauer Oxidation of Pregnenolone to Progesterone [3]

  • Reaction Setup: Dissolve pregnenolone in a suitable solvent like toluene.

  • Dehydration: Heat the mixture to reflux to remove any residual water.

  • Oxidation: Add a ketone, such as cyclohexanone, and a catalyst, typically aluminum isopropoxide. Continue to reflux the mixture. The reaction involves the oxidation of the 3β-hydroxyl group to a ketone and the isomerization of the Δ5 double bond to the Δ4 position.

  • Work-up: After the reaction is complete, cool the mixture and add water to quench the reaction and induce crystallization.

  • Purification: Collect the crude progesterone by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data on Synthesis

The yields for the industrial synthesis of this compound and its conversion to progesterone are summarized in the table below.

Reaction StepStarting MaterialProductCatalyst/ReagentsYield (%)Reference
HydrogenationDehydrothis compoundThis compoundPd/C, Ammonium Acetate>97[2]
HydrolysisThis compoundPregnenoloneBase (e.g., NaOH)>95[2]
Oppenauer OxidationPregnenoloneProgesteroneAluminum Isopropoxide, Ketone>80[2]
Overall Conversion Dehydrothis compound Progesterone ~73.7 [2]

Biological Conversion and Steroidogenesis Pathway

In biological systems, acetate esters of steroids can be hydrolyzed by non-specific esterases or specific cholesterol esterases to their corresponding free alcohols. Therefore, exogenously administered this compound can be converted to pregnenolone, which then enters the well-established steroidogenesis pathway.

Enzymatic Hydrolysis of this compound

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented, it is known that enzymes like cholesterol esterase (or hormone-sensitive lipase) are capable of hydrolyzing cholesterol esters to free cholesterol. It is plausible that these enzymes can also act on this compound.

The Steroidogenesis Cascade from Pregnenolone

Once pregnenolone is formed, it serves as the substrate for a series of enzymatic reactions occurring in the endoplasmic reticulum and mitochondria, leading to the synthesis of all other steroid hormones. The major pathways are summarized in the diagram below.

Steroidogenesis_from_Pregnenolone_Acetate cluster_entry Precursor Entry cluster_delta5 Δ5 Pathway cluster_delta4 Δ4 Pathway cluster_final_products Major Steroid Hormones This compound This compound Pregnenolone Pregnenolone This compound->Pregnenolone Esterase 17α-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17α-Hydroxypregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) 17α-Hydroxypregnenolone->DHEA CYP17A1 (17,20-lyase) 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone 17α-Hydroxypregnenolone->17α-Hydroxyprogesterone 3β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Progesterone->17α-Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone ...multiple steps... (CYP21A2, CYP11B2) 17α-Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17α-Hydroxyprogesterone->Cortisol ...multiple steps... (CYP21A2, CYP11B1) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_processing Data Processing and Interpretation A Seed H295R cells in multi-well plates B Allow cells to adhere and grow (24h) A->B C Treat cells with this compound and/or test compounds B->C D Incubate for a defined period (e.g., 24-48h) C->D E Collect cell culture medium D->E F Harvest cells for viability/cytotoxicity assay D->F G Extract steroids from medium (e.g., liquid-liquid or solid-phase extraction) E->G I Perform cell viability assay (e.g., MTT, LDH) F->I H Analyze steroid profile by LC-MS/MS or ELISA G->H J Quantify steroid concentrations H->J K Normalize to cell viability I->K J->K L Statistical analysis and interpretation of results K->L

References

In Vivo Metabolic Fate of Pregnenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) acetate (B1210297), the acetylated form of the endogenous steroid pregnenolone, is a synthetic prohormone that serves as a precursor in the biosynthesis of a wide array of steroid hormones. Following administration, it is readily hydrolyzed in vivo to pregnenolone, which then enters the intricate network of steroidogenic pathways. This technical guide provides a comprehensive overview of the in vivo conversion of pregnenolone acetate to other steroids, focusing on quantitative data, detailed experimental protocols, and the visualization of key metabolic pathways. Understanding the metabolic fate of this compound is critical for its therapeutic development and for elucidating its physiological and pharmacological effects.

Metabolic Pathways of Pregnenolone

Once this compound is deacetylated to pregnenolone, it becomes a substrate for several key enzymes that direct its conversion towards various classes of steroid hormones. The two primary pathways involve its conversion to progesterone (B1679170) via the Δ⁴ pathway and to dehydroepiandrosterone (B1670201) (DHEA) through the Δ⁵ pathway.

Δ⁴ Pathway: Conversion to Progesterone

The conversion of pregnenolone to progesterone is a critical step in the synthesis of progestogens, corticosteroids, and androgens. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This enzyme is expressed in various steroidogenic tissues, including the adrenal glands, gonads, and placenta.

Δ⁵ Pathway: Conversion to DHEA

Alternatively, pregnenolone can be hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the synthesis of androgens and estrogens. This leads to the formation of 17α-hydroxypregnenolone, which is then converted to DHEA by the 17,20-lyase activity of the same enzyme.

The metabolic pathways are illustrated in the following diagram:

G cluster_delta4 Δ⁴ Pathway cluster_delta5 Δ⁵ Pathway Pregnenolone_Acetate This compound Pregnenolone Pregnenolone Pregnenolone_Acetate->Pregnenolone Hydrolysis Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17α-Hydroxypregnenolone CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase, 3α-HSD DHEA Dehydroepiandrosterone (DHEA) 17α-Hydroxypregnenolone->DHEA CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Caption: Metabolic conversion of this compound.

Quantitative Data on In Vivo Conversion

The in vivo conversion of this compound (or its active form, pregnenolone) results in altered serum concentrations of various downstream steroids. The following tables summarize quantitative data from human clinical trials where pregnenolone was administered orally. It is important to note that this compound is expected to be rapidly hydrolyzed to pregnenolone, making these data relevant to understanding its metabolic effects.

Table 1: Serum Steroid Levels Following Oral Pregnenolone Administration (500 mg/day for 8 weeks) in Patients with Schizophrenia. [1]

SteroidBaseline (mean ± SD)Post-Treatment (mean ± SD)
Pregnenolone (ng/dL)14.8 ± 7.5104.3 ± 65.1
Progesterone (ng/dL)18.1 ± 11.280.5 ± 55.4
DHEAS (µg/dL)135.8 ± 78.4157.8 ± 89.2
DHEA (ng/dL)4.1 ± 2.34.3 ± 2.1
Testosterone (ng/dL)425.1 ± 188.7433.9 ± 199.5
Free Testosterone (pg/mL)14.9 ± 5.815.2 ± 6.1
Androstenedione (ng/dL)78.4 ± 33.181.2 ± 35.7
Estradiol (pg/mL)28.7 ± 11.429.9 ± 12.5
Cortisol (µg/dL)12.3 ± 4.912.8 ± 5.3

Table 2: Serum Neurosteroid Levels Following Oral Pregnenolone Administration (500 mg/day for 12 weeks) in Patients with Bipolar Depression. [2]

NeurosteroidBaseline (mean ± SD)Post-Treatment (mean ± SD)
Pregnenolone (ng/mL)1.8 ± 1.115.6 ± 10.2
Allopregnanolone (ng/mL)0.3 ± 0.22.1 ± 1.5
Pregnanolone (ng/mL)0.2 ± 0.11.4 ± 0.9
DHEA (ng/mL)3.9 ± 2.44.1 ± 2.2

Experimental Protocols

The accurate quantification of steroids in biological matrices is essential for studying the in vivo conversion of this compound. The following sections detail typical experimental protocols for animal studies and the analysis of serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Animal Study Protocol (General Framework)

This protocol provides a general workflow for assessing the pharmacokinetics and metabolism of a steroid like this compound in a rodent model.

G cluster_pre Pre-Study cluster_study Study Day cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, 7-10 days) Catheterization Surgical Catheterization (e.g., carotid artery for blood sampling) Animal_Acclimatization->Catheterization Dosing This compound Administration (e.g., oral gavage or intravenous injection) Catheterization->Dosing Blood_Sampling Serial Blood Sampling (pre-dose, and multiple time points post-dose) Dosing->Blood_Sampling Sample_Processing Sample Processing (centrifugation to obtain plasma/serum, storage at -80°C) Blood_Sampling->Sample_Processing Extraction Steroid Extraction from Plasma/Serum Sample_Processing->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic & Metabolite Analysis LCMS_Analysis->Data_Analysis

Caption: General workflow for an in vivo animal study.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.

2. Administration of this compound:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and water).

  • Route of Administration: The compound can be administered via oral gavage (p.o.) or intravenous (i.v.) injection through a cannulated vein.

  • Dose: The dose will depend on the specific research question. For example, a dose of 50 mg/kg could be used.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 200 µL) are collected from a cannulated artery (e.g., carotid artery) at various time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

4. Sample Processing and Storage:

  • Plasma/Serum Separation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma or allowed to clot to obtain serum.

  • Storage: The resulting plasma or serum is stored at -80°C until analysis.

Steroid Extraction and LC-MS/MS Analysis Protocol

This protocol details a common method for extracting and quantifying a panel of steroids from serum or plasma.[3][4]

G Start Start: Serum/Plasma Sample (100 µL) Add_IS Add Internal Standards (e.g., deuterated steroid analogs) Start->Add_IS Protein_Precipitation Protein Precipitation (add 200 µL acetonitrile (B52724), vortex) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (add 1 mL MTBE, vortex, centrifuge) Protein_Precipitation->LLE Evaporation Evaporate Organic Layer (under nitrogen stream) LLE->Evaporation Reconstitution Reconstitute Residue (in 50% methanol) Evaporation->Reconstitution LCMS_Injection Inject into LC-MS/MS System Reconstitution->LCMS_Injection End Data Acquisition & Quantification LCMS_Injection->End

Caption: Workflow for steroid extraction and LC-MS/MS analysis.

1. Sample Preparation and Extraction: [4]

  • To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction, vortex for 5 minutes, and then centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 55°C.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

2. LC-MS/MS Analysis: [4][5]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol, both containing a modifier like 0.1% formic acid or ammonium (B1175870) fluoride, is employed to separate the steroids.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 20 µL of the reconstituted extract is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the target analytes. Polarity switching may be employed to detect a wider range of steroids in a single run.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid and its internal standard are monitored for sensitive and selective quantification.

Conclusion

The in vivo conversion of this compound is a complex process that leads to the formation of a diverse array of biologically active steroid hormones. Through the Δ⁴ and Δ⁵ pathways, pregnenolone, the active metabolite of this compound, is metabolized to key steroids such as progesterone and DHEA, which in turn are precursors to other hormones including androgens and estrogens. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to design and execute studies aimed at further elucidating the metabolic fate and pharmacological effects of this compound. The use of robust analytical techniques like LC-MS/MS is paramount for the accurate and sensitive measurement of steroid profiles in biological samples, enabling a deeper understanding of steroidogenesis and its modulation.

References

The Pharmacokinetics and Bioavailability of Pregnenolone Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a foundational endogenous steroid, serves as a critical precursor in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Beyond its role as a metabolic intermediate, pregnenolone and its derivatives are recognized as neurosteroids, exhibiting biological activity within the central nervous system.[1] Pregnenolone acetate (B1210297), a synthetic ester of pregnenolone, has been explored for therapeutic applications and was historically available in oral formulations.[2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of pregnenolone acetate, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Pharmacokinetic Profile

Direct and comprehensive pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are scarce in contemporary scientific literature. Much of the available research has focused on the parent compound, pregnenolone. However, historical studies provide valuable insights into the metabolic fate of acetylated steroid esters.

It is widely understood that ester derivatives of steroids, like this compound, are typically hydrolyzed in vivo to the active parent compound, pregnenolone. This conversion is a critical factor in determining the overall pharmacokinetic profile.

Metabolic Clearance

A key study from 1967 by Wang et al. provides the most direct comparison of the metabolic clearance rates (MCR) of pregnenolone and 17-acetoxypregnenolone in both humans and rabbits. The metabolic clearance rate is a measure of the volume of plasma cleared of a drug per unit of time and is inversely related to the drug's half-life.

Table 1: Metabolic Clearance Rates (MCR) of Pregnenolone and 17-Acetoxypregnenolone [4][5]

CompoundSpeciesMCR (L/day)MCR (L/day/kg)
Pregnenolone Human2080 ± 33032.5
Rabbit1140 ± 150380
17-Acetoxypregnenolone Human130 ± 102.1
Rabbit650 ± 120217

Data are presented as mean ± standard error.

As indicated in Table 1, the metabolic clearance rate of 17-acetoxypregnenolone in humans is significantly lower than that of pregnenolone, suggesting a longer half-life for the acetylated form.[4][5]

Bioavailability

Upon oral administration, it is presumed that this compound is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to release pregnenolone. The overall bioavailability would therefore be a function of both the extent of absorption of the intact ester and the rate and extent of its conversion to pregnenolone.

Metabolism

The metabolism of this compound is intrinsically linked to the metabolic pathways of pregnenolone itself. Following hydrolysis of the acetate group, pregnenolone serves as a substrate for several key enzymatic reactions in steroidogenesis.

Steroidogenesis Pathway from Pregnenolone

The following diagram illustrates the primary metabolic pathways of pregnenolone after its formation or its release from this compound.

pregnenolone_metabolism Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase Androstenedione Androstenedione Progesterone->Androstenedione Corticosteroids Corticosteroids Progesterone->Corticosteroids Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol

Pregnenolone Metabolic Pathways

Experimental Protocols

Detailed experimental protocols for modern pharmacokinetic studies of this compound are not available in the public domain. However, the methodology employed in the 1967 study by Wang et al. provides a foundational understanding of how such studies were historically conducted.

Protocol for Determining Metabolic Clearance Rate (Wang et al., 1967)[4][5]

This section outlines the key aspects of the experimental protocol used to determine the metabolic clearance rates of radiolabeled pregnenolone and 17-acetoxypregnenolone.

1. Subjects and Administration:

  • The study was conducted in both healthy human volunteers and rabbits.

  • Tritiated ([³H]) or Carbon-14 ([¹⁴C]) labeled steroids were administered intravenously as a single bolus injection.

2. Blood Sampling:

  • Serial blood samples were collected at various time points post-injection.

  • The exact timing of blood draws was crucial for accurately plotting the disappearance curve of the radiolabeled steroid from circulation.

3. Sample Processing and Analysis:

  • Plasma was separated from the blood samples.

  • Steroids were extracted from the plasma using organic solvents.

  • Chromatographic techniques, such as paper chromatography and thin-layer chromatography, were used to separate the parent steroid from its metabolites.

  • The radioactivity of the isolated steroid fractions was measured using liquid scintillation counting.

4. Data Analysis:

  • The disappearance of the radiolabeled steroid from the plasma was plotted over time.

  • The metabolic clearance rate (MCR) was calculated from the area under the disappearance curve, using the formula: MCR = Dose / AUC, where AUC is the area under the plasma concentration-time curve from time zero to infinity.

The following workflow diagram illustrates the key steps in this historical experimental protocol.

experimental_workflow cluster_protocol Experimental Protocol Workflow A Subject Selection (Human/Rabbit) B IV Administration of Radiolabeled Steroid A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Solvent Extraction of Steroids D->E F Chromatographic Separation E->F G Radioactivity Measurement F->G H Data Analysis (MCR Calculation) G->H

Workflow for MCR Determination

Analytical Methodologies

The quantification of pregnenolone and its acetate ester in biological matrices is essential for pharmacokinetic studies. Historically, methods relied on competitive binding assays and chromatographic techniques with radiolabel detection. Modern analytical methods offer significantly improved sensitivity and specificity.

Table 2: Comparison of Analytical Methods for Steroid Quantification

MethodPrincipleAdvantagesDisadvantages
Radioimmunoassay (RIA) Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.High sensitivity.Use of radioactive materials, potential for cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High specificity and sensitivity, provides structural information.Requires derivatization for non-volatile steroids, complex sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly selective and sensitive mass detection.High specificity, high sensitivity, ability to multiplex (measure multiple analytes simultaneously).Higher equipment cost, potential for matrix effects.

The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on study requirements.

analytical_method_selection Start Start: Need to Quantify This compound HighSpecificity High Specificity Required? Start->HighSpecificity HighSensitivity High Sensitivity Required? HighSpecificity->HighSensitivity Yes RIA RIA (Historical) HighSpecificity->RIA No Multiplexing Multiplexing Needed? HighSensitivity->Multiplexing Yes GCMS GC-MS HighSensitivity->GCMS No LCMS LC-MS/MS Multiplexing->LCMS Yes Multiplexing->GCMS No

References

Unraveling the Dichotomy: A Technical Guide to the Non-Genomic and Genomic Actions of Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a pivotal neurosteroid, and its acetate (B1210297) ester, pregnenolone acetate, are gaining increasing attention for their diverse biological activities. While historically viewed primarily as an inert precursor to other steroid hormones, recent research has unveiled a complex signaling profile for pregnenolone and its analogs, encompassing both rapid, non-genomic effects and slower, transcriptionally-mediated genomic actions. This compound, as a non-metabolized analog of pregnenolone, offers a unique tool to dissect these pathways, crucial for understanding its therapeutic potential in neurodevelopmental and inflammatory disorders. This technical guide provides an in-depth exploration of the non-genomic and genomic actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Non-Genomic Actions of this compound

The non-genomic actions of this compound are characterized by their rapid onset, occurring independently of gene transcription and protein synthesis. These effects are primarily mediated through interactions with cell membrane receptors and cytoplasmic proteins.

Modulation of the Cytoskeleton via Microtubule Polymerization

A prominent non-genomic action of this compound is its ability to promote the polymerization of microtubules, essential components of the neuronal cytoskeleton that play a critical role in neurite outgrowth and synaptic plasticity.[1] this compound has been identified as a compound that enhances microtubule polymerization.[1] This effect is mediated through its interaction with microtubule-associated proteins (MAPs), such as MAP2 and the cytoplasmic linker protein 170 (CLIP-170).[2][3]

Quantitative Data: Binding Affinities and Dose-Response

CompoundTargetParameterValueCell/System TypeReference
PregnenoloneFetal rat brain microtubulesKd42.9 nMIn vitro[4]
PregnenoloneFetal rat brain microtubulesBmax3.7 pmol/mg of proteinIn vitro[4]
PregnenolonePurified calf MAP2Kd39.2 nMIn vitro[2][4]
PregnenolonePurified calf MAP2Bmax16 pmol/mg of MAP2In vitro[2][4]
PregnenolonePurified calf MAP2 + tubulin copolymersKd44.0 nMIn vitro[5]
PregnenolonePurified calf MAP2 + tubulin copolymersBmax135 pmol/mg of MAP2In vitro[5]
PregnenoloneCerebellar granule neuronsNeurite OutgrowthSignificant increase at 0.01 and 0.1 µMPrimary neuronal culture[6]
Pregnenolone Sulfate (B86663)Cerebellar granule neuronsNeurite OutgrowthNo significant effectPrimary neuronal culture[6]

Experimental Protocols

In Vitro Microtubule Polymerization Assay:

  • Reagents: Purified tubulin, purified CLIP-170, preformed tubulin seeds, fluorescence-labeled tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP), this compound stock solution (in DMSO), and control vehicle (DMSO).

  • Procedure: a. In a 96-well plate, mix fluorescently labeled tubulin, purified CLIP-170, and preformed tubulin seeds in polymerization buffer. b. Add this compound at various concentrations or DMSO as a control. c. Incubate the plate at 37°C to induce polymerization. d. Monitor the increase in fluorescence intensity over time using a microplate reader. The rate and extent of polymerization can be calculated from the resulting curves.[1]

*Live-Cell Imaging of Microtubule Dynamics:

  • Cell Culture and Transfection: Culture COS-1 cells and transiently transfect them with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein, such as CLIP-170-mOrange.[1]

  • Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Imaging: Acquire time-lapse images of the cells using a fluorescence microscope equipped with a temperature-controlled chamber (37°C).

  • Analysis: Track the movement of the fluorescent comets (representing growing microtubule ends) over time to quantify parameters such as microtubule growth speed, persistence, and catastrophe frequency.

*Neurite Outgrowth Assay:

  • Cell Culture: Culture primary cerebellar granule neurons on a suitable substrate.[6]

  • Treatment: After allowing the neurons to adhere, treat them with different concentrations of this compound or a vehicle control.

  • Fixation and Staining: After a defined incubation period (e.g., 24-48 hours), fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Acquire images of the stained neurons and use image analysis software to measure the length of the longest neurite per neuron and the total neurite length.[7][8]

Signaling Pathway

Non_Genomic_Microtubule Pregnenolone_Acetate This compound CLIP170 CLIP-170 Pregnenolone_Acetate->CLIP170 Binds & Activates MAP2 MAP2 Pregnenolone_Acetate->MAP2 Binds Tubulin Tubulin Dimers CLIP170->Tubulin Promotes Polymerization MAP2->Tubulin Stabilizes Microtubule Microtubule Polymerization Tubulin->Microtubule Neurite_Outgrowth Neurite Outgrowth Microtubule->Neurite_Outgrowth Supports

This compound's Non-Genomic Action on Microtubules.
Modulation of Ligand-Gated Ion Channels

Pregnenolone and its sulfate ester are well-documented modulators of major ligand-gated ion channels in the central nervous system, including NMDA and GABAA receptors. While direct studies on this compound are less common, its structural similarity to pregnenolone suggests it may have similar effects.

Quantitative Data: Receptor Modulation

CompoundReceptorEffectConcentrationCell/System TypeReference
Pregnenolone SulfateNMDA (NR1/NR2A, NR1/NR2B)Potentiation100 µMXenopus oocytes[9]
Pregnenolone SulfateNMDA (NR1/NR2C, NR1/NR2D)Inhibition100 µMXenopus oocytes[9]
Pregnenolone SulfateGABAA (α1β2γ2L)Inhibition50 µMHEK 293 cells[10]

Experimental Protocols

*Patch-Clamp Electrophysiology for NMDA/GABAA Receptor Modulation:

  • Cell Preparation: Use cultured hippocampal neurons or HEK293 cells transiently transfected with the desired receptor subunits (e.g., NMDA: GluN1/GluN2A; GABAA: α1β2γ2L).[11][12]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.[12]

  • Solutions: Use appropriate internal and external solutions to isolate the currents of interest. For example, for NMDA receptors, the external solution should be Mg2+-free and contain NMDA and a co-agonist like glycine (B1666218) or D-serine. For GABAA receptors, the external solution will contain GABA.

  • Drug Application: After obtaining a stable baseline current, apply the agonist (NMDA or GABA) alone, and then co-apply the agonist with various concentrations of this compound. A rapid perfusion system is ideal for precise drug application.

  • Data Analysis: Measure the peak amplitude and kinetics of the elicited currents in the absence and presence of this compound to determine its modulatory effects (potentiation or inhibition).[11]

Signaling Pathways

Non_Genomic_Ion_Channels cluster_NMDA NMDA Receptor Modulation cluster_GABA GABA-A Receptor Modulation Pregnenolone_Acetate_NMDA This compound NMDA_Receptor NMDA Receptor Pregnenolone_Acetate_NMDA->NMDA_Receptor Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity_NMDA Synaptic Plasticity Ca_Influx->Synaptic_Plasticity_NMDA Pregnenolone_Acetate_GABA This compound GABA_Receptor GABA-A Receptor Pregnenolone_Acetate_GABA->GABA_Receptor Allosteric Modulation Cl_Influx Cl⁻ Influx GABA_Receptor->Cl_Influx Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition

Modulation of NMDA and GABA-A Receptors.
Anti-inflammatory Effects via Toll-Like Receptor Signaling

Pregnenolone and its metabolites have been shown to exert anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling pathways.[13] This is a critical non-genomic action with therapeutic implications for a range of inflammatory conditions.

Experimental Protocol

*TLR Signaling Reporter Assay:

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[14] For a more specific readout, a cell line stably expressing a specific TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., luciferase) can be used.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with a specific TLR ligand (e.g., lipopolysaccharide [LPS] for TLR4).

  • Endpoint Measurement:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Reporter Gene Activity: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase activity) as an indicator of NF-κB activation.

Signaling Pathway

Non_Genomic_TLR Pregnenolone_Acetate This compound TLR Toll-like Receptor (e.g., TLR4) Pregnenolone_Acetate->TLR Inhibits Signaling MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates

Inhibition of TLR Signaling by this compound.

Genomic Actions of this compound

The genomic actions of steroids are mediated by their interaction with nuclear receptors, leading to changes in gene expression. While a specific nuclear receptor for pregnenolone has not been definitively identified, evidence suggests that it and its derivatives can influence gene transcription through various mechanisms.

Activation of the Pregnane (B1235032) X Receptor (PXR)

Pregnenolone is a known agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[15]

Experimental Protocol

*PXR Transactivation Assay:

  • Cell Line: Use a cell line (e.g., HepG2) stably co-transfected with an expression vector for human PXR and a reporter plasmid containing a PXR-responsive element (PXRE) driving the expression of a reporter gene (e.g., luciferase).[16][17]

  • Treatment: Treat the cells with various concentrations of this compound. A known PXR agonist (e.g., rifampicin) should be used as a positive control.

  • Reporter Gene Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity. An increase in reporter activity indicates PXR activation.

Signaling Pathway

Genomic_PXR Pregnenolone_Acetate This compound PXR Pregnane X Receptor (PXR) Pregnenolone_Acetate->PXR Binds & Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PXRE PXRE in DNA PXR_RXR->PXRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP3A4) PXRE->Gene_Transcription

Genomic Action of this compound via PXR.
Regulation of Gene Expression

Recent studies have shown that pregnenolone sulfate can induce widespread changes in gene expression in immune cells, suggesting direct or indirect genomic effects.[18] For example, it has been shown to upregulate the expression of the nuclear receptor subfamily 4 group A (NR4A) members, which are involved in regulating T-cell function.[18] The direct genomic effects of this compound on gene expression remain an area for further investigation.

Experimental Protocol

*Gene Expression Analysis (RNA-Seq or qPCR):

  • Cell Treatment: Treat the cell type of interest (e.g., T-cells, neurons) with this compound or a vehicle control for a specified duration (e.g., 2 and 24 hours).[18]

  • RNA Isolation: Isolate total RNA from the treated cells.

  • Gene Expression Profiling:

    • RNA-Seq: Perform RNA sequencing to obtain a comprehensive profile of gene expression changes.

    • qPCR: Use quantitative real-time PCR to analyze the expression of specific target genes of interest.

  • Data Analysis: Analyze the sequencing or qPCR data to identify differentially expressed genes and perform pathway analysis to understand the biological implications of these changes.

Conclusion

This compound exhibits a dualistic nature in its biological activities, engaging in both rapid, non-genomic signaling and slower, genomic regulation. Its non-genomic effects, particularly the promotion of microtubule polymerization and modulation of ion channels, underscore its potential in neurodevelopment and neuroprotection. Concurrently, its ability to influence gene expression, for instance through PXR activation, points to a broader role in cellular homeostasis and metabolism. The detailed experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this multifaceted neurosteroid analog. A deeper understanding of the interplay between the non-genomic and genomic actions of this compound will be pivotal in the development of novel therapeutic strategies for a range of neurological and inflammatory disorders.

References

The Discovery and Historical Research of Pregnenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and early research history of pregnenolone (B344588) acetate (B1210297). It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and endocrinology who are interested in the scientific journey of this steroid ester, from its initial synthesis to its early therapeutic applications and its place in the broader context of steroid hormone research.

Introduction and Discovery

The story of pregnenolone acetate is intrinsically linked to its parent compound, pregnenolone. Pregnenolone, an endogenous steroid, was first synthesized by Adolf Butenandt and his colleagues in 1934.[1][2] It is the precursor from which most other steroid hormones are synthesized, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[2][3]

Research into pregnenolone and its derivatives gained momentum in the 1940s. During this period, studies explored its potential anti-inflammatory, anti-stress, and mood-elevating properties.[3][4] This line of inquiry led to the investigation and use of this compound. In the 1950s, pregnenolone was approved as a pharmaceutical medication for treating rheumatoid arthritis and soft-tissue rheumatism.[1] However, with the subsequent discovery of more potent corticosteroids like cortisol, medical interest in pregnenolone and its acetate waned, and it was largely relegated to the background of therapeutic research.[3]

This compound (also known as pregn-5-en-3β-ol-20-one 3β-acetate) is a synthetic pregnane (B1235032) steroid and an ester of pregnenolone.[5] It has been described as a glucocorticoid and has been used as a skin-conditioning and anti-aging agent.[5] For instance, a topical cream containing 1% this compound was marketed in France for premature skin aging before being withdrawn in 1992.[5]

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C23H34O3[5][6]
Molar Mass 358.51 g·mol−1[6]
CAS Number 1778-02-5[6]
Melting Point 142-145 °C[6]
146-151 °C[7]
Appearance White solid[6][7]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been documented. The primary approach involves the acetylation of pregnenolone.

Method 1: Acetylation of Pregnenolone

This common laboratory method involves the direct acetylation of pregnenolone using an acetylating agent in the presence of a base.

Experimental Protocol:

  • Reactants: Pregnenolone, acetyl chloride, pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • A suspension of pregnenolone (50.0 g, 0.158 mol) and pyridine (15.4 g, 0.195 mol) in 400 ml of anhydrous DCM is cooled to 0°C.[6]

    • Acetyl chloride (13.7 g, 0.176 mol) is added dropwise to the cooled suspension over a period of 10 minutes.[6]

    • The resulting mixture is allowed to warm to room temperature and is stirred for 3 hours.[6]

    • Water (300 ml) is added to the reaction mixture. The organic layer is separated.[6]

    • The organic layer is washed sequentially with brine (100 ml) and water (100 ml) and then dried over sodium sulfate (B86663) (Na2SO4).[6]

    • The solvent is evaporated under vacuum to yield this compound as a white solid.[6]

  • Yield: 99.6%[6]

G cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up and Isolation A Suspend Pregnenolone and Pyridine in DCM B Cool to 0°C A->B C Add Acetyl Chloride (dropwise over 10 min) B->C D Warm to Room Temp and Stir for 3h C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with Brine and Water F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Yields this compound (White Solid) I->J

Workflow for the synthesis of this compound via acetylation.

Method 2: Catalytic Hydrogenation

This compound can also be prepared via the catalytic hydrogenation of 16-Dehydrothis compound.[6] A patented method describes a specific protocol using a compound catalyst.

Experimental Protocol:

  • Reactants: Dehydrothis compound, ethyl acetate (solvent), palladium/carbon catalyst, ammonium (B1175870) acetate.

  • Procedure:

    • A hydrogenation reaction of dehydrothis compound is carried out in ethyl acetate as the solvent.[7]

    • A compound catalyst of palladium/carbon and ammonium acetate is used.[7]

    • The reaction is conducted at a temperature of 35-45°C and under a pressure of 0.4-0.8 MPa.[7]

    • Following the reaction, the liquid is filtered, and the filtrate is concentrated under normal pressure.[7]

    • A mixed solvent is added to the concentrated filtrate, which is then cooled to induce crystallization. The resulting crude product is obtained by centrifugal drying.[7]

    • The crude product is washed with methanol (B129727) and dried to yield pure, white, sandy solid this compound.[7]

  • Purity: >99.5% (by HPLC)[7]

Biological Context and Signaling Pathways

Pregnenolone is the universal precursor for the biosynthesis of steroid hormones. This process, known as steroidogenesis, begins with cholesterol.

The Steroidogenesis Pathway: The synthesis of pregnenolone from cholesterol is the rate-limiting step in steroidogenesis and occurs in the mitochondria.[2][8] The enzyme Cytochrome P450scc (also known as cholesterol side-chain cleavage enzyme) catalyzes this conversion.[2] Once formed, pregnenolone can be metabolized into various other steroid hormones. The acetate form, being an ester, is a synthetic derivative used for administration and research.

Pregnenolone itself is biologically active, acting as a neurosteroid.[1][2] It has been found to bind to microtubule-associated protein 2 (MAP2), which is involved in promoting the polymerization of microtubules and enhancing neurite growth.[2][4]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (Mitochondria) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA Preg_Acetate This compound (Synthetic Ester) Pregnenolone->Preg_Acetate Acetylation Androstenedione Androstenedione Progesterone->Androstenedione Corticosteroids Glucocorticoids (e.g., Cortisol) Progesterone->Corticosteroids Mineralocorticoids Mineralocorticoids (e.g., Aldosterone) Progesterone->Mineralocorticoids DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Simplified steroid hormone biosynthesis pathway.

Early Research and Therapeutic Applications

Early clinical studies in the 1940s and 1950s investigated the therapeutic potential of pregnenolone and its acetate form.

  • Anti-inflammatory Effects: Pregnenolone was used to treat inflammatory conditions like rheumatoid arthritis.[1][9] It was found to be effective in some studies, though its effects were less potent than later-discovered corticosteroids.[3]

  • Dermatology and Skin Aging: this compound has been reported to have hydrating effects on the skin.[10] A 0.5% topical cream was reported to reduce wrinkles in elderly women, an effect suggested to be due to improved skin hydration.[5]

  • Neuroactivity: Research has shown that pregnenolone is a neurosteroid, and its administration can lead to elevated levels of other neuroactive steroids like allopregnanolone.[1] These findings have spurred modern research into its potential for treating conditions like schizophrenia and depression.[9][11]

Despite its early promise, the lack of patentability for the natural hormone pregnenolone, coupled with the development of more potent synthetic corticosteroids, led to a decline in its mainstream medical use and research for several decades.[3]

Conclusion

The history of this compound is a compelling example of a compound that showed early therapeutic promise, was overshadowed by newer discoveries, and is now experiencing a resurgence of scientific interest. From its initial synthesis as a simple ester of the "mother of all steroid hormones," it was explored as an anti-inflammatory agent and later as a topical treatment for skin aging. Understanding its historical synthesis protocols, early clinical data, and its fundamental role in the steroidogenesis pathway provides a crucial foundation for contemporary researchers exploring its neuroactive properties and other potential therapeutic applications. This guide has aimed to consolidate that foundational knowledge for the scientific community.

References

An In-depth Technical Guide to Pregnenolone Acetate (CAS 1778-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) acetate (B1210297), the acetate ester of the neurosteroid pregnenolone, is a synthetic steroid with the CAS number 1778-02-5. It serves as a crucial intermediate in the synthesis of various steroid hormones and has garnered significant interest for its own biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical, physical, and physiological properties of pregnenolone acetate. It details experimental protocols for its synthesis and analysis, and explores its mechanisms of action, particularly its neuroprotective and skin-conditioning effects. This document is intended to be a valuable resource for researchers and professionals in the fields of neuropharmacology, dermatology, and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1778-02-5[1][3][4][5]
Molecular Formula C₂₃H₃₄O₃[1][4][5]
Molecular Weight 358.51 g/mol [1][5]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 149-152 °C[1][3][4][5]
Boiling Point 452.9 °C at 760 mmHg (estimate)[3]
Density 1.09 g/cm³ (estimate)[3]
Optical Rotation [α]²⁰/D +17° to +22° (c=1 in Ethanol)[4][5]
Solubility Slightly soluble in Chloroform, Ethanol, Methanol (B129727)[1]
Storage Temperature Room Temperature, sealed in a dry place[1][3]

Synthesis of this compound

This compound is primarily synthesized through two main routes: the acetylation of pregnenolone or the catalytic hydrogenation of 16-dehydropregnenolone (B108158) acetate.[1][6]

Experimental Protocol: Acetylation of Pregnenolone

This protocol describes the synthesis of this compound from pregnenolone using acetyl chloride and pyridine (B92270).

Materials:

  • Pregnenolone

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acetyl Chloride

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend pregnenolone (50.0 g, 0.158 mol) in anhydrous DCM (400 ml) in a reaction flask and cool to 0°C in an ice bath.

  • Add pyridine (15.4 g, 0.195 mol) to the suspension.

  • Slowly add acetyl chloride (13.7 g, 0.176 mol) dropwise to the cooled mixture over 10 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding water (300 ml).

  • Separate the organic layer. Wash the organic layer sequentially with brine (100 ml) and water (100 ml).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield this compound as a white solid.

Expected Yield: Approximately 99.6%[6]

Experimental Protocol: Hydrogenation of 16-Dehydrothis compound

This protocol outlines the synthesis of this compound via the selective hydrogenation of the double bond at the 16-position of 16-dehydrothis compound.

Materials:

  • 16-Dehydrothis compound

  • Ethyl acetate

  • Palladium on carbon (Pd/C) catalyst

  • Ammonium (B1175870) acetate

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • In a hydrogenation reactor, dissolve 16-dehydrothis compound in ethyl acetate.

  • Add the Pd/C catalyst and ammonium acetate to the solution.

  • Pressurize the reactor with hydrogen gas to 0.4-0.8 MPa.

  • Maintain the reaction temperature between 35-45°C and stir until the reaction is complete (monitored by an appropriate analytical technique such as TLC or HPLC).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a mixed solvent of methanol and ethyl acetate to obtain pure this compound.

Physiological Effects and Mechanism of Action

This compound is recognized for its roles as a neurosteroid and a skin-conditioning agent.[7]

Neuroprotective Effects

Pregnenolone and its derivatives have demonstrated neuroprotective properties in various experimental models. The mechanism of action is multifaceted and involves the modulation of several signaling pathways.

Pregnenolone has been shown to suppress inflammatory responses by promoting the degradation of key proteins in the TLR signaling pathway, such as the adaptor protein TIRAP and TLR2 itself.[5] This anti-inflammatory action is believed to contribute to its neuroprotective effects.[5]

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds TIRAP TIRAP TLR4_MD2->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription Pregnenolone_Acetate This compound Pregnenolone_Acetate->TLR4_MD2 Pregnenolone_Acetate->TIRAP Promotes Degradation Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Neuronal Cells Pre_treat 3. Pre-treat cells with this compound Cell_Culture->Pre_treat Prepare_Compound 2. Prepare this compound Stock Solution Prepare_Compound->Pre_treat Induce_Toxicity 4. Induce Neurotoxicity (e.g., with Amyloid-β or H₂O₂) Pre_treat->Induce_Toxicity Incubate 5. Incubate for 24-48 hours Induce_Toxicity->Incubate Viability_Assay 6. Assess Cell Viability (e.g., MTT or LDH assay) Incubate->Viability_Assay Microscopy 7. Morphological Analysis (Microscopy) Incubate->Microscopy Biochemical_Assays 8. Biochemical Assays (e.g., ROS, Caspase activity) Incubate->Biochemical_Assays Skin_Conditioning_Workflow cluster_model Model & Treatment cluster_hydration Hydration Assessment cluster_gene_expression Gene Expression Analysis Skin_Model 1. Culture Full-Thickness Skin Model Topical_Application 2. Apply this compound Formulation Topically Skin_Model->Topical_Application Incubate 3. Incubate for 24-72 hours Topical_Application->Incubate Corneometer 4. Measure Skin Surface Hydration (Corneometer) Incubate->Corneometer TEWL 5. Measure Transepidermal Water Loss (TEWL) Incubate->TEWL RNA_Extraction 6. Extract RNA from Skin Tissue Incubate->RNA_Extraction qPCR 7. Perform qPCR for Collagen, Elastin, etc. RNA_Extraction->qPCR Data_Analysis 8. Analyze Gene Expression Changes qPCR->Data_Analysis

References

A Technical Guide to the Anti-inflammatory Properties of Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588), a neurosteroid with a well-documented role in neurological functions, is increasingly recognized for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways associated with the anti-inflammatory effects of its acetate (B1210297) ester, pregnenolone acetate. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular interactions. The primary anti-inflammatory mechanism of pregnenolone involves the targeted degradation of key adaptor proteins in the Toll-like receptor (TLR) signaling pathway, specifically TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) and TLR2. This action leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This guide will delve into the experimental methodologies used to elucidate these effects and provide a framework for future research and development of this compound as a potential anti-inflammatory therapeutic.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The neurosteroid pregnenolone and its derivatives have emerged as potential modulators of the inflammatory response.[1][2] this compound, the acetate ester of pregnenolone, is investigated for its anti-inflammatory activities. Evidence suggests that pregnenolone exerts its effects through a novel mechanism independent of glucocorticoid receptors, involving the ubiquitination and degradation of critical signaling molecules in the innate immune response.[3] This guide synthesizes the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular targets and downstream effects.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of pregnenolone has been quantified in various in vitro models. The following tables summarize the key findings on its inhibitory effects on pro-inflammatory markers.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by Pregnenolone in RAW264.7 Macrophages [3]

TreatmentConcentration (µM)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
LPS-Stimulated
Pregnenolone1~75%~80%
Pregnenolone5~50%~60%
Pregnenolone10~30%~40%
Pam3CSK4-Stimulated
Pregnenolone1~80%~85%
Pregnenolone5~60%~70%
Pregnenolone10~40%~50%

Table 2: Inhibition of LPS-Activated TLR4 Signaling Pathway Components in RAW264.7 Macrophages by Pregnenolone (24-hour treatment) [4]

AnalytePregnenolone Concentration (µM)Inhibition of LPS-induced increase (%)
MCP-1 0.577.3 ± 7.3
1.085.8 ± 4.4
p-TAK1 0.576.2 ± 2.0
1.095.2 ± 2.5
TRAF6 0.573.7 ± 1.3
1.088.5 ± 6.8
NF-κB p50 0.525.3 ± 7.4
1.028.8 ± 6.7
TNFα 0.5Significant Inhibition (exact % not stated)
1.0Significant Inhibition (exact % not stated)

Signaling Pathways

The anti-inflammatory action of this compound is primarily mediated through the disruption of the TLR2 and TLR4 signaling cascades. A key event is the enhanced ubiquitination and subsequent proteasomal degradation of the adaptor protein TIRAP and TLR2 itself.[3] This process is facilitated by the interaction of pregnenolone with the cytoplasmic linker protein 170 (CLIP-170).[5]

Diagram 1: this compound-Mediated Inhibition of TLR4 Signaling

TLR4_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 1. Ligand Binding TIRAP TIRAP TLR4_MD2->TIRAP 2. Recruitment MyD88 MyD88 TIRAP->MyD88 Ub Ubiquitin Proteasome Proteasome TIRAP->Proteasome Degradation TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB 3. Phosphorylation IkB->Proteasome 4. Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation Pregnenolone Pregnenolone Acetate CLIP170 CLIP-170 Pregnenolone->CLIP170 Activates CLIP170->TIRAP Promotes Ubiquitination DNA DNA (κB sites) NFkB_nuc->DNA 6. Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed RAW264.7 or THP-1 Macrophages pretreat Pre-treat with This compound (various concentrations) start->pretreat stimulate Stimulate with LPS or Pam3CSK4 pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant collect_lysate Collect Cell Lysate stimulate->collect_lysate elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa western Western Blot for TIRAP, TLR2, p-NF-κB collect_lysate->western qpcr qPCR for TNF-α & IL-6 mRNA collect_lysate->qpcr quantify Quantify Cytokine and Protein Levels elisa->quantify western->quantify qpcr->quantify dose_response Generate Dose-Response Curves quantify->dose_response conclusion Determine IC50 and Mechanism of Action dose_response->conclusion

References

A Technical Guide to Pregnenolone Acetate as a Negative Allosteric Modulator of the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cannabinoid type-1 (CB1) receptor, a key component of the endocannabinoid system, is a well-established therapeutic target. However, direct-acting orthosteric agonists or antagonists often lead to undesirable side effects, limiting their clinical utility. Allosteric modulation presents a sophisticated alternative, offering the potential for finer control over receptor function. This technical guide provides an in-depth examination of pregnenolone (B344588) and its derivatives, such as pregnenolone acetate (B1210297), as endogenous negative allosteric modulators (NAMs) of the CB1 receptor. A notable characteristic of pregnenolone is its action as a "signaling-specific inhibitor," selectively attenuating certain downstream pathways of CB1 activation, which provides a novel avenue for therapeutic intervention against conditions like cannabis intoxication and addiction.[1][2][3][4][5][6]

Mechanism of Action: A Signaling-Specific NAM

Pregnenolone exerts its modulatory effects by binding to a topographically distinct allosteric site on the CB1 receptor, separate from the orthosteric site where endogenous cannabinoids (like 2-AG) and phytocannabinoids (like Δ⁹-tetrahydrocannabinol, THC) bind.[1][6][7] Unlike classical competitive antagonists, pregnenolone's mechanism is more nuanced. It functions as a NAM, reducing the efficacy of orthosteric agonists without necessarily preventing them from binding.[8][9]

A critical feature of pregnenolone's action is its "biased" or "signaling-specific" inhibition.[1][2][5][10][11] Evidence suggests that pregnenolone preferentially blocks certain CB1-mediated signaling cascades while leaving others unaffected. Specifically, it has been shown to antagonize THC-induced phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the subsequent reduction in mitochondrial activity.[1][5][10][12][13] However, it does not appear to alter the canonical Gαi/o-protein-mediated inhibition of adenylyl cyclase and the resulting decrease in cyclic AMP (cAMP) levels.[1][3][5][8][10][11] This selective modulation is a significant departure from orthosteric antagonists, which typically block all downstream signaling pathways indiscriminately.[1]

This signaling specificity may explain why pregnenolone can counteract many of the psychoactive and behavioral effects of THC without producing the adverse effects associated with orthosteric CB1 antagonists like rimonabant.[1][6] The overactivation of CB1 receptors by THC triggers a natural feedback loop, increasing the brain's synthesis of pregnenolone, which then dampens the receptor's activity.[3][6][7][8]

Quantitative Data & In Vitro/In Vivo Discrepancies

The characterization of pregnenolone's allosteric effects has yielded varied quantitative results, with some notable discrepancies between in vitro and in vivo findings. While pregnenolone (administered at 2-6 mg/kg) effectively blocks THC-induced behavioral effects in mice, such as memory impairment, hypolocomotion, and catalepsy, its effects in cell-based assays can be more subtle or absent under certain conditions.[1][6][14]

For instance, several studies report that pregnenolone, even at concentrations up to 100 μM, does not displace the binding of radiolabeled CB1 agonists like [³H]CP55,940 or [³H]WIN55,212-2 in equilibrium binding assays.[3][5] Furthermore, some research has shown that pregnenolone (up to 10 μM) fails to significantly affect THC-stimulated [³⁵S]GTPγS binding, a key measure of G-protein activation.[14] This contrasts with its clear inhibition of THC-induced ERK phosphorylation in the low micromolar to high nanomolar range.[5][13]

These discrepancies highlight the complexity of CB1 receptor allosteric modulation. The lack of effect in some G-protein-centric assays aligns with the observation that pregnenolone does not block cAMP inhibition.[11][14] The robust in vivo effects suggest that the ERK pathway and potentially other G-protein-independent pathways (e.g., β-arrestin mediated) are critical for the psychoactive effects of THC that pregnenolone counteracts.[11] It is also possible that the in vivo environment, including membrane composition and local steroid concentrations, plays a crucial role in enabling pregnenolone's modulatory activity.

Table 1: Summary of Pregnenolone's Effects on CB1 Receptor Function

Assay TypeOrthosteric LigandPregnenolone EffectConcentration RangeReference
Binding Assays
Equilibrium Radioligand Binding ([³H]CP55,940, [³H]WIN55,212-2)N/ANo modification of agonist bindingUp to 100 µM[3][5]
Functional Assays
[³⁵S]GTPγS BindingTHC, CP55,940No significant effectUp to 10 µM[14]
cAMP Accumulation AssayTHCNo decrease in THC-induced cAMP reductionUp to 1 µM[3][5][8]
ERK1/2 PhosphorylationTHCInhibition of THC-induced phosphorylation10 nM - 1 µM[5][12]
Mitochondrial RespirationTHCInhibition of THC-induced decrease10 nM - 1 µM[5]
In Vivo Behavioral Assays
Cannabinoid Tetrad (mice)THC (10 mg/kg)Inhibition of hypolocomotion, hypothermia, catalepsy, analgesia2-6 mg/kg[6][13]
Memory Impairment (mice)THCRestoration of normal memory2-6 mg/kg[6]
Drug Self-Administration (mice)WIN55,212-2Decreased motivation for drug-seeking2-4 mg/kg[3]

Note: Pregnenolone acetate is expected to act as a prodrug, readily hydrolyzed to pregnenolone in vivo. The data presented is for pregnenolone.

Signaling Pathways & Visualization

The CB1 receptor primarily couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a reduction in cAMP, and modulation of ion channels.[10][15][16][17] However, CB1 activation also initiates other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a component.[15][16] Pregnenolone's unique mechanism involves selectively targeting a subset of these pathways.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi_protein Gαi/o CB1->Gi_protein Activates Beta_Arrestin β-Arrestin Pathway? CB1->Beta_Arrestin Activates THC THC / Agonist THC->CB1 Binds Orthosteric Site PREG Pregnenolone (NAM) PREG->CB1 Binds Allosteric Site PREG->Beta_Arrestin Inhibits AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ↑ p-ERK1/2 Beta_Arrestin->ERK Mito ↓ Mitochondrial Activity ERK->Mito Behavior Psychoactive Effects Mito->Behavior

Caption: CB1 signaling modulation by Pregnenolone.

Experimental Protocols

Detailed below are representative protocols for assessing the negative allosteric modulatory activity of compounds like this compound on the CB1 receptor.

Protocol: Radioligand Binding Assay (Equilibrium Competition)

This assay determines if the allosteric modulator affects the binding affinity (Kd) or maximum binding capacity (Bmax) of an orthosteric radioligand.

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or use mouse brain membranes.[18][19][20] Homogenize cells/tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer. Determine protein concentration via a standard method (e.g., Bradford or BCA assay).

  • Assay Components:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist). Use at a concentration near its Kd (e.g., 0.7 nM).[18][19]

    • Test Compound: this compound/pregnenolone, dissolved in DMSO, then diluted in assay buffer across a range of concentrations (e.g., 1 nM to 100 µM).

    • Non-specific Binding Control: A high concentration of a non-labeled orthosteric ligand (e.g., 1 µM WIN55,212-2).

  • Incubation: In a 96-well plate, combine membrane homogenate (5-30 µg protein), [³H]CP55,940, and either vehicle, test compound, or non-specific binding control in a final volume of 200-500 µL.[18][19]

  • Equilibration: Incubate for 60-90 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[21] Wash filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 1 mg/mL BSA).

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Analyze data using non-linear regression (e.g., in GraphPad Prism) to determine if the test compound alters the Kd or Bmax of the radioligand.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism and is used to quantify the efficacy of an agonist and the inhibitory effect of a NAM.

  • Membrane Preparation: As described in Protocol 5.1.

  • Assay Components:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.[18][19]

    • Reagents: 30 µM GDP (to promote exchange), Adenosine (B11128) Deaminase (0.5 IU/mL, to break down endogenous adenosine).[18]

    • Radioligand: [³⁵S]GTPγS (e.g., 0.1 nM).

    • Agonist: THC or CP55,940 across a full concentration-response curve.

    • Test Compound (NAM): Pregnenolone at a fixed concentration (e.g., 1 µM or 10 µM).

    • Non-specific Binding Control: 30 µM unlabeled GTPγS.[18]

  • Pre-incubation: Pre-incubate membranes with adenosine deaminase for 30 minutes at 30°C.[18]

  • Incubation: Add membranes (5-25 µg), GDP, agonist, and the test compound (or vehicle) to the assay plate. Incubate for 15-30 minutes at 30°C.

  • Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for an additional 60 minutes at 30°C.[18]

  • Termination & Filtration: Terminate and filter as described in Protocol 5.1.

  • Quantification: Measure radioactivity as described in Protocol 5.1.

  • Data Analysis: Plot the agonist concentration-response curve in the presence and absence of the NAM. Use non-linear regression to determine changes in the agonist's Emax (maximum effect) and EC50 (potency). A decrease in Emax is indicative of negative allosteric modulation.

GTPgS_Assay_Workflow start Start: Prepare Reagents (Membranes, Buffers, Ligands) preincubate 1. Pre-incubate Membranes with Adenosine Deaminase (30 min, 30°C) start->preincubate add_reagents 2. Add Membranes, GDP, Agonist and Pregnenolone (or Vehicle) preincubate->add_reagents incubate1 3. Incubate (15 min, 30°C) add_reagents->incubate1 initiate 4. Initiate with [³⁵S]GTPγS incubate1->initiate incubate2 5. Incubate (60 min, 30°C) initiate->incubate2 terminate 6. Terminate & Rapidly Filter on GF/C plates incubate2->terminate quantify 7. Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze 8. Analyze Data (Non-linear Regression) quantify->analyze end End: Determine NAM effect on Agonist Emax & EC50 analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion and Future Directions

This compound, acting via its active metabolite pregnenolone, represents a pioneering example of an endogenous, signaling-specific NAM of the CB1 receptor. Its ability to selectively curb the adverse psychoactive effects of THC without causing the global receptor blockade seen with orthosteric antagonists makes it a compelling therapeutic lead.[1][2][6] The discrepancies between in vitro and in vivo data underscore the need for more complex, physiologically relevant assay systems to fully characterize allosteric modulators.

Future research should focus on:

  • Elucidating the precise binding site of pregnenolone on the CB1 receptor through structural biology and advanced mutagenesis studies.

  • Developing synthetic analogs of pregnenolone (such as AEF0117) with improved pharmacokinetic properties and potentially greater potency and specificity.[11]

  • Further investigating the downstream signaling pathways modulated by pregnenolone to fully understand the molecular basis of its biased effects.

  • Exploring the therapeutic potential of this modulatory mechanism for treating not only cannabis use disorder but also other conditions involving endocannabinoid system dysregulation.

By providing a more subtle and targeted means of "dialing down" CB1 receptor activity, pregnenolone and its derivatives offer a promising new paradigm in cannabinoid pharmacology.

References

The Neuroprotective Potential of Pregnenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of pregnenolone (B344588) acetate (B1210297), a synthetic ester of the endogenous neurosteroid pregnenolone. Drawing upon current scientific literature, this document details the molecular mechanisms, key signaling pathways, and experimental evidence supporting its potential as a therapeutic agent for neurodegenerative diseases and neuronal injury.

Introduction

Pregnenolone, a key precursor to all steroid hormones, is also synthesized within the central nervous system, where it and its metabolites act as potent neuromodulators.[1][2] Pregnenolone and its derivatives, including pregnenolone acetate, have demonstrated significant neuroprotective properties in a variety of preclinical models. These effects are attributed to a range of actions, including the modulation of inflammation, enhancement of synaptic plasticity, and promotion of neuronal survival.[1][2][[“]] This guide synthesizes the current understanding of this compound's neuroprotective actions to inform further research and drug development efforts.

Mechanisms of Neuroprotection

The neuroprotective effects of pregnenolone are multifaceted, involving both genomic and non-genomic actions to shield neurons from damage and promote their function and survival.

Anti-inflammatory Effects

A significant component of pregnenolone's neuroprotective capacity lies in its ability to suppress neuroinflammation.[1][2] Chronic inflammation is a key pathological feature of many neurodegenerative diseases. Pregnenolone has been shown to exert its anti-inflammatory effects by targeting key proteins in the innate immune signaling pathway.[1] Specifically, it promotes the ubiquitination and subsequent degradation of the Toll-like receptor (TLR) adaptor protein TIRAP and TLR2 in microglia and macrophages.[1] This action attenuates the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][[“]]

Modulation of Neurotransmitter Systems

Pregnenolone and its sulfate (B86663) metabolite are potent modulators of various neurotransmitter receptors, thereby influencing synaptic transmission and plasticity. Pregnenolone sulfate acts as a positive allosteric modulator of NMDA receptors, which are crucial for learning and memory.[[“]] It also influences AMPA receptor-mediated transmission.[[“]] Furthermore, pregnenolone has been identified as a negative allosteric modulator of the CB1 cannabinoid receptor, suggesting it can counteract some of the effects of cannabinoids.[[“]][4]

Promotion of Myelination and Neurite Outgrowth

Pregnenolone plays a role in the formation and repair of myelin, the protective sheath around axons that is essential for proper nerve impulse conduction.[2][5] Studies have shown that pregnenolone can enhance the production of myelin, leading to the formation of new synapses and acting as a neuroprotector.[6] It achieves this, in part, by binding to microtubule-associated proteins (MAPs), which stimulates microtubule assembly and promotes neurite outgrowth.[[“]][7]

Mitochondrial Function

Emerging evidence suggests that pregnenolone can influence mitochondrial function. In a model of ischemic stroke, pregnenolone therapy was found to lower mitochondrial reactive oxygen species (ROS) following ischemia.[5] This reduction in oxidative stress is a critical aspect of its neuroprotective effects.

Key Signaling Pathways

The neuroprotective actions of this compound are mediated by several intricate signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

TLR/TIRAP/MyD88 Signaling Pathway

Pregnenolone's anti-inflammatory effects are largely mediated through the inhibition of the Toll-like receptor signaling pathway.

TLR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_4 TLR2/4 TIRAP TIRAP TLR2_4->TIRAP LPS/Pam3CSK4 Binding MyD88 MyD88 TIRAP->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pregnenolone Pregnenolone Ubiquitination Ubiquitination & Degradation Pregnenolone->Ubiquitination Ubiquitination->TLR2_4 Ubiquitination->TIRAP Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Gene_Transcription->Cytokines

Pregnenolone inhibits the TLR2/4 signaling pathway.
Cannabinoid Receptor (CB1R) Signaling

Pregnenolone acts as a signal-specific inhibitor of the CB1 receptor, modulating its downstream effects.

CB1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Arrestin β-arrestin 1 CB1R->Arrestin THC THC THC->CB1R Pregnenolone Pregnenolone Pregnenolone->CB1R Allosteric Inhibition Akt Akt Arrestin->Akt GSK3b GSK3β Akt->GSK3b Hyperlocomotion Hyperlocomotion GSK3b->Hyperlocomotion

Pregnenolone modulates CB1R-mediated signaling.

Experimental Evidence and Protocols

The neuroprotective effects of this compound have been investigated in various experimental models. This section summarizes key findings and provides an overview of the methodologies employed.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

A study investigating the neuroprotective role of pregnenolone in ischemic stroke utilized the tMCAO model in male Wistar rats.[5]

Experimental Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) surgery.

  • Treatment: Pregnenolone (2 mg/kg body weight) administered 1 hour post-surgery.

  • Assessments (24 hours post-surgery):

    • Neurobehavioral tests.

    • 2,3,5-triphenyltetrazolium chloride (TTC) staining to assess infarct volume.

    • Flow cytometry to measure mitochondrial membrane potential and reactive oxygen species (ROS).

    • Oxygraphy to examine mitochondrial bioenergetics.

Key Findings:

  • Pregnenolone treatment enhanced neurological recovery.

  • A reduction in mitochondrial ROS was observed in the pregnenolone-treated group.[5]

  • Pregnenolone did not inhibit the mitochondrial permeability transition pore (mtPTP).[5]

In Vitro Model: Cultured Neurons

The effects of pregnenolone on neurite outgrowth have been examined in cultured neurons.[7]

Experimental Protocol:

  • Cell Cultures: Cerebellar granule neurons, cortical neurons, and hippocampal neurons.

  • Treatment: Pregnenolone at concentrations of 0.01 µM and 0.1 µM.

  • Assessment: Measurement of neurite length.

Key Findings:

  • Pregnenolone promoted neurite outgrowth in a dose-dependent manner in all neuron types.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Effects of Pregnenolone on Neurite Outgrowth in Cultured Neurons

Neuron TypePregnenolone ConcentrationMean Neurite Length (µm) ± SDp-value
CorticalControl20 ± 12
0.01 µM26 ± 16p=1E-6
0.1 µM24 ± 16
HippocampalControl20 ± 14
0.01 µM20 ± 14p=8E-7
0.1 µM25 ± 18
Cerebellar GranuleControlN/A
0.01 µMIncreasedp=4*E-11
0.1 µMIncreased

Data adapted from a 2022 bioRxiv preprint.[7]

Table 2: Effects of Pregnenolone Administration on Serum Steroid Levels in Humans

SteroidChange from Baselinep-value
PregnenoloneThreefold increase<0.001
AllopregnanoloneSevenfold increase<0.001
Pregnanolone~60% increase0.004
DHEAS~5% decrease0.003

Data from a study on the effects of pregnenolone administration on emotion regulation neurocircuits.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of stroke.

Experimental_Workflow start Start tMCAO Induce Ischemic Stroke (tMCAO Model in Rats) start->tMCAO randomization Randomize into Groups (Pregnenolone vs. Vehicle) tMCAO->randomization treatment Administer Treatment (1 hour post-tMCAO) randomization->treatment assessment_24h Assessments at 24 hours treatment->assessment_24h behavioral Neurobehavioral Tests assessment_24h->behavioral histological Histological Analysis (TTC Staining) assessment_24h->histological biochemical Biochemical Assays (Mitochondrial Function) assessment_24h->biochemical analysis Data Analysis and Interpretation behavioral->analysis histological->analysis biochemical->analysis end End analysis->end

Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a neuroprotective agent due to its diverse mechanisms of action that encompass anti-inflammatory, neuromodulatory, and pro-myelination effects. The preclinical evidence strongly supports its potential for treating a range of neurological disorders characterized by neuronal damage and inflammation. Future research should focus on well-designed clinical trials to establish the safety and efficacy of this compound in human populations. Further elucidation of its downstream signaling targets will also be critical for optimizing its therapeutic application and potentially developing more targeted neuroprotective strategies. The continued investigation into the multifaceted roles of neurosteroids like pregnenolone is a promising frontier in the quest for effective treatments for neurodegenerative diseases.

References

Whitepaper: The Impact of Pregnenolone Acetate on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone (B344588), a neurosteroid synthesized from cholesterol, and its derivatives like the prodrug pregnenolone acetate (B1210297), are emerging as significant modulators of synaptic plasticity. This technical guide provides an in-depth analysis of the molecular mechanisms through which pregnenolone and its primary active metabolite, pregnenolone sulfate (B86663) (PREGS), influence neuronal function. The document details two primary pathways of action: positive allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor and regulation of microtubule dynamics. We present quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the core signaling pathways. This guide is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.

Core Mechanisms of Action

Pregnenolone acetate acts as a prodrug, readily converting to pregnenolone (P5) in the body. P5 is then further metabolized, notably to pregnenolone sulfate (PREGS), which is a highly active neuromodulator. The effects on synaptic plasticity are primarily mediated by P5 and PREGS through distinct but complementary mechanisms.

NMDA Receptor Modulation

PREGS is a well-documented positive allosteric modulator of NMDA receptors (NMDARs), which are critical for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] The action of PREGS is highly dependent on the subunit composition of the NMDAR complex.[1][3]

  • Potentiation of NR2A/NR2B-containing Receptors: PREGS potentiates currents from NMDARs containing the NR2A and NR2B subunits.[1][3] This potentiation is achieved by stabilizing the open-state position of the GluN1 M3 helices, thereby increasing the receptor's efficacy for glutamate.[4]

  • Inhibition of NR2C/NR2D-containing Receptors: Conversely, PREGS exhibits an inhibitory effect on NMDARs that contain NR2C and NR2D subunits.[1][3] This subtype selectivity suggests that PREGS can fine-tune synaptic plasticity differently across various brain regions and developmental stages where these subunits are differentially expressed.[3]

This modulation enhances Ca2+ influx through the NMDAR channel, a critical trigger for the downstream signaling cascades that lead to synaptic strengthening. Furthermore, PREGS has been shown to stimulate the trafficking of functional NMDARs to the cell surface through a G protein-coupled, Ca2+-dependent pathway, further amplifying the receptor's availability and function.[5][6]

Regulation of Cytoskeletal Dynamics

Beyond ion channel modulation, pregnenolone directly influences the neuronal cytoskeleton, a key component of structural plasticity.

  • Microtubule Assembly: Pregnenolone binds with high affinity to Microtubule-Associated Protein 2 (MAP2), a protein crucial for regulating microtubule stability.[7] This interaction promotes the rate and extent of tubulin assembly, leading to the formation of stable microtubules.[7]

  • Neurite Outgrowth and Axon Specification: By promoting microtubule polymerization and dynamics, pregnenolone and its synthetic analogs (like this compound) facilitate neurite outgrowth and axon development in cultured neurons.[8][9] It influences the morphology of axonal growth cones, promoting dynamic microtubule invasion into the filopodia, which is essential for axon guidance and synapse formation.[9]

  • CLIP170 Activation: Pregnenolone activates CLIP170 (Cytoplasmic Linker Protein 170), a microtubule-plus end tracking protein.[9][10] This activation is critical for its effects on microtubule dynamics at the growth cone, ultimately enhancing spine maturation and neural development.[9][10]

These cytoskeletal changes are fundamental to the formation, stabilization, and modification of synapses, underpinning the structural basis of long-term memory.

Signaling Pathways

The dual mechanisms of NMDAR modulation and cytoskeletal regulation converge to powerfully influence synaptic plasticity. The following diagrams illustrate these key pathways.

NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDAR NMDAR (NR1/NR2A/B) Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx GPCR GPCR PLC PLC GPCR->PLC Activates PREGS Pregnenolone Sulfate (PREGS) PREGS->NMDAR Allosteric Modulation PREGS->GPCR Activates Glutamate Glutamate Glutamate->NMDAR Binds CaMKII CaMKII Ca_ion->CaMKII Activates NMDAR_Traffic NMDAR Trafficking to Membrane PLC->NMDAR_Traffic Promotes CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Activates LTP LTP Induction Gene_Expression->LTP NMDAR_Traffic->LTP

Caption: NMDAR-Mediated Signaling Pathway for LTP enhanced by PREGS.

Microtubule_Pathway cluster_cytosol Neuronal Cytosol cluster_structural Structural Plasticity P5 Pregnenolone (P5) MAP2 MAP2 P5->MAP2 Binds CLIP170_inactive CLIP170 (Inactive) P5->CLIP170_inactive Activates Microtubule Microtubule Polymerization MAP2->Microtubule Promotes CLIP170_active CLIP170 (Active) CLIP170_inactive->CLIP170_active CLIP170_active->Microtubule Promotes Tubulin Tubulin Dimers Tubulin->Microtubule GrowthCone Growth Cone Invasion Microtubule->GrowthCone NeuriteOutgrowth Neurite Outgrowth & Axon Specification Microtubule->NeuriteOutgrowth SpineMaturation Dendritic Spine Maturation Microtubule->SpineMaturation

Caption: Pregnenolone's role in promoting structural plasticity via microtubule dynamics.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies, illustrating the potent effects of pregnenolone and its metabolites on synaptic function.

Table 1: Effects on Long-Term Potentiation (LTP) and Neurotransmission

ParameterPreparationConcentrationEffectCitation(s)
LTP EnhancementRat Hippocampal Slices (CA1)300 nM PREGSSignificantly enhances NMDAR-dependent LTP.[2][5]
NMDAR-independent LTPRat Hippocampal Slices (CA1)5 µM PREGSPotentiates LTP even with NMDAR blockade (D-AP5).[5][11]
Dopamine (B1211576) ReleaseStriatal Synaptosomes25 pM PREGSStimulates NMDAR-dependent dopamine release.[5][12]
Intracellular Ca²⁺Cultured Neurons~2 pM PREGS (EC₅₀)Potently enhances intracellular Ca²⁺ levels.[5][6]
EPSP FrequencyPostnatal Hippocampal Slices25 µM PREGSIncreases frequency of excitatory postsynaptic potentials.[5]

Table 2: Modulation of NMDA Receptor Subtypes

Receptor SubtypePreparationPREGS EffectMechanismCitation(s)
NR1 / NR2AXenopus OocytesPotentiation Increases efficacy of NMDA.[1][3]
NR1 / NR2BXenopus OocytesPotentiation Increases efficacy of NMDA.[1][3]
NR1 / NR2CXenopus OocytesInhibition Destabilizes the active state of the receptor.[1][3]
NR1 / NR2DXenopus OocytesInhibition Destabilizes the active state of the receptor.[1][3]

Table 3: Effects on Neuronal Structure

ParameterPreparationTreatmentEffectCitation(s)
Dendritic Spine DensityCultured Hippocampal NeuronsEstradiol (a steroid)Up to a twofold increase in spine density.[13]
Dendritic Spine DensityOvariectomized Rats (CA1)Estradiol replacementPrevents the decrease in spine density.[14]
Neurite OutgrowthMouse Cerebellar NeuronsThis compoundAccelerates neurite growth and axon formation.[8][15]
Microtubule PolymerizationIn vitro assayPregnenoloneDose-related increase in rate and extent of assembly.[7]

Key Experimental Protocols

The investigation of pregnenolone's impact on synaptic plasticity relies on a combination of electrophysiological, imaging, and molecular biology techniques.

In Vitro Slice Electrophysiology for LTP Measurement

This protocol is a standard method for assessing synaptic plasticity in a preserved circuit.[16][17]

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Field Potential Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[17]

    • Establish a stable baseline by delivering single pulses at low frequency (e.g., 0.05 Hz) for 20-30 minutes.

  • LTP Induction and Measurement:

    • Apply this compound (or its active metabolites) to the perfusing aCSF at the desired concentration.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[16]

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.

    • Analyze the data by measuring the slope of the fEPSP. LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

LTP_Workflow start 1. Prepare Acute Hippocampal Slices setup 2. Transfer Slice to Recording Chamber (Perfuse with aCSF) start->setup electrodes 3. Position Stimulating (SC) and Recording (CA1) Electrodes setup->electrodes baseline 4. Record Stable Baseline (fEPSPs for 20-30 min) electrodes->baseline drug_app 5. Apply this compound to aCSF baseline->drug_app induction 6. Induce LTP (e.g., Theta-Burst Stimulation) drug_app->induction post_record 7. Record Post-Induction (fEPSPs for 60+ min) induction->post_record analysis 8. Analyze fEPSP Slope (Quantify Potentiation) post_record->analysis

Caption: Experimental workflow for an in vitro LTP study.

Analysis of Dendritic Spine Density

This method quantifies structural changes at the synapse.

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and process for Golgi-Cox staining, which sparsely labels individual neurons and their processes in black.

  • Imaging:

    • Section the impregnated brain tissue (100-200 µm thick).

    • Using a bright-field microscope with a high-magnification objective (e.g., 100x oil-immersion), acquire Z-stack images of dendritic segments from neurons in the region of interest (e.g., hippocampal CA1 pyramidal cells).

  • Quantification:

    • Use imaging software (e.g., ImageJ, Neurolucida) to trace dendritic segments of a defined length (e.g., 50 µm).

    • Manually or semi-automatically identify and count all dendritic spines protruding from the traced segment.

    • Calculate spine density as the number of spines per unit length of the dendrite.

    • Compare spine densities between control and pregnenolone-treated groups.

Implications for Drug Development

The multifaceted actions of this compound present significant opportunities for therapeutic intervention in a range of CNS disorders characterized by synaptic dysfunction.

  • Cognitive Enhancement: By positively modulating NMDARs and enhancing LTP, pregnenolone-based compounds are promising candidates for treating cognitive deficits in conditions like schizophrenia and age-related memory decline.[2][6]

  • Neurodegenerative Diseases: The ability of pregnenolone to promote microtubule stability and neurite outgrowth suggests a potential role in neuroprotection and regeneration.[7][8] This could be beneficial in Alzheimer's disease, where cytoskeletal integrity is compromised and synaptic loss is a key pathological feature.[18][19][20]

  • Neurodevelopmental Disorders: The role of pregnenolone in regulating CLIP170 and promoting spine maturation points to its potential use in disorders where synaptic development is impaired, such as CDKL5 deficiency disorder.[10]

The development of synthetic, non-metabolizable pregnenolone analogs could offer more targeted therapeutic effects, avoiding conversion into other steroids and providing a more precise mechanism of action.[8] Future research should focus on optimizing drug delivery to the CNS and conducting clinical trials to validate the pro-cognitive and neuro-regenerative potential of these compounds.

References

Methodological & Application

Application Note: Synthesis of Pregnenolone Acetate from 16-Dehydropregnenolone Acetate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note provides a detailed protocol for the synthesis of pregnenolone (B344588) acetate (B1210297) through the selective catalytic hydrogenation of 16-dehydropregnenolone (B108158) acetate. The described method utilizes a palladium/carbon catalyst in combination with ammonium (B1175870) acetate, offering high yield and purity. This process is a crucial step in the manufacturing of various steroid-based active pharmaceutical ingredients (APIs). The protocol includes reaction setup, execution, product isolation, and purification. All quantitative data is presented in a structured table, and a comprehensive workflow diagram is provided for clarity.

Introduction

Pregnenolone acetate is a key intermediate in the synthesis of a wide array of steroid hormones, including progesterone, corticosteroids, androgens, and estrogens.[1] The efficient and selective synthesis of this compound is therefore of significant interest to the pharmaceutical industry. One of the most common and effective methods for its preparation is the catalytic hydrogenation of 16-dehydrothis compound (16-DPA).[1][2] This reaction specifically targets the double bond at the C16-C17 position.

This document outlines a robust and reproducible protocol for this conversion, adapted from established methodologies, which is suitable for laboratory and pilot-scale production.[3] The use of a palladium/carbon catalyst, promoted by ammonium acetate, ensures high selectivity and minimizes the formation of byproducts.[3]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on the method described by CN103450306A.[3]

3.1. Materials and Equipment

  • Reactants:

    • 16-Dehydrothis compound (Substrate)

    • Palladium on Carbon (Pd/C, 10 wt. %)

    • Ammonium Acetate

    • Ethyl Acetate (Solvent)

    • Methanol (B129727) (for washing/recrystallization)

    • Nitrogen (for inerting)

    • Hydrogen (for reaction)

  • Equipment:

    • Hydrogenation reactor (autoclave) equipped with a stirrer, temperature and pressure controls

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Crystallization vessel

    • Centrifuge or vacuum filtration setup for product collection

    • Drying oven

3.2. Procedure

  • Reactor Charging:

    • In a hydrogenation reactor, add ethyl acetate, 16-dehydrothis compound, and ammonium acetate.[3]

    • Under a nitrogen atmosphere, carefully add the Pd/C catalyst to the mixture in the reactor.[3]

  • Hydrogenation Reaction:

    • Seal the reactor and purge with nitrogen several times to ensure an inert atmosphere.

    • Begin stirring and heat the mixture to a temperature of 35-45 °C.[3]

    • Pressurize the reactor with hydrogen gas to 0.4-0.8 MPa.[3]

    • Maintain the reaction at this temperature and pressure, monitoring hydrogen uptake until the reaction is complete (typically determined by TLC or HPLC).

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.[3]

    • Concentrate the filtrate under normal pressure using a rotary evaporator until crystals begin to form.[3]

    • To the concentrated solution, add a mixed solvent of methanol and ethyl acetate (in a 1:0.5 to 1:2 volume ratio).[3]

    • Cool the mixture to below 5 °C to induce further crystallization and then collect the crude this compound via centrifugation or vacuum filtration.[3]

    • Wash the crude product with methanol.[3]

    • Dry the final product to obtain a white, sandy solid.[3]

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueReference
Substrate16-Dehydrothis compound[3]
ProductThis compound[3]
CatalystPd/C and Ammonium Acetate[3]
SolventEthyl Acetate[3]
Reaction Temperature35-45 °C[3]
Reaction Pressure0.4-0.8 MPa[3]
Product Purity (Mass)> 99.5%[3]

Visualizations

5.1. Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification A Charge Reactor: - 16-Dehydrothis compound - Ethyl Acetate - Ammonium Acetate B Add Pd/C Catalyst (under Nitrogen) A->B C Seal and Purge Reactor with N2 B->C Start Reaction D Heat to 35-45 °C C->D E Pressurize with H2 (0.4-0.8 MPa) D->E F Monitor Reaction Progress E->F G Cool and Vent Reactor F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Crystallize with Methanol/Ethyl Acetate I->J K Isolate Crude Product (Centrifuge/Filter) J->K L Wash with Methanol K->L M Dry Final Product L->M N N M->N Final Product: This compound (>99.5% Purity)

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides an efficient and high-yielding method for the synthesis of this compound from 16-dehydrothis compound. The use of a palladium-on-carbon catalyst with an ammonium acetate promoter in ethyl acetate under mild conditions ensures high selectivity and product purity. This process is highly applicable for researchers and professionals in the field of steroid drug development and manufacturing.

References

Protocol for Pregnenolone Acetate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a neurosteroid synthesized from cholesterol, and its derivatives are crucial modulators of neural function and are implicated in various physiological and pathological processes, including cognition, mood, and neuroprotection. Pregnenolone acetate (B1210297), an esterified form of pregnenolone, is often utilized in research due to its chemical properties. These application notes provide a comprehensive overview of the administration of pregnenolone and its acetate form in rodent models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Data Presentation

The following tables summarize quantitative data from various studies on the administration of pregnenolone and its derivatives in rodent models.

Table 1: Dosage and Administration of Pregnenolone and its Derivatives in Rodent Models

CompoundSpeciesRoute of AdministrationDosage RangeStudy FocusReference
PregnenoloneMouseSubcutaneous (s.c.)6 mg/kgBlocking THC-induced psychotic-like states[1]
PregnenoloneRatIntraperitoneal (i.p.)50 - 75 mg/kgEthanol (B145695) self-administration[2][3]
PregnenoloneRatIntraperitoneal (i.p.)2 mg/kgIschemic stroke[4][5]
PregnenoloneRatIntranasal (i.n.)0.187 - 0.373 mg/kgMemory enhancement[6]
Pregnenolone 16α-carbonitrile (PCN)RatOral gavage35 mg/kgP-glycoprotein induction[7]
Pregnenolone Sulfate (B86663) (PREG S)RatIntraperitoneal (i.p.)47.5 mg/kgAge-related cognitive impairment
PregnenoloneMouseIntracerebroventricular (i.c.v.)3.5 fmol/mouseMemory enhancement

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of pregnenolone acetate in rodent models.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

Objective: To administer this compound systemically to investigate its effects on behavior or physiology.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 0.5% carboxymethylcellulose, or a solution of 45% w/v 2-hydroxypropyl-β-cyclodextrin in sterile water)[8]

  • Sterile syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization.

    • Method 1 (Suspension): Weigh the desired amount of this compound and suspend it in sterile saline containing 0.5% carboxymethylcellulose. Vortex thoroughly before each injection to ensure a uniform suspension.

    • Method 2 (Solubilization): Dissolve this compound in a solution of 45% w/v 2-hydroxypropyl-β-cyclodextrin in sterile water.[8] This method is often preferred for achieving a clear solution.

    • The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 5-10 ml/kg body weight).

  • Animal Handling and Injection:

    • Weigh the animal to determine the correct injection volume.

    • Restrain the rodent securely. For mice, this can be done by scruffing the neck. For rats, manual restraint is typically sufficient.

    • Position the animal with its head tilted slightly downwards.

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Behavioral Assessment - Novel Object Recognition Test

Objective: To assess the effects of this compound on learning and memory.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two identical objects (familiarization phase)

  • One familiar object and one novel object (testing phase)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Habituate each animal to the empty open field arena for 5-10 minutes for 2-3 consecutive days.

  • Familiarization Phase:

    • Administer this compound or vehicle according to Protocol 1 at a predetermined time before the familiarization phase (e.g., 30 minutes).

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher discrimination index indicates better memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to pregnenolone administration.

pregnenolone_synthesis_and_metabolism cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA pregnenolone->dhea CYP17A1 allopregnanolone Allopregnanolone (GABA-A Receptor Modulator) progesterone->allopregnanolone 5α-reductase, 3α-HSD

Caption: Biosynthetic pathway of pregnenolone and its major metabolites.

experimental_workflow_behavioral_study animal_acclimation Animal Acclimation drug_administration This compound Administration (i.p.) animal_acclimation->drug_administration behavioral_testing Behavioral Testing (e.g., Novel Object Recognition) drug_administration->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis results Results and Interpretation data_analysis->results

Caption: General experimental workflow for a behavioral study.

pregnenolone_neuroprotective_pathway ischemic_insult Ischemic Insult mitochondrial_ros Increased Mitochondrial ROS ischemic_insult->mitochondrial_ros neuronal_damage Neuronal Damage mitochondrial_ros->neuronal_damage reduced_ros Reduced Mitochondrial ROS pregnenolone_admin Pregnenolone Administration pregnenolone_admin->reduced_ros neuroprotection Neuroprotection reduced_ros->neuroprotection

Caption: Proposed neuroprotective mechanism of pregnenolone in ischemic stroke.[4][5]

References

Application Notes and Protocols: Pregnenolone Acetate in Neurobiological Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pregnenolone (B344588) acetate (B1210297), a non-metabolizable analog of the neurosteroid pregnenolone, in neurobiological research. Detailed protocols for key cell culture applications are provided to facilitate experimental design and execution.

Introduction

Pregnenolone is an endogenous neurosteroid that plays a crucial role in various neuronal processes, including memory enhancement, neuroprotection, and mood regulation.[1] However, its rapid metabolism into other steroids complicates the study of its direct effects. Pregnenolone acetate, a synthetic analog, is resistant to metabolism, making it an invaluable tool for elucidating the specific functions of pregnenolone in the nervous system.[1] This document outlines the applications of this compound in neuronal cell culture, focusing on its effects on neurite outgrowth, microtubule dynamics, and its potential as a therapeutic agent in neurodegenerative disease models.

Key Applications in Neurobiology

  • Promotion of Neurite Outgrowth and Neuronal Development: this compound has been shown to significantly promote neurite extension and alter growth cone morphology in primary neuronal cultures.[2][3] This makes it a valuable compound for studies on neuronal development, regeneration, and plasticity.

  • Modulation of Microtubule Dynamics: A key mechanism of action for this compound is its ability to increase microtubule polymerization.[2][3] It achieves this by activating Cytoplasmic Linker Protein 1 (CLIP1), which facilitates the addition of tubulin dimers to growing microtubule ends.[1][4]

  • Neuroprotection: Pregnenolone has demonstrated protective effects in various in vitro models of neurodegenerative diseases. It can mitigate amyloid-beta (Aβ) peptide-induced toxicity in cell lines like PC-12 and SH-SY5Y, suggesting its potential relevance for Alzheimer's disease research.[5] Furthermore, it shows promise in models of Parkinson's disease by reducing oxidative stress.[5]

  • Myelination and Remyelination: In co-culture models relevant to multiple sclerosis, pregnenolone has been observed to promote the differentiation of oligodendrocytes and enhance the expression of myelin-related proteins, indicating its potential role in myelination and remyelination processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of pregnenolone and its acetate form observed in various cell culture experiments.

Table 1: Effect of Pregnenolone on Neurite Outgrowth in Different Neuronal Cell Types [1]

Cell TypeConcentration (µM)Mean Neurite Length (µm) (Control)Mean Neurite Length (µm) (Treated)Percentage Increase
Cerebellar Granule Neurons0.0127 ± 1534 ± 20~26%
0.127 ± 1535 ± 18~30%
Zebrafish Forebrain Neurons0.122 ± 1435 ± 21~59%
122 ± 1449 ± 23~123%
Cortical Neurons0.0120 ± 1226 ± 16~30%
0.120 ± 1224 ± 16~20%
Hippocampal Neurons0.120 ± 1425 ± 18~25%

Table 2: Effect of Pregnenolone on Microtubule Assembly [2]

ConditionParameterValue
Fetal Rat Brain MicrotubulesKd for [3H]Pregnenolone42.9 nM
Bmax for [3H]Pregnenolone3.7 pmol/mg of protein
MAP2-induced Tubulin PolymerizationEffect of PregnenoloneDose-related increase in rate and extent of assembly

Signaling Pathways and Experimental Workflows

Pregnenolone_CLIP1_Signaling Pregnenolone Pregnenolone Acetate CLIP1_inactive CLIP1 (Inactive) (Closed Conformation) Pregnenolone->CLIP1_inactive Binds to coiled-coil domain CLIP1_active CLIP1 (Active) (Open Conformation) CLIP1_inactive->CLIP1_active Conformational Change Microtubule Growing Microtubule CLIP1_active->Microtubule Promotes Polymerization Tubulin Tubulin Dimers Tubulin->Microtubule Addition Neurite_Outgrowth Neurite Outgrowth Microtubule->Neurite_Outgrowth Leads to

Neurite_Outgrowth_Workflow Start Start: Primary Neuronal Cell Culture Plating Plate cells on coated coverslips Start->Plating Treatment Treat with Pregnenolone Acetate (various conc.) Plating->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Fixation Fix and Permeabilize Cells Incubation->Fixation Staining Immunostain for Neuronal Markers (e.g., β-III tubulin) Fixation->Staining Imaging Image Acquisition (Microscopy) Staining->Imaging Analysis Quantify Neurite Length and Morphology Imaging->Analysis End End: Data Analysis and Interpretation Analysis->End

Experimental Protocols

Protocol 1: Primary Cerebellar Granule Neuron Culture and Neurite Outgrowth Assay

Objective: To assess the effect of this compound on the neurite outgrowth of primary cerebellar granule neurons.

Materials:

  • Postnatal day 6-8 (P6-P8) rat or mouse pups[6]

  • Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Enzyme solution: 0.25% Trypsin-EDTA

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin

  • Poly-L-lysine coated glass coverslips or culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-β-III tubulin antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Isolation and Culture:

    • Euthanize P6-P8 pups according to approved animal protocols.

    • Dissect the cerebella in ice-cold dissection medium.

    • Mince the tissue and incubate in the enzyme solution at 37°C for 15 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in plating medium.

    • Plate the cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 2.5 x 10^5 cells/well.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[1]

  • This compound Treatment:

    • After 24 hours in culture, treat the neurons with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) by adding the diluted compound to the culture medium. Include a vehicle control (DMSO).[1]

  • Immunocytochemistry and Imaging:

    • After 48-72 hours of treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides.

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Measure the length of the longest neurite for a significant number of neurons (e.g., >100 per condition) using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Statistically compare the neurite lengths between the control and treated groups.[1]

Protocol 2: Neuroprotection Assay in an In Vitro Model of Alzheimer's Disease

Objective: To evaluate the neuroprotective effect of this compound against amyloid-beta (Aβ) induced toxicity in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin

  • Amyloid-beta 1-42 (Aβ42) peptide, pre-aggregated

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in the recommended medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours.[5]

    • After pre-treatment, add pre-aggregated Aβ42 peptide (e.g., 10 µM) to the wells (except for the control group).

    • Incubate the plate for another 24-48 hours.

  • Cell Viability Assay (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (untreated cells).

    • Compare the viability of cells treated with Aβ42 alone to those pre-treated with this compound.

Protocol 3: In Vitro Myelination Assay

Objective: To assess the effect of pregnenolone on the differentiation of oligodendrocytes and myelination in a co-culture system.

Materials:

  • Oligodendrocyte Precursor Cells (OPCs)

  • Primary neurons (e.g., cortical neurons)

  • OPC differentiation medium

  • Pregnenolone stock solution (e.g., 10 mM in DMSO)

  • Primary antibodies: anti-Myelin Basic Protein (MBP), anti-Olig2

  • Secondary antibodies: Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Co-culture Establishment:

    • Plate primary neurons on coated coverslips and allow them to establish a network for 7-10 days.

    • Isolate and culture OPCs according to standard protocols.

    • Seed the OPCs onto the established neuronal culture.

  • Treatment and Differentiation:

    • Allow the co-culture to stabilize for 24 hours.

    • Replace the medium with OPC differentiation medium containing various concentrations of pregnenolone (e.g., 1 µM, 10 µM). Include a vehicle control.

    • Culture for 7-14 days, changing the medium every 2-3 days.

  • Immunocytochemistry and Analysis:

    • Fix and stain the co-cultures for MBP (a marker for mature, myelinating oligodendrocytes) and Olig2 (a marker for the oligodendrocyte lineage).

    • Acquire images using a fluorescence microscope.

    • Quantify the number of MBP-positive cells and the extent of MBP-positive processes aligning with neuronal axons.

Conclusion

This compound is a powerful tool for investigating the roles of neurosteroids in the central nervous system. Its stability and specific mode of action on the microtubule cytoskeleton provide a clear avenue for studying neuronal development, plasticity, and regeneration. The protocols outlined here offer a starting point for researchers to explore the diverse applications of this compound in neurobiological cell culture models. Further research into its efficacy in various models of neurological disorders is warranted and holds promise for the development of novel therapeutic strategies.

References

Quantitative ¹H-NMR Method for Pregnenolone Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of substance concentration. Unlike chromatographic methods, qNMR is a primary ratio method that does not require a substance-specific reference standard for each analyte. This application note provides a detailed protocol for the quantitative analysis of pregnenolone (B344588) in bulk drug substances and finished products using a validated ¹H-NMR method. The method is based on the principles outlined in the study by Schleiff et al. (2022), offering a rapid and reliable approach for quality control and research purposes.[1]

Principle of the Method

The qNMR method relies on the principle that the integrated signal area of a specific nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. By comparing the integral of a known proton signal of the analyte (pregnenolone) to the integral of a known proton signal of an internal standard (IS) of known purity and concentration, the concentration of the analyte can be accurately determined.

For this analysis, specific, well-resolved proton signals of pregnenolone are used for quantification against a certified internal standard. The selection of these signals is critical to ensure accuracy and avoid spectral overlap with other components in the sample matrix.

Experimental Protocols

Materials and Equipment
  • Pregnenolone: Bulk substance or finished product (tablets, capsules)

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

  • 5 mm NMR Tubes: High-precision

  • Analytical Balance: Capable of weighing to ± 0.01 mg

  • Volumetric Flasks and Pipettes: Class A

  • Vortex Mixer

  • Centrifuge (for sample preparation from finished products)

Sample Preparation
  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

  • Pregnenolone Stock Solution (for method validation): Accurately weigh approximately 10 mg of pregnenolone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

Prepare a series of calibration standards and QC samples by appropriate dilution of the stock solutions with DMSO-d₆ to cover the desired concentration range. The validated range for this method is 0.032 to 3.2 mg/mL of pregnenolone.[1]

  • Bulk Pregnenolone: Accurately weigh approximately 5 mg of the pregnenolone sample into a vial. Add a precise volume (e.g., 1.0 mL) of the IS stock solution. Vortex until fully dissolved.

  • Pregnenolone Tablets/Capsules:

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to approximately 5 mg of pregnenolone into a centrifuge tube.

    • Add a precise volume (e.g., 1.0 mL) of the IS stock solution.

    • Vortex for 5 minutes to ensure complete extraction of pregnenolone.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer a 600 µL aliquot of the supernatant to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Sequence: A standard 90° pulse-acquire sequence (e.g., zg on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a delay of 30 seconds is recommended for accurate quantification of both pregnenolone and maleic acid).

  • Number of Scans (ns): 16 to 64 (to achieve a signal-to-noise ratio >150 for the signals of interest).

  • Acquisition Time (aq): ≥ 3 seconds

  • Spectral Width: 0-12 ppm

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integrate the selected signals for pregnenolone and the internal standard.

    • Pregnenolone: Olefinic proton (H-6) at ~5.35 ppm (1H).

    • Maleic Acid: Olefinic protons at ~6.26 ppm (2H).

  • Calculate the concentration of pregnenolone using the following equation:

    C_preg = (I_preg / N_preg) * (N_IS / I_IS) * (MW_preg / MW_IS) * (m_IS / V) * P_IS

    Where:

    • C_preg = Concentration of pregnenolone (mg/mL)

    • I_preg = Integral of the pregnenolone signal

    • N_preg = Number of protons for the pregnenolone signal (1)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (2)

    • MW_preg = Molecular weight of pregnenolone (316.48 g/mol )

    • MW_IS = Molecular weight of maleic acid (116.07 g/mol )

    • m_IS = Mass of the internal standard (mg)

    • V = Volume of the solvent (mL)

    • P_IS = Purity of the internal standard

Data Presentation: Method Validation Summary

The qNMR method for pregnenolone was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the tables below.

Table 1: Linearity

Concentration Range (mg/mL)Correlation Coefficient (r²)
0.032 - 3.2> 0.999

Table 2: Accuracy

Spiked Concentration (mg/mL)Mean Recovery (%)% RSD
Low QC (0.096)98.51.2
Mid QC (0.96)100.20.8
High QC (2.56)99.30.5

Table 3: Precision

Repeatability (% RSD)Intermediate Precision (% RSD)
Low QC (0.096)1.52.1
Mid QC (0.96)0.91.3
High QC (2.56)0.61.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (mg/mL)
LOD0.01
LOQ0.032

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Pregnenolone Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately Weigh Maleic Acid (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (≥400 MHz) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Pregnenolone & IS Signals process->integrate calculate Calculate Concentration integrate->calculate result Quantitative Result of Pregnenolone calculate->result

Caption: Workflow for the quantitative analysis of pregnenolone by ¹H-NMR.

Logical Relationship for Quantification

G cluster_analyte Analyte (Pregnenolone) cluster_is Internal Standard (Maleic Acid) preg_signal Integral of Pregnenolone Signal (I_preg) ratio Proportionality preg_signal->ratio preg_protons Number of Protons (N_preg = 1) preg_protons->ratio is_signal Integral of IS Signal (I_IS) is_signal->ratio is_protons Number of Protons (N_IS = 2) is_protons->ratio is_mass Known Mass & Purity is_mass->ratio concentration Calculated Concentration of Pregnenolone ratio->concentration

Caption: Principle of qNMR for pregnenolone quantification.

References

Preparation of Pregnenolone Acetate Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) acetate (B1210297), the acetylated form of the neurosteroid pregnenolone, is a key compound in neuroscience and endocrinology research. Its hydrophobic nature necessitates careful preparation of stock solutions to ensure solubility, stability, and accurate dosing in in vitro assays. This document provides detailed protocols for the preparation, storage, and application of pregnenolone acetate stock solutions for use in cell-based assays and other in vitro studies. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.

Materials and Reagents

  • This compound (powder, >98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Ethanol (200 proof, absolute), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, polypropylene (B1209903) conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the assay

  • Fetal Bovine Serum (FBS), heat-inactivated (optional, depending on the assay)

Quantitative Data Summary

The solubility and stability of this compound are critical factors in the preparation of stock solutions. The following tables summarize key quantitative data for handling this compound.

Table 1: Solubility of this compound in Common Solvents

SolventMolar Mass ( g/mol )SolubilityNotes
DMSO358.51≥ 22 mg/mL (~61.4 mM)Fresh, anhydrous DMSO is recommended as it is hygroscopic; absorbed water can reduce solubility.[1]
Ethanol358.51≥ 22 mg/mL (~61.4 mM)
Water358.51Insoluble

Table 2: Recommended Storage and Stability of Steroid Stock Solutions

CompoundSolventStorage TemperatureStabilityRecommendations
Pregnenolone (related compound)DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Pregnenolone (related compound)DMSO-80°CUp to 1 yearLong-term storage.[1]
This compoundDMSO/Ethanol-20°CStable for several months (inferred)Best practice is to prepare fresh stock solutions regularly and store in small aliquots.
This compoundAqueous Culture MediumRoom Temperature / 37°CNot Recommended for StoragePrepare fresh dilutions for each experiment. Do not store.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Workflow for Primary Stock Solution Preparation

A Weigh this compound B Add DMSO A->B Transfer to sterile tube C Vortex/Sonicate B->C To dissolve D Aliquot C->D Dispense into microfuge tubes E Store at -20°C or -80°C D->E For long-term storage

Caption: Workflow for preparing a primary stock solution of this compound.

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.585 mg of this compound (Molecular Weight = 358.51 g/mol ).

  • Dissolution:

    • Aseptically transfer the weighed this compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not readily dissolve, brief warming in a 37°C water bath or sonication can be used to aid dissolution.[2]

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the primary stock solution into cell culture medium to achieve the final desired concentrations for treating cells.

Workflow for Preparing Working Solutions

A Thaw 10 mM Primary Stock B Prepare Intermediate Dilution(s) in Medium A->B Dilute in culture medium E Vehicle Control A->E Prepare DMSO control C Prepare Final Working Solutions in Medium B->C Serially dilute D Add to Cell Culture C->D Final concentrations E->D

Caption: Workflow for the preparation of working solutions for cell-based assays.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (e.g., 1 mM):

    • In a sterile tube, add 900 µL of pre-warmed cell culture medium.

    • Add 100 µL of the 10 mM primary stock solution to the medium.

    • Vortex gently to mix. This results in a 1 mM intermediate solution with 10% DMSO.

  • Prepare Final Working Solutions: Perform serial dilutions from the intermediate stock into cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.

Example Dilution Series:

Final ConcentrationVolume of 1 mM IntermediateVolume of Culture MediumFinal DMSO Concentration
100 µM100 µL900 µL1.0%
10 µM10 µL990 µL0.1%
1 µM1 µL999 µL0.01%
100 nM100 µL of 10 µM solution900 µL0.01%
10 nM100 µL of 1 µM solution900 µL0.001%
  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.

  • Application to Cells: Add the freshly prepared working solutions and the vehicle control to your cell cultures according to your experimental design.

Best Practices and Troubleshooting

  • Solubility Issues: If precipitation is observed upon dilution into aqueous media, consider preparing a lower concentration primary stock solution or using a co-solvent system if compatible with your assay. However, for most cell-based assays, direct dilution of a DMSO stock into the medium with rapid mixing is sufficient.

  • DMSO Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line. This is typically between 0.1% and 0.5%.

  • Aseptic Technique: Maintain sterile conditions throughout the preparation process to prevent contamination of your cell cultures.

  • Fresh Dilutions: Always prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions in aqueous media.[2]

  • Verification of Concentration: For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as HPLC.

By following these detailed protocols and best practices, researchers can ensure the consistent and accurate preparation of this compound solutions, leading to more reliable and reproducible results in their in vitro studies.

References

Application Notes and Protocols for Evaluating the Purity of Synthesized Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnenolone (B344588) acetate (B1210297) is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. It serves as a key intermediate in the synthesis of various steroidal drugs. Therefore, ensuring the purity of synthesized pregnenolone acetate is critical for the quality, safety, and efficacy of the final pharmaceutical products. This document provides detailed application notes and protocols for the evaluation of this compound purity using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). These methods are essential for identifying and quantifying impurities that may arise from the manufacturing process or degradation. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality control in their work. The methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which address impurities in new drug substances and drug products respectively[1][2][3][4].

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for the quantitative analysis of this compound and its impurities due to its high resolution, sensitivity, and accuracy. A reverse-phase HPLC method with UV detection is commonly employed.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase to achieve a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC
CompoundRetention Time (min)Relative Retention TimeSpecification Limit (%)
This compound~ 8.51.00≥ 99.0
Impurity A (e.g., Pregnenolone)~ 6.2~ 0.73≤ 0.2
Impurity B (e.g., Dehydrothis compound)~ 7.8~ 0.92≤ 0.3
Unknown ImpurityVariesVaries≤ 0.1
Total Impurities--≤ 1.0

Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step, typically silylation, is required to increase volatility.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and derivatized non-volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh about 1-2 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-600 m/z.

  • Data Analysis:

    • Identify the peak for the silylated this compound.

    • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

    • The fragmentation pattern of silylated this compound will show a molecular ion and characteristic fragments. For example, a loss of a methyl group (-15 Da) and trimethylsilanol (B90980) (-90 Da) are common fragmentations for TMS-derivatized steroids[6].

Data Presentation: GC-MS
CompoundDerivatizationKey Mass Fragments (m/z)Identification Method
This compoundSilylatedM+, M-15, M-60, M-90Mass Spectrum Library Match
Potential Impurity (e.g., Cholesterol derivative)SilylatedM+, M-15, M-90Mass Spectrum Library Match

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatization (Silylation) Sample->Derivatize Injection Inject into GC-MS Derivatize->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Library_Search Mass Spectral Library Search Detection->Library_Search Identification Impurity Identification Library_Search->Identification

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities with distinct chemical shifts.

Experimental Protocol: NMR

Objective: To confirm the structure of this compound and identify any structural isomers or impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the sample spectrum with published data for this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons, which can help in quantifying impurities if their signals are resolved.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.35d1HH-6
4.60m1HH-3
2.53t1HH-17
2.13s3HH-21
2.03s3HAcetate CH₃
1.02s3HH-19
0.63s3HH-18

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
209.6C-20
170.5Acetate C=O
139.6C-5
122.4C-6
73.8C-3
63.7C-17
......

Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument.

Logical Relationship Visualization: NMR Data Interpretation

NMR_Logic cluster_spectra Acquired NMR Spectra cluster_analysis Spectral Analysis cluster_interpretation Interpretation H1_NMR 1H NMR Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Coupling Coupling Constants H1_NMR->Coupling Integration Peak Integration H1_NMR->Integration C13_NMR 13C NMR C13_NMR->Chem_Shift TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Chem_Shift TwoD_NMR->Coupling Structure_Confirm Structure Confirmation Chem_Shift->Structure_Confirm Impurity_ID Impurity Identification & Quantification Chem_Shift->Impurity_ID Coupling->Structure_Confirm Integration->Impurity_ID

Caption: Logic Diagram for NMR Data Interpretation.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative assessment of this compound purity. It is particularly useful for monitoring the progress of a synthesis reaction and for preliminary purity checks.

Experimental Protocol: TLC

Objective: To quickly assess the purity of a this compound sample and identify the presence of major impurities.

Instrumentation:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

Reagents and Materials:

  • Solvent system (e.g., a mixture of a non-polar and a polar solvent). A common system is Hexane:Ethyl Acetate (7:3 v/v) or Toluene:Ethyl Acetate (8:2 v/v).

  • Staining reagent (e.g., phosphomolybdic acid or potassium permanganate (B83412) solution).

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Spotting: Dissolve small amounts of the reference standard and the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot them side-by-side on the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp at 254 nm.

    • If necessary, stain the plate with a suitable reagent and gently heat to develop the spots.

  • Analysis:

    • Compare the spot from the sample with the spot from the reference standard. The presence of additional spots in the sample lane indicates impurities.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The Rf value of the main spot in the sample should match that of the reference standard.

Data Presentation: TLC
Solvent SystemCompoundRf ValueObservation
Hexane:Ethyl Acetate (7:3)This compound~ 0.45Main spot, should be a single major spot.
Potential more polar impurity< 0.45Spot below the main spot.
Potential less polar impurity> 0.45Spot above the main spot.

Note: Rf values are indicative and can be influenced by factors such as the exact solvent composition, temperature, and plate activity.[7]

Workflow Visualization: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Development cluster_vis Visualization & Analysis Spotting Spot Sample & Standard on TLC Plate Development Develop Plate in Chamber Spotting->Development Drying Dry the Plate Development->Drying UV_Vis Visualize under UV Light Drying->UV_Vis Staining Stain (if necessary) UV_Vis->Staining Rf_Calc Calculate Rf Values UV_Vis->Rf_Calc Staining->Rf_Calc Compare Compare with Standard Rf_Calc->Compare

Caption: Workflow for TLC Purity Assessment.

References

Application of Pregnenolone Acetate in Skin Aging Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) acetate (B1210297), a synthetic ester of the neurosteroid pregnenolone, has garnered interest in the field of dermatology and skin aging research. Historically, it has been used in topical formulations as a skin-conditioning agent with claims of anti-aging effects, such as the reduction of wrinkles.[1] While early research suggested these effects were primarily due to improved skin hydration, more recent studies on pregnenolone have shed light on its potent anti-inflammatory properties, which may also contribute to its anti-aging potential.[1][2][3][4] This document provides a summary of the available data and detailed protocols for future research into the efficacy of pregnenolone acetate in combating skin aging.

Summary of Preclinical and Clinical Data

The available quantitative data on the efficacy of this compound in skin aging is limited, with much of the research dating back several decades. The table below summarizes the key findings.

ParameterStudy TypeConcentrationResultsReference
Wrinkle ReductionClinical0.5% topical creamReported to reduce wrinkles in elderly women.[1]
Skin HydrationClinical0.5% topical creamSuggested as the mechanism for wrinkle reduction.[1][5][6]
Anti-inflammatory ActionPreclinical (in vitro)Not specifiedSuppresses secretion of TNF-α and IL-6.[4]

Proposed Mechanisms of Action in Skin Aging

This compound's potential anti-aging effects are likely multifaceted, primarily revolving around its anti-inflammatory properties and its influence on skin hydration.

Anti-inflammatory Pathway

Recent studies have elucidated a key mechanism by which pregnenolone exerts its anti-inflammatory effects. It promotes the ubiquitination and degradation of the Toll-like receptor (TLR) adaptor proteins TIRAP and TLR2. This action suppresses the downstream signaling cascade that leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-6, which are known contributors to the chronic inflammation observed in aging skin ("inflammaging").[4][7]

Pregnenolone_Anti_Inflammatory_Pathway cluster_cell Macrophage / Microglial Cell TLR2_4 TLR2/4 TIRAP TIRAP TLR2_4->TIRAP MyD88 MyD88 TIRAP->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Pregnenolone Pregnenolone Ubiquitination Ubiquitination & Degradation Pregnenolone->Ubiquitination Ubiquitination->TLR2_4 and TLR2 Ubiquitination->TIRAP

Pregnenolone's Anti-inflammatory Mechanism
Skin Hydration

The historical observation of wrinkle reduction with topical this compound was attributed to improved skin hydration.[1] While the precise mechanism for this is not well-documented, it may involve the modulation of hyaluronic acid synthesis in keratinocytes or the improvement of the skin barrier function. Further research is required to substantiate this proposed mechanism.

Experimental Protocols

The following protocols are designed to facilitate further investigation into the anti-aging properties of this compound.

In Vitro Assessment of this compound on Human Dermal Fibroblasts

This protocol outlines the methodology to assess the effect of this compound on collagen and elastin (B1584352) synthesis in human dermal fibroblasts.

In_Vitro_Fibroblast_Protocol cluster_workflow In Vitro Fibroblast Workflow Start Culture Human Dermal Fibroblasts Treatment Treat with Pregnenolone Acetate (various conc.) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest Analysis Analyze for: - Collagen Content (Sircol Assay) - Elastin Content (Fastin Assay) - Gene Expression (RT-qPCR for  COL1A1, ELN, MMPs) Harvest->Analysis End Data Analysis Analysis->End

In Vitro Fibroblast Experiment Workflow

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed fibroblasts in 6-well plates. Once confluent, replace the medium with serum-free DMEM for 24 hours. Then, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Harvesting:

    • Collect the cell culture supernatant for analysis of secreted collagen and elastin.

    • Lyse the cells to extract total RNA for gene expression analysis.

  • Analysis:

    • Collagen Content: Quantify soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay.

    • Elastin Content: Quantify soluble elastin in the supernatant using the Fastin™ Elastin Assay.

    • Gene Expression: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of genes related to collagen synthesis (COL1A1), elastin synthesis (ELN), and matrix metalloproteinases (MMPs).

Ex Vivo Assessment of Antioxidant Capacity of this compound on Human Skin Explants

This protocol describes a method to evaluate the antioxidant potential of this compound on human skin explants subjected to oxidative stress.

Methodology:

  • Skin Explant Preparation: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) with informed consent. Maintain the explants in an appropriate culture medium.

  • Treatment: Topically apply a cream formulation containing this compound (e.g., 0.5%) to the epidermal side of the skin explants. Use a placebo cream as a control.

  • Oxidative Stress Induction: After a defined pre-treatment period, expose the skin explants to a source of oxidative stress, such as ultraviolet (UV) radiation.

  • Tissue Homogenization: Following exposure, homogenize the skin explants to prepare lysates.

  • Antioxidant Capacity Measurement:

    • DPPH Assay: Measure the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of the skin lysates. A decrease in absorbance indicates antioxidant activity.

    • ABTS Assay: Measure the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity.

    • Lipid Peroxidation Assay: Quantify malondialdehyde (MDA) levels, a marker of lipid peroxidation, in the skin lysates.

In Vivo Evaluation of Skin Hydration and Elasticity

This protocol details a clinical approach to assess the effects of topical this compound on skin hydration and elasticity in human volunteers.

In_Vivo_Hydration_Protocol cluster_workflow In Vivo Skin Hydration & Elasticity Workflow Start Recruit Volunteers (e.g., aged 40-65) Baseline Baseline Measurements: - Corneometry (Hydration) - Cutometry (Elasticity) - Skin Replicas (Wrinkles) Start->Baseline Treatment Randomized, Double-Blind Application: - this compound Cream (e.g., 0.5%) - Placebo Cream (Twice daily for 8 weeks) Baseline->Treatment Follow_up Follow-up Measurements (Weeks 4 and 8) Treatment->Follow_up Analysis Data Analysis and Comparison (Baseline vs. Follow-up) Follow_up->Analysis End Conclusion on Efficacy Analysis->End

In Vivo Skin Hydration and Elasticity Study Workflow

Methodology:

  • Study Design: Conduct a randomized, double-blind, placebo-controlled study with a sufficient number of volunteers (e.g., 30-50 participants) exhibiting signs of skin aging.

  • Product Application: Participants will apply a cream containing this compound (e.g., 0.5%) to one side of their face and a placebo cream to the other side, twice daily for a period of 8-12 weeks.

  • Measurements:

    • Skin Hydration: Measure skin surface hydration at baseline and at specified follow-up intervals (e.g., 4 and 8 weeks) using a Corneometer®.

    • Skin Elasticity: Assess skin elasticity using a Cutometer®. Key parameters to analyze include R2 (gross elasticity) and R7 (viscoelasticity).

    • Wrinkle Analysis: Obtain skin replicas from the periorbital area at baseline and at the end of the study. Analyze the replicas for changes in wrinkle depth and length using imaging software.

  • Data Analysis: Statistically compare the changes in skin hydration, elasticity, and wrinkle parameters between the this compound-treated and placebo-treated sides.

Conclusion and Future Directions

While historical data and mechanistic insights suggest that this compound may offer benefits in combating skin aging, there is a clear need for modern, quantitative research to validate these claims. The proposed protocols provide a framework for a systematic investigation into the effects of this compound on key markers of skin aging, including collagen and elastin synthesis, antioxidant capacity, skin hydration, and elasticity. Such studies are crucial for substantiating the efficacy of this compound as an anti-aging active ingredient for cosmetic and dermatological applications.

References

Application Notes and Protocols: The Use of Pregnenolone Acetate in Primary Cerebellar Granule Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pregnenolone (B344588) acetate (B1210297) in primary cerebellar granule neuron (CGN) cultures. This document includes a summary of its observed effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Pregnenolone acetate, a synthetic and non-metabolizable analog of the neurosteroid pregnenolone (P5), has emerged as a valuable tool for studying neuronal development and microtubule dynamics. Research indicates that this compound effectively mimics the functions of endogenous pregnenolone, promoting neurite outgrowth and accelerating the development of cerebellar granule neurons in primary cultures[1]. Its stability and specific mechanism of action make it a promising candidate for further investigation in neurodevelopmental and neuroregenerative research.

Data Presentation

The following tables summarize the quantitative data on the effects of pregnenolone and its derivatives on primary cerebellar granule neurons.

CompoundConcentrationObserved Effect on Neurite LengthStatistical SignificanceReference
Pregnenolone (P5)0.01 µMIncreased from 27 ± 15 µm to 34 ± 20 µmp=4E-11[2]
Pregnenolone (P5)0.1 µMIncreased from 27 ± 15 µm to 35 ± 18 µmp=4E-11[2]
Pregnenolone (P5) with Trilostane (5 µM)0.1 µMIncreased from 25 ± 13 µm to 29 ± 15 µmp=1*E-15[2]
Pregnenolone Sulfate (B86663) (P5-S)Not SpecifiedNo significant effectp=0.29[2]

Signaling Pathways

Pregnenolone and its acetate derivative exert their effects on cerebellar granule neurons through specific signaling pathways. The primary mechanism involves the modulation of microtubule dynamics, crucial for neurite outgrowth and axon development.

Pregnenolone-CLIP1 Signaling Pathway

Pregnenolone has been shown to activate Cytoplasmic Linker Protein 1 (CLIP1), which promotes the polymerization of microtubules at their growing ends. This enhanced microtubule dynamism leads to increased penetration of microtubules into the growth cone, thereby accelerating neurite outgrowth and facilitating axon development[2]. This compound, as a P5 analog, is understood to function through this same pathway to promote neural development[1].

Pregnenolone_CLIP1_Pathway Pregnenolone Pregnenolone / This compound CLIP1 CLIP1 Activation Pregnenolone->CLIP1 Microtubule Microtubule Polymerization CLIP1->Microtubule GrowthCone Increased Microtubule Penetration into Growth Cone Microtubule->GrowthCone NeuriteOutgrowth Accelerated Neurite Outgrowth GrowthCone->NeuriteOutgrowth

Pregnenolone-CLIP1 signaling cascade in neurite outgrowth.
Glutamate-NO-cGMP Pathway Modulation by Pregnenolone Sulfate

While not directly about this compound, studies on pregnenolone sulfate (PregS), a related neurosteroid, provide insights into potential broader effects on cerebellar neuron function. In conditions of hyperammonemia, which impairs the glutamate-nitric oxide-cGMP pathway in cerebellar granule neurons, PregS has been shown to restore this pathway's function[3]. This restoration is attributed to the enhanced activation of NMDA receptors and a reduction in GABAergic tone[3].

PregS_Glutamate_Pathway cluster_hyperammonemia Hyperammonemia cluster_pregs Pregnenolone Sulfate (PregS) Treatment ImpairedNMDA Impaired NMDA Receptor Function Reduced_cGMP Reduced cGMP Production ImpairedNMDA->Reduced_cGMP IncreasedGABA Increased GABAergic Tone IncreasedGABA->Reduced_cGMP PregS Pregnenolone Sulfate EnhancedNMDA Enhanced NMDA Receptor Activation PregS->EnhancedNMDA ReducedGABA Reduced GABAergic Tone PregS->ReducedGABA Restored_cGMP Restored cGMP Production EnhancedNMDA->Restored_cGMP ReducedGABA->Restored_cGMP

Restoration of the Glutamate-NO-cGMP pathway by PregS.

Experimental Protocols

Protocol 1: Primary Cerebellar Granule Neuron Culture

This protocol outlines the isolation and culture of primary cerebellar granule neurons from postnatal day 5-6 mice[2].

Materials:

  • Postnatal day 5-6 mouse pups

  • Hank's Balanced Salt Solution (HBSS)

  • 0.05% Trypsin-EDTA

  • DNase I

  • Soybean trypsin inhibitor

  • Bovine Serum Albumin (BSA)

  • Percoll solution

  • Plating medium: Neurobasal plus medium, B-27 supplement, 2 mM GlutaMax-I, 250 µM KCl, 0.45% sucrose, Penicillin-Streptomycin

  • Poly-L-ornithine/laminin-coated culture dishes or coverslips

Procedure:

  • Dissect cerebella from P5-6 mice in cold HBSS.

  • Digest the tissue with 0.05% Trypsin-EDTA containing DNase I for 15 minutes at 37°C.

  • Inactivate trypsin with soybean trypsin inhibitor and 0.4% BSA in HBSS.

  • Triturate the tissue with a fire-polished glass Pasteur pipette.

  • Wash the cell suspension in HBSS with 0.5% BSA.

  • Overlay the cell suspension on a Percoll solution and centrifuge at 2600 rpm for 10 minutes at 4°C.

  • Collect the pellet of cerebellar granule neurons and wash with HBSS containing 0.5% BSA.

  • Resuspend the cells in plating medium.

  • Plate the cells at a density of 10^5 cells/cm² on poly-L-ornithine/laminin-coated dishes or coverslips.

Protocol 2: Treatment with this compound

This protocol describes the application of this compound to the cultured neurons.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plating medium

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the plating medium.

  • Add the this compound-containing medium to the cell cultures approximately 1 hour after plating.

  • The final concentration of DMSO in the culture medium should be 0.01% or less to avoid solvent toxicity[2].

  • Maintain the cells in the presence of this compound for the desired experimental duration.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound on primary cerebellar granule neuron cultures.

Experimental_Workflow Start Start Dissection Cerebella Dissection (P5-6 Mice) Start->Dissection Digestion Enzymatic Digestion (Trypsin/DNase I) Dissection->Digestion Isolation Neuron Isolation (Percoll Gradient) Digestion->Isolation Plating Cell Plating on Coated Surface Isolation->Plating Treatment Treatment with This compound Plating->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Analysis Analysis: - Immunocytochemistry - Neurite Length Measurement - Western Blot, etc. Incubation->Analysis End End Analysis->End

References

Measuring Pregnenolone Acetate Metabolites in Tissue: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) and its esters, such as pregnenolone acetate (B1210297), are pivotal precursors in the biosynthesis of all other steroid hormones. The analysis of pregnenolone acetate metabolites in tissue samples is crucial for understanding steroidogenic pathways, diagnosing metabolic disorders, and for the development of therapeutic agents. This document provides detailed protocols for the extraction and quantification of this compound metabolites from tissue samples, primarily utilizing mass spectrometry-based methods.

Overview of Analytical Techniques

The accurate measurement of steroid metabolites in complex biological matrices like tissue requires highly sensitive and specific analytical methods. The gold-standard techniques for steroid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] While immunoassays exist, they can be limited by cross-reactivity and lower specificity.[1][4]

  • LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in a single run.[1][5][6][7][8] It is often the preferred method for its ability to analyze a wide range of steroid polarities with minimal sample derivatization.

  • GC-MS is another powerful technique for steroid analysis, often requiring derivatization to increase the volatility of the analytes.[1][3][9] It provides excellent chromatographic resolution and is a well-established method for steroid profiling.

Signaling Pathway

The metabolism of pregnenolone, the parent compound of this compound, is the initial step in the synthesis of a wide array of steroid hormones. This compound is readily converted to pregnenolone in the body. The following diagram illustrates the central role of pregnenolone in steroidogenesis.

Pregnenolone Metabolism Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17a-OH-Progesterone CYP17A1 Aldosterone Aldosterone Progesterone->Aldosterone ... 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (lyase) Cortisol Cortisol 17a-OH-Progesterone->Cortisol ... DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1)

Caption: Simplified steroidogenesis pathway originating from cholesterol.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This initial step is critical for the efficient extraction of steroids from the tissue matrix.

Materials:

  • Tissue sample (e.g., brain, liver, adipose)[10][11][12]

  • Homogenizer (bead beater or handheld)

  • Acetonitrile (B52724) (ACS Grade)[6][13]

  • Centrifuge tubes (50 mL, polypropylene)[13]

  • Centrifuge capable of 10,000 x g and 4°C[6][13]

Protocol:

  • Accurately weigh approximately 50 mg of the frozen tissue sample and place it in a 50 mL centrifuge tube.[13]

  • Add 15 mL of cold acetonitrile to the tube.[6][13]

  • Homogenize the tissue sample using a bead beater or a handheld homogenizer until the tissue is completely disrupted.[10][13]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[6][13]

  • Carefully collect the supernatant, which contains the extracted steroids, and transfer it to a clean tube for further processing.[6][13]

Extraction and Clean-up

This protocol describes a liquid-liquid extraction (LLE) followed by an optional solid-phase extraction (SPE) for sample clean-up. LLE is effective for removing lipids, while SPE can further purify the sample by removing interfering substances.

Materials:

  • Hexane (B92381) (ACS Grade)[13]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[4][6]

  • Ethyl acetate[4]

  • Methanol[4]

  • Water (HPLC grade)

  • Nitrogen evaporator or centrifugal vacuum concentrator (e.g., SpeedVac™)[10][13]

Protocol:

Liquid-Liquid Extraction (LLE):

  • To the acetonitrile supernatant from the homogenization step, add 30 mL of hexane.[6][13]

  • Vortex the mixture vigorously for 5 minutes to partition lipids into the hexane phase.

  • Allow the phases to separate. The lower layer is the acetonitrile phase containing the steroids.

  • Carefully collect the lower acetonitrile layer and transfer it to a clean glass tube.[13]

Solid-Phase Extraction (SPE) (Optional but Recommended):

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.[4]

  • Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove polar and non-polar interferences, respectively.[4]

  • Elute the steroids from the cartridge with 1 mL of ethyl acetate.[4]

Drying and Reconstitution:

  • Evaporate the final extract (from LLE or SPE) to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator at 45°C.[4][13]

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, such as a 50:50 methanol/water mixture, for LC-MS/MS analysis.[4]

Derivatization for GC-MS Analysis (if applicable)

For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of the steroids.

Materials:

Protocol:

  • To the dried extract, add a solution of hydroxylamine hydrochloride in pyridine to form oxime derivatives of the keto groups.

  • Incubate the reaction mixture.

  • Evaporate the pyridine and add a silylating agent to derivatize the hydroxyl groups.

  • The derivatized sample is then ready for injection into the GC-MS system.

LC-MS/MS and GC-MS Analysis

The instrumental analysis should be performed using a validated method with appropriate internal standards for accurate quantification.

Typical LC-MS/MS Conditions:

  • Column: A reverse-phase column, such as a C18 or PFP column, is commonly used.[6][7]

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid.[6]

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.[4][15]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[4]

Typical GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is standard.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Clean-up cluster_2 Analysis Tissue Tissue Sample (e.g., 50 mg) Homogenization Homogenization in Acetonitrile Tissue->Homogenization Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (with Hexane) Supernatant->LLE SPE Solid-Phase Extraction (C18) LLE->SPE Optional Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Requires Derivatization Data Data Analysis & Quantification LCMS->Data GCMS->Data

References

Application Notes and Protocols: Analytical Method Validation for Pregnenolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) is an endogenous steroid hormone that serves as a critical precursor to a wide array of other steroid hormones, including corticosteroids, androgens, and estrogens.[1] Its role as a neurosteroid, influencing neuronal activity, mood, and cognition, has garnered significant interest in research and clinical applications.[2] Accurate and precise quantification of pregnenolone in biological matrices is therefore essential for understanding its physiological and pathological roles.[2] This document provides detailed application notes and protocols for the analytical method validation of pregnenolone quantification, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).

Signaling Pathway of Pregnenolone

Pregnenolone is synthesized from cholesterol, primarily in the mitochondria of the adrenal glands, gonads, and brain.[3] This conversion is a rate-limiting step in steroidogenesis.[3] Pregnenolone itself can exert biological effects, notably in the central nervous system where it modulates neurotransmitter receptors.[[“]] It also serves as the parent compound for the synthesis of other critical steroid hormones.

pregnenolone_signaling_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA pregnenolone->dhea CYP17A1 neurotransmission Modulation of Neurotransmitter Receptors (e.g., GABA, NMDA) pregnenolone->neurotransmission cortisol Cortisol progesterone->cortisol testosterone Testosterone dhea->testosterone estrogens Estrogens testosterone->estrogens

Caption: Simplified Pregnenolone Synthesis and Signaling Pathway.

Analytical Methodologies and Validation Parameters

The choice of analytical method for pregnenolone quantification depends on the specific requirements of the study, such as desired sensitivity, specificity, and sample throughput.[2] Mass spectrometry-based methods like LC-MS/MS are often considered the gold standard due to their high selectivity and sensitivity.[2]

Method Validation Summary

The following tables summarize key validation parameters for different analytical methods used in pregnenolone quantification. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS Methods for Pregnenolone Quantification

ParameterMethod 1[5]Method 2[6]Method 3[7]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL (for Pregnenolone Sulfate)10 ng/dL0.78 ng/mL
Linearity (R²) >0.99≥ 0.999Not explicitly stated
Accuracy (% Bias) Within 10%Not explicitly stated90-110% (Trueness)
Inter-day Precision (% CV) 1.3 - 9.9%< 8%< 10%
Intra-day Precision (% CV) < 20% at all concentration levels< 8%< 10%

Table 2: Performance Characteristics of Other Analytical Methods

ParameterGC-MS[2]HPLC-UV[8]Immunoassay (ELISA)[9]
Lower Limit of Quantification (LLOQ) ~8.5 ng/g (in rat brain)0.12 µg/mL0.2 ng/mL (Sensitivity)
Linearity (R²) Good>0.999Not explicitly stated
Accuracy (% Bias) Good>94.8%Not explicitly stated
Precision (% CV) Not explicitly stated< 9.3%< 15% (Inter-assay)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are protocols for sample preparation and analysis using LC-MS/MS, GC-MS, and HPLC.

Experimental Workflow for Pregnenolone Quantification

The general workflow for quantifying pregnenolone from biological samples involves sample preparation, chromatographic separation, and detection.

experimental_workflow start Biological Sample (Serum, Plasma) sample_prep Sample Preparation start->sample_prep extraction Extraction (LLE, SPE, or Protein Precipitation) sample_prep->extraction derivatization Derivatization (Optional) extraction->derivatization analysis Analytical Separation & Detection derivatization->analysis lcms LC-MS/MS analysis->lcms High Sensitivity & Specificity gcms GC-MS analysis->gcms Requires Derivatization hplc HPLC-UV analysis->hplc Lower Sensitivity data Data Analysis & Quantification lcms->data gcms->data hplc->data

Caption: General Experimental Workflow for Pregnenolone Quantification.

Protocol 1: LC-MS/MS for Pregnenolone Quantification in Human Serum/Plasma

This protocol is a composite based on several high-throughput methods.[1][5][6]

1. Sample Preparation

  • Pipette 200 µL of serum, plasma, calibrators, or quality control (QC) samples into a microcentrifuge tube.

  • Spike the samples with an internal standard (e.g., pregnenolone-D4).[6]

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl t-butyl ether (MTBE), vortex thoroughly, and centrifuge.[1][6]

  • Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., Waters Oasis™ WAX) for sample cleanup and concentration, which can be particularly effective for sulfated steroids.[2][5]

  • Protein Precipitation: A simpler method involves adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[2][7]

  • Transfer the organic layer (from LLE) or the eluate (from SPE) to a new tube and evaporate to dryness under a stream of nitrogen.[1][6]

2. Derivatization (Optional but Recommended for Improved Ionization)

  • Since pregnenolone may not ionize well by electrospray ionization (ESI), derivatization with hydroxylamine (B1172632) can be performed to form oxime derivatives, which enhances signal intensity in positive ion mode.[1][6]

  • Reconstitute the dried extract in a solution of hydroxylamine and incubate.

  • Dry the derivatized sample again under nitrogen.[6]

3. LC-MS/MS Analysis

  • Reconstitute the final residue in a suitable solvent, typically a mixture of water and methanol (e.g., 1:1 v/v).[1][6]

  • Inject an aliquot (e.g., 50 µL) into the LC-MS/MS system.[6]

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-X reverse-phase column is commonly used (e.g., Thermo Scientific™ Accucore™ Phenyl-X, 2.6 µm, 50 x 2.1 mm).[1][6]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid.[9]

    • Flow Rate: Typically in the range of 0.4-0.6 mL/min.[9]

  • Tandem Mass Spectrometry:

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode is common, especially after derivatization.[1][6]

    • Detection: Use Selected-Reaction Monitoring (SRM) for high selectivity and sensitivity.[5]

Protocol 2: GC-MS for Pregnenolone Quantification

This protocol requires derivatization to increase the volatility of pregnenolone.[2]

1. Sample Preparation and Hydrolysis

  • For sulfated forms of pregnenolone, an enzymatic or chemical hydrolysis step is necessary to cleave the sulfate (B86663) group.

  • Perform an extraction of the unconjugated steroid using an organic solvent.

2. Derivatization

  • To enhance volatility and thermal stability, derivatize the extracted pregnenolone. A common agent is heptafluorobutyric acid anhydride.[2]

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A capillary column such as an Rtx-5Sil MS is suitable for separation.[2]

  • Mass Spectrometry:

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized pregnenolone.[2]

Protocol 3: HPLC-UV for Pregnenolone Quantification

This method is generally less sensitive than mass spectrometry-based methods but can be suitable for applications where high concentrations of pregnenolone are expected.[8]

1. Sample Preparation

  • For biological matrices, a double extraction with a non-polar solvent like n-hexane is often employed.[10]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.[10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[10][11]

    • Detection: UV detection is performed at a wavelength where the analyte has sufficient absorbance. For native pregnenolone, this can be challenging. An alternative approach involves an online pre-column enzymatic reaction to convert pregnenolone to progesterone, which has a strong UV chromophore and can be detected at around 240 nm.[8]

Stability Assessment

The stability of pregnenolone in biological samples under various storage and handling conditions is a critical aspect of method validation.[12]

  • Freeze-Thaw Stability: Evaluate the stability after multiple freeze-thaw cycles to mimic sample handling.[12]

  • Short-Term Temperature Stability: Assess stability at room temperature and refrigerated conditions (2-8°C) for periods that reflect typical sample processing times.[12]

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended long-term storage temperature (e.g., -20°C or -80°C).

Recent studies have shown that pregnenolone levels can decrease within an hour of sampling and may be unstable during storage at 4°C after centrifugation, highlighting the importance of prompt processing and freezing.[13] The acceptable criteria for stability are typically that the mean concentration of the QC samples should be within ±15% of the nominal concentration.[12]

References

Troubleshooting & Optimization

Technical Support Center: Pregnenolone Acetate Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pregnenolone (B344588) acetate (B1210297) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is pregnenolone acetate and why is its solubility a concern for cell-based assays?

This compound is a synthetic neurosteroid and an intermediate in the synthesis of progesterone.[1] Like many steroids, it is highly hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media.[2][3] This poor solubility can lead to precipitation, inconsistent concentrations in experiments, and ultimately, unreliable assay results.

Q2: What are the common solvents used to dissolve this compound?

This compound is reported to be slightly soluble in ethanol (B145695), methanol, and chloroform.[1][3] While some sources indicate it is insoluble in DMSO[2], others provide protocols for creating solutions using DMSO in combination with other agents like SBE-β-CD.[4]

Q3: What is the recommended final concentration of organic solvents in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of solvents like DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[5] It is crucial to include a vehicle control (media with the same final solvent concentration without the compound) in your experiments.

Troubleshooting Guide

Issue 1: this compound precipitates when added to cell culture medium.
  • Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic this compound to come out of solution.

  • Solutions:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the cell culture medium. This gradual decrease in the organic solvent concentration can help maintain solubility.

    • Vigorous Mixing: When adding the this compound stock solution to the medium, do so dropwise while vortexing or stirring the medium to facilitate rapid and even dispersion.[5]

    • Warming: Gently warming the cell culture medium to 37°C before and during the addition of the compound can help improve solubility. Sonication for a short period can also be effective.[4]

    • Use of Solubilizing Agents: Consider using excipients such as SBE-β-CD (sulfobutylether-β-cyclodextrin) in your formulation to enhance the solubility of this compound in aqueous solutions.[4]

Issue 2: Inconsistent or lower-than-expected biological activity in the assay.
  • Possible Cause 1: Precipitation of the compound leading to a lower effective concentration.

    • Solution: Visually inspect your culture plates for any signs of precipitation after adding the compound. If precipitation is observed, refer to the solutions for Issue 1.

  • Possible Cause 2: Adsorption of the lipophilic this compound to plastic labware.

    • Solution: Steroids, particularly lipophilic ones like pregnenolone, can adsorb to the surface of plastic microcentrifuge tubes and cell culture plates, with increased adsorption observed at lower temperatures.[6] To mitigate this, consider using low-adsorption plasticware or glass vials for preparing and storing stock solutions. Preparing solutions at room temperature or 37°C can also reduce adsorption.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityNotes and Recommendations
Water Insoluble[2]Not a suitable solvent.
DMSO Insoluble (< 1 mg/ml)[2]Can be used as part of a co-solvent system.
Ethanol Slightly soluble[1][3]Can be used to prepare stock solutions.
Methanol Slightly soluble[1]Can be used to prepare stock solutions.
Chloroform Slightly soluble[1]Not suitable for cell-based assays due to toxicity.
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 0.8 mg/mL[4]A recommended formulation for improved aqueous solubility.
10% DMSO + 90% Corn Oil ≥ 0.8 mg/mL[4]Suitable for in vivo studies, but not for cell culture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed glass vials at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound
  • Warm Medium: Pre-warm the cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, prepare an intermediate dilution of the stock solution in the cell culture medium.

  • Final Dilution: While gently swirling the flask or plate containing the cells and medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Incubation: Return the cells to the incubator for the desired treatment period.

  • Vehicle Control: In parallel, treat a set of cells with the same final concentration of the solvent (e.g., ethanol) as a vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound add_solvent Add Organic Solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Store Aliquots at -20°C/-80°C dissolve->store warm_media Pre-warm Cell Culture Medium to 37°C store->warm_media Retrieve Aliquot add_compound Add Stock Solution Dropwise to Medium warm_media->add_compound incubate Incubate Cells for Desired Time add_compound->incubate

Caption: Workflow for preparing and using this compound in cell-based assays.

cb1_signaling This compound's Effect on CB1 Receptor Signaling THC THC CB1 CB1 Receptor THC->CB1 Activates ERK ERK Activation CB1->ERK Mito Mitochondrial Activity Reduction CB1->Mito Preg_Ac This compound Preg_Ac->CB1 Inhibits (Allosteric) Psychoactive Psychoactive Effects ERK->Psychoactive Mito->Psychoactive

Caption: this compound as a signal-specific inhibitor of the CB1 receptor.[7]

tlr_signaling Pregnenolone's Role in TLR Signaling Suppression LPS LPS TLR4 TLR4 LPS->TLR4 TIRAP TIRAP TLR4->TIRAP MyD88 MyD88 TIRAP->MyD88 Inflammation Inflammatory Response MyD88->Inflammation Preg Pregnenolone Degradation Ubiquitination & Degradation Preg->Degradation Degradation->TIRAP Targets

Caption: Pregnenolone suppresses TLR4 signaling by targeting TIRAP for degradation.[8]

References

Stability of pregnenolone acetate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of pregnenolone (B344588) acetate (B1210297) in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing pregnenolone acetate?

A1: this compound is soluble in a range of organic solvents. For stock solutions, consider using acetonitrile (B52724), ethanol, or methanol. It is sparingly soluble in aqueous solutions; therefore, it is not recommended to store aqueous solutions for more than one day. For biological experiments, ensure the residual amount of the organic solvent is minimal to avoid physiological effects.

Q2: How does temperature affect the stability of this compound solutions?

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound and general knowledge of steroid degradation, potential degradation pathways under forced degradation conditions (such as exposure to acid, base, oxidation, heat, and light) could include:

  • Hydrolysis: The acetate ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield pregnenolone.

  • Oxidation: The double bond in the B-ring and the ketone group are potential sites for oxidation.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the recommended approach.[2][3][4] This involves analyzing the sample at an initial time point and then at subsequent time points after storage under specific conditions. The appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound indicate instability.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the chromatogram of a stored this compound solution.

  • Symptom: Besides the main this compound peak, one or more new peaks are observed in the HPLC analysis of a sample that has been stored for some time.

  • Possible Cause & Solution:

    • Degradation: The new peaks are likely degradation products.

      • Action: Confirm the identity of the degradation products using mass spectrometry if possible. The most common degradation product would be pregnenolone due to hydrolysis of the acetate ester.

      • Prevention: Prepare fresh solutions before use. If storage is necessary, store aliquots at -80°C in a suitable organic solvent and protect from light. Avoid repeated freeze-thaw cycles.[1]

Issue 2: The concentration of this compound in my stock solution has decreased over time.

  • Symptom: The peak area of this compound in HPLC analysis is significantly lower than expected for a prepared standard.

  • Possible Cause & Solution:

    • Degradation: The compound has degraded upon storage.

      • Action: Refer to the solution for "Issue 1". It is crucial to establish and adhere to a defined period of use for your stock solutions.

    • Solvent Evaporation: If not stored in a tightly sealed container, the solvent may have evaporated, leading to an apparent increase in concentration, but if left open for long, degradation might still be the primary cause of decreased peak area.

      • Prevention: Use vials with tight-fitting caps (B75204) and consider sealing with parafilm for long-term storage.

Issue 3: I am observing poor solubility of this compound.

  • Symptom: The this compound powder is not fully dissolving in the chosen solvent at the desired concentration.

  • Possible Cause & Solution:

    • Incorrect Solvent: While soluble in several organic solvents, the solubility limit may have been exceeded.

      • Action: Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider using a different solvent in which it has higher solubility, such as dimethyl sulfoxide (B87167) (DMSO). However, be mindful of the compatibility of DMSO with your downstream experiments.

    • Low-Quality Material: Impurities in the this compound powder can affect its solubility characteristics.

      • Action: Ensure you are using a high-purity standard.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a hot air oven maintained at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water in a gradient elution.[4]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed and unstressed samples.

  • Identify and characterize any significant degradation products using a mass spectrometer.

Quantitative Data Summary

No direct quantitative stability data for this compound was found in the public literature during the search. The following table is a template that researchers can use to populate with their own experimental data from a forced degradation study as described in the protocol above.

Stress ConditionSolventTemperature (°C)Duration (hours)% Degradation (Example)Major Degradation Products (Hypothesized)
Acid Hydrolysis50% Acetonitrile/0.1N HCl6024Data to be filledPregnenolone
Base Hydrolysis50% Acetonitrile/0.1N NaOH6024Data to be filledPregnenolone
Oxidation50% Acetonitrile/3% H₂O₂25 (Room Temp)24Data to be filledOxidized derivatives
ThermalAcetonitrile8048Data to be filledIsomers, other degradation products
PhotolyticAcetonitrile25 (Room Temp)24Data to be filledPhotodegradation products

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (80°C) prep_stock->thermal Expose Aliquots photo Photolytic (Light Exposure, RT) prep_stock->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Forced degradation experimental workflow.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed in This compound Experiment issue1 Unexpected Peaks in Chromatogram start->issue1 issue2 Decreased Concentration Over Time start->issue2 issue3 Poor Solubility start->issue3 cause1a Degradation issue1->cause1a cause2a Degradation issue2->cause2a cause2b Solvent Evaporation issue2->cause2b cause3a Incorrect Solvent/ Concentration issue3->cause3a cause3b Low Purity Material issue3->cause3b sol1a Confirm with MS. Prepare Fresh Solution. Store at -80°C. cause1a->sol1a sol2a Prepare Fresh Solution. Adhere to Use-By Date. cause2a->sol2a sol2b Use Tightly Sealed Vials. cause2b->sol2b sol3a Use Sonication/Warming. Switch to a Different Solvent (e.g., DMSO). cause3a->sol3a sol3b Use High-Purity Standard. cause3b->sol3b

Troubleshooting logical relationships.

References

Technical Support Center: Overcoming Poor Bioavailability of Pregnenolone Acetate in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of pregnenolone (B344588) acetate (B1210297). The following information is designed to assist researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of pregnenolone acetate?

A1: The low oral bioavailability of this compound is primarily attributed to two factors:

  • Low Aqueous Solubility: As a lipophilic steroid, this compound has poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits its dissolution and subsequent absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive metabolism in the liver before it can reach systemic circulation. This "first-pass effect" significantly reduces the amount of active compound that reaches the target tissues.

Q2: What are the potential strategies to overcome the poor bioavailability of this compound?

A2: Several formulation and delivery strategies can be employed to enhance the in vivo bioavailability of this compound:

  • Alternative Routes of Administration: Bypassing the GI tract and first-pass metabolism through sublingual, transdermal, or intranasal administration can significantly improve bioavailability.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as nanoemulsions and solid lipid nanoparticles (SLNs) can improve its solubility and absorption.

  • Use of Absorption Enhancers: Certain excipients can increase the permeability of the intestinal membrane, facilitating the absorption of this compound.

  • Prodrug Approaches: Modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in the body can be a viable strategy.

Q3: Are there any signaling pathways known to be modulated by pregnenolone that could be relevant to my research?

A3: Yes, pregnenolone is known to have anti-inflammatory properties by modulating specific signaling pathways. For instance, it can suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6, which are mediated by Toll-like receptor (TLR) signaling.[1][2][3] Pregnenolone has been shown to promote the ubiquitination and degradation of key adaptor proteins in the TLR2/4 signaling cascade, such as TIRAP.[1][2][3] This anti-inflammatory action is a crucial aspect of its neuroprotective effects.[1][2]

Troubleshooting Guides

Issue: Low Plasma Concentrations of this compound After Oral Administration in Animal Models

Possible Cause 1: Poor Dissolution in the GI Tract

  • Troubleshooting Tip: Consider formulating this compound in a lipid-based delivery system. The choice of lipid and surfactant is critical. A systematic approach to formulation development is recommended:

    • Solubility Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., polysorbates, Cremophor EL), and co-solvents (e.g., propylene (B89431) glycol, ethanol).

    • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable nanoemulsions.

    • In Vitro Lipolysis: Perform in vitro lipolysis studies to ensure that the drug remains solubilized during digestion.

Possible Cause 2: Extensive First-Pass Metabolism

  • Troubleshooting Tip: Explore alternative routes of administration that bypass the liver.

    • Sublingual Administration: Formulate this compound into sublingual tablets. This requires rapid disintegration and dissolution in the oral cavity.

    • Intranasal Administration: While it can offer direct access to the central nervous system, studies have shown that the bioavailability of intranasal pregnenolone is still relatively low, at around 23%.

Possible Cause 3: Inefficient Intestinal Permeation

  • Troubleshooting Tip: Incorporate permeation enhancers into your oral formulation. Excipients rich in medium-chain fatty acids can modulate tight junctions and enhance both transcellular and paracellular transport.

Issue: High Variability in In Vivo Bioavailability Data

Possible Cause: Inconsistent Formulation or Dosing

  • Troubleshooting Tip: Ensure the formulation is homogenous and the dosing procedure is consistent across all animals. For oral gavage, ensure the suspension or solution is well-mixed before each administration.

Possible Cause: Physiological Variability in Animals

  • Troubleshooting Tip: Use a crossover study design where each animal serves as its own control. This can help to minimize the impact of inter-individual variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Pregnenolone in Humans

DosageCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Study PopulationReference
300 mg/day (twice daily)Sustained elevated levels--Individuals with Cocaine Use Disorder[4]
500 mg/day (twice daily)Sustained elevated levels--Individuals with Cocaine Use Disorder[4]

Note: Specific Cmax, Tmax, and AUC values were not provided in the abstract, but the study confirmed sustained elevated plasma levels with twice-daily dosing.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound

This protocol is adapted from standard Caco-2 permeability assays and should be optimized for this compound.[5][6][7][8][9][10]

Objective: To assess the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell™ inserts (24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayers with transport buffer. b. Add transport buffer containing this compound (final concentration, e.g., 10 µM, with DMSO concentration <1%) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A): a. Perform the assay as in step 3, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This will determine the efflux ratio.

  • Paracellular Integrity: At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm monolayer integrity.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Protocol 2: General Workflow for In Vivo Bioavailability Study of a Novel this compound Formulation

This protocol provides a general framework for a preclinical bioavailability study in rats. Specific details should be optimized based on the formulation and analytical methods.

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • This compound formulations (e.g., suspension, nanoemulsion, SLNs)

  • Vehicle for control group

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the study. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: a. Divide the rats into groups (e.g., control, suspension, nanoemulsion, SLN). A minimum of 5-6 rats per group is recommended. b. Administer the respective formulations via oral gavage at a predetermined dose of this compound.

  • Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma. b. Analyze the plasma samples.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)
    • Time to reach maximum plasma concentration (Tmax)
    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
    • Elimination half-life (t1/2) b. Calculate the relative bioavailability (Frel) of the test formulations compared to the control suspension using the formula: Frel (%) = (AUCtest / AUCcontrol) * (Dosetrol / Dosetest) * 100

Visualizations

Signaling Pathway

Pregnenolone_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds TIRAP TIRAP TLR4->TIRAP Recruits TLR2 TLR2 TLR2->TIRAP Recruits Pregnenolone Pregnenolone CLIP170 CLIP170 Pregnenolone->CLIP170 Activates CLIP170->TIRAP Promotes Ubiquitination MyD88 MyD88 TIRAP->MyD88 Recruits TIRAP->MyD88 Inhibition of Recruitment Proteasome Proteasome TIRAP->Proteasome Degradation NFkB_pathway Downstream Signaling (e.g., NF-κB activation) MyD88->NFkB_pathway Activates Ub Ubiquitin Ub->TIRAP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Leads to Production

Caption: Pregnenolone's anti-inflammatory signaling pathway.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Bioavailability Study cluster_data Data Interpretation Formulation Develop this compound Formulations (e.g., Suspension, Nanoemulsion, SLN) Characterization Physicochemical Characterization (Particle Size, Zeta Potential, etc.) Formulation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Dissolution In Vitro Dissolution/ Release Studies Characterization->Dissolution Animal_Model Animal Model (e.g., Rats) Caco2->Animal_Model Dissolution->Animal_Model Dosing Oral Administration of Formulations Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Comparison Compare Bioavailability of Different Formulations PK_Analysis->Comparison Selection Select Lead Formulation Comparison->Selection

Caption: Preclinical workflow for assessing bioavailability.

References

Technical Support Center: Optimizing Pregnenolone Acetate Dosage for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of pregnenolone (B344588) acetate (B1210297) in neuroprotection studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for pregnenolone acetate in preclinical neuroprotection studies?

A1: The optimal starting dose of this compound can vary significantly depending on the animal model and the specific neurological condition being investigated. Based on available literature, here are some empirically determined starting points:

  • Rodent Models of Ischemic Stroke: A dose of 2 mg/kg administered intraperitoneally (i.p.) has shown neuroprotective effects in rat models of transient middle cerebral artery occlusion (tMCAO).[1][2] This was followed by subcutaneous (s.c.) injections at 6, 12, and 18 hours post-occlusion.[1][2]

  • Rodent Models of Parkinson's Disease: In rat models of levodopa-induced dyskinesia, escalating doses of 6, 18, and 36 mg/kg have been tested, with all doses showing efficacy.[3][4]

  • Primate Models of Parkinson's Disease: In MPTP-lesioned macaques, subcutaneous doses of 6 mg/kg and 18 mg/kg were effective in reducing L-dopa-induced dyskinesias, with the 18 mg/kg dose showing a more pronounced effect.[5][6] An oral dose of 36 mg/kg was less effective, likely due to first-pass metabolism.[5][6]

  • Rodent Models of Spinal Cord Injury: Pregnenolone has been used in combination therapy for spinal cord injury in rats, demonstrating significant functional recovery.[7][8]

It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.

Q2: What are the common routes of administration for this compound in animal studies?

A2: The most common routes of administration in preclinical studies are:

  • Intraperitoneal (i.p.) injection: This route is frequently used for initial administration in rodent models.[1][2]

  • Subcutaneous (s.c.) injection: This is another common route, particularly for follow-up doses.[1][2][5][6]

  • Oral administration: While used, it may be less effective for pregnenolone due to first-pass metabolism, as observed in primate studies.[5][6]

The choice of administration route can significantly impact the bioavailability and efficacy of this compound.

Q3: What is the difference between pregnenolone and this compound?

A3: Pregnenolone is the parent compound, a naturally occurring neurosteroid.[9][10] this compound is an ester derivative of pregnenolone.[11] The acetate group is added to the pregnenolone molecule. This modification can alter the compound's solubility and pharmacokinetic properties. This compound is often used as a pharmaceutical intermediate.[11][12]

Q4: What are the known mechanisms of neuroprotection for pregnenolone?

A4: Pregnenolone is believed to exert its neuroprotective effects through multiple mechanisms:

  • Mitochondrial Function: It has been shown to reduce mitochondrial reactive oxygen species (ROS) in the context of ischemic stroke.[1][13]

  • Modulation of Neurotransmitter Receptors: Pregnenolone and its metabolites can modulate the activity of GABA-A and NMDA receptors, which are crucial for neuronal excitability and synaptic plasticity.

  • Anti-inflammatory Effects: Neurosteroids, in general, possess anti-inflammatory properties that can be beneficial in neurodegenerative and injury models.[14][15]

  • Promotion of Myelination: Pregnenolone may play a role in the repair of the myelin sheath that protects nerve fibers.[16]

Troubleshooting Guides

Problem 1: Poor Solubility of this compound

  • Issue: Difficulty dissolving this compound for in vitro or in vivo administration.

  • Solution:

    • Solvent Selection: this compound is slightly soluble in water but soluble in organic solvents like alcohol and chloroform.[12] For in vivo studies, a common approach is to first dissolve the compound in a small amount of an organic solvent such as ethanol (B145695) or DMSO, and then dilute it in a vehicle suitable for injection, such as saline or corn oil.

    • Vehicle Preparation: Ensure the final concentration of the organic solvent in the vehicle is low to avoid toxicity.

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.

    • Warming: Gentle warming of the solution may also improve solubility, but be cautious to avoid degradation of the compound.

Problem 2: Inconsistent or Lack of Efficacy in Animal Models

  • Issue: Failure to observe the expected neuroprotective effects.

  • Troubleshooting Steps:

    • Dosage and Route of Administration: Re-evaluate the dosage and administration route based on the literature for your specific model. Consider that oral administration may lead to lower bioavailability.[5][6]

    • Timing of Administration: The therapeutic window for neuroprotective agents can be narrow. Ensure that the timing of this compound administration aligns with the critical period of secondary injury in your model. For example, in a stroke model, administration 1 hour post-surgery has shown efficacy.[1][2]

    • Compound Stability: Ensure the this compound you are using is of high purity and has been stored correctly, away from light and moisture, to prevent degradation.[12]

    • Animal Strain and Sex: The response to neurosteroids can be influenced by the strain and sex of the animals used. Ensure these variables are consistent and reported in your study.

Problem 3: Adverse Effects Observed in Animal Models

  • Issue: Observation of unexpected behavioral or physiological side effects.

  • Mitigation Strategies:

    • Dose Reduction: High doses of pregnenolone may lead to side effects.[9] If adverse effects are observed, consider reducing the dose.

    • Monitoring: Closely monitor the animals for any signs of distress or toxicity.

    • Hormonal Effects: Be aware that pregnenolone is a precursor to other steroid hormones, and its administration could potentially alter hormonal balance.[17]

Quantitative Data Summary

Table 1: Dosage of Pregnenolone in Preclinical Neuroprotection Studies

Animal ModelConditionDosageRoute of AdministrationTreatment DurationOutcomeReference
Wistar RatIschemic Stroke (tMCAO)2 mg/kgi.p. (initial), then s.c.18 hoursEnhanced neurological recovery, reduced mitochondrial ROS[1][2]
RatParkinson's Disease (Levodopa-induced dyskinesia)6, 18, 36 mg/kgNot specified3 weeksDose-dependent reduction in dyskinesias[3][4]
MacaqueParkinson's Disease (MPTP-induced)6, 18 mg/kgs.c.Not specifiedDose-dependent reduction in L-dopa-induced dyskinesias[5][6]
MacaqueParkinson's Disease (MPTP-induced)36 mg/kgOralNot specifiedLesser effect on L-dopa-induced dyskinesias[5][6]
RatSpinal Cord InjuryNot specifiedNot specifiedNot specifiedCombination therapy promoted motor function recovery[7][8]

Experimental Protocols

Protocol 1: Induction of Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats and Pregnenolone Administration

  • Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.

  • Occlusion: The ECA is ligated. An intraluminal monofilament is inserted into the ECA and advanced through the ICA to occlude the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the monofilament is withdrawn to allow for reperfusion.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • One hour after the start of occlusion, administer a 2 mg/kg dose intraperitoneally.

    • Administer subsequent subcutaneous doses at 6, 12, and 18 hours post-occlusion.

  • Assessment: Neurobehavioral tests and histological analysis (e.g., TTC staining for infarct volume) are performed at 24 hours post-surgery to evaluate the neuroprotective effects.[1][2]

Visualizations

experimental_workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Treatment & Assessment animal_prep Animal Preparation (Anesthesia, Artery Exposure) occlusion tMCAO Induction (Monofilament Insertion) animal_prep->occlusion Proceed to Surgery reperfusion Reperfusion (Monofilament Withdrawal) occlusion->reperfusion After Occlusion Period preg_admin This compound Administration (i.p. & s.c.) reperfusion->preg_admin Post-Surgery assessment Neurobehavioral & Histological Assessment preg_admin->assessment After Treatment Period signaling_pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_mito Mitochondrial Dysfunction cluster_neurosteroid Pregnenolone Action cluster_outcome Neuroprotection ischemia Ischemic Insult ros Increased ROS Production ischemia->ros apoptosis Apoptosis ros->apoptosis neuroprotection Neuronal Survival pregnenolone This compound pregnenolone->ros Reduces pregnenolone->neuroprotection Promotes

References

Preventing degradation of pregnenolone acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of pregnenolone (B344588) acetate (B1210297) during storage. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid pregnenolone acetate?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, heat, and moisture.[1] The recommended temperature is room temperature, generally between 15°C and 30°C (59°F to 86°F).[1] For long-term storage (up to 3 years), storing the powder at -20°C is also a common practice.[2] The storage area should be a dry, cool, and well-ventilated space, away from incompatible materials like strong oxidizers.[1][3]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2] Avoid repeated freeze-thaw cycles.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the acetate ester group at the C3 position, which yields pregnenolone. This reaction can be catalyzed by acids or bases.[4] Other potential degradation pathways, especially under forced conditions, include oxidation and photodegradation.[5][6]

Q4: Which materials are incompatible with this compound during storage?

A4: this compound should be stored away from strong oxidizing agents.[1][7] Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the acetate group.

Q5: What type of container is best for storing this compound?

A5: For solid this compound, sealed amber glass bottles with tamper-evident caps (B75204) are recommended to protect from light and moisture.[1] Polyethylene or polypropylene (B1209903) containers are also suitable.[7] Ensure all containers are clearly labeled and checked regularly for leaks.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. 1. Degradation: The sample may have degraded due to improper storage (exposure to light, heat, moisture, or incompatible substances). The most common degradant is pregnenolone from hydrolysis. 2. Contamination: The sample or solvent may be contaminated.1. Verify Degradation: Re-analyze the sample alongside a freshly prepared standard solution to confirm the presence of degradation products. Use a stability-indicating method. 2. Review Storage: Check storage conditions (temperature logs, container integrity, light exposure).[1][2] 3. Purity Check: Use a high-purity solvent and ensure glassware is scrupulously clean.
Decreased potency or concentration of the compound over time. 1. Hydrolysis: The acetate ester has likely hydrolyzed to pregnenolone, especially if stored in a non-anhydrous solvent or exposed to acidic/basic conditions. 2. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Perform Forced Degradation Study: Conduct a controlled experiment under acidic, basic, and neutral conditions to identify the hydrolysis product.[4][5] 2. Change Container: Switch to a different container material (e.g., from polypropylene to borosilicate glass) and re-evaluate stability. 3. Solvent Choice: Ensure the use of high-purity, anhydrous solvents for stock solutions.[2]
Physical changes in the solid powder (e.g., color change, clumping). 1. Moisture Absorption: The powder is hygroscopic and has likely absorbed moisture from the air. 2. Photodegradation: Exposure to light may have caused the material to degrade.1. Improve Sealing: Use containers with better seals and consider storing with a desiccant.[1] 2. Protect from Light: Store in amber vials or in a dark cabinet.[1] 3. Re-test Purity: Analyze the material using a suitable analytical method (e.g., HPLC, TLC) to assess purity and identify any new impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate this compound from its primary degradant, pregnenolone.

1. Materials and Reagents:

  • This compound Reference Standard

  • Pregnenolone Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water gradient. (e.g., 60:40 v/v Acetonitrile:Water)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 240 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).

  • Degradation Sample: Prepare a sample that has been subjected to stress conditions (see Protocol 2). Dilute as necessary to fall within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for this compound and pregnenolone based on the retention times of the reference standards.

  • Quantify the amount of this compound remaining and the amount of pregnenolone formed.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[5]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature or slightly elevated temperature, protected from light, for a defined period.[5]

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp or sunlight) for a defined period. Keep a control sample wrapped in aluminum foil to serve as a dark control.[6]

  • Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6]

3. Analysis:

  • At each time point, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the sample.

  • Analyze the samples using the stability-indicating HPLC method (Protocol 1) to determine the percentage of degradation and identify degradation products.

Visualizations

cluster_storage Optimal Storage Workflow Receive Receive this compound Inspect Inspect Container for Integrity Receive->Inspect Log Log Lot # and Date Inspect->Log Store Store in Tightly Sealed, Amber Container Log->Store Conditions Maintain at 15-30°C, Away from Light & Moisture Store->Conditions Usage Aliquot for Use in Well-Ventilated Area Store->Usage cluster_degradation Primary Degradation Pathway PA This compound (C₂₃H₃₄O₃) P Pregnenolone (C₂₁H₃₂O₂) PA->P  Hydrolysis (H₂O, H⁺/OH⁻) AA Acetic Acid (CH₃COOH) cluster_troubleshooting Troubleshooting Degradation Start Unexpected Peak in Analysis? RunControl Analyze Fresh Standard & Stored Sample Start->RunControl CheckStorage Review Storage Conditions (Temp, Light, Moisture) ForcedDeg Perform Forced Degradation (Acid/Base) to ID Peak CheckStorage->ForcedDeg Confirm Degradation Confirmed? RunControl->Confirm Confirm->CheckStorage Yes End No Degradation. Check for Contamination. Confirm->End No Quarantine Quarantine Affected Lot ForcedDeg->Quarantine Revise Revise Storage Protocol Quarantine->Revise

References

Best practices for handling and storing pregnenolone acetate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing pregnenolone (B344588) acetate (B1210297) powder.

Frequently Asked Questions (FAQs)

Q1: What is pregnenolone acetate and what are its primary applications in research?

This compound is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. In the body, pregnenolone is a precursor to various steroid hormones, including progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens. This compound is utilized in research for its potential in neuroprotection, cognitive function enhancement, and as an anti-inflammatory agent.[1] It is also used as an intermediate in the synthesis of other steroid hormones like progesterone.

Q2: What are the general storage recommendations for this compound powder?

This compound powder should be stored at room temperature, generally between 15°C and 30°C (59°F to 86°F).[1] It is crucial to store it in a tightly sealed container to protect it from light, heat, and moisture.[1] The storage area should be a cool, dry, and well-ventilated space, away from incompatible substances such as strong oxidizing agents.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?

When handling this compound powder, it is recommended to use the following personal protective equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Disposable nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: An N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Q4: How should this compound waste be disposed of?

Waste from this compound must be disposed of in accordance with federal, state, and local regulations.[2] Unused solid this compound should be collected in a designated hazardous chemical waste container.[3] Do not discharge liquid waste containing this compound into sewers or waterways; it should be collected in a labeled, compatible waste container.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 1778-02-5
Molecular Formula C23H34O3
Molecular Weight 358.52 g/mol
Appearance White to off-white crystalline powder
Melting Point 149-152 °C
Solubility Slightly soluble in water; soluble in alcohol and chloroform.[1]
Stability Stable under recommended storage conditions
Purity Typically >98% (HPLC)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Mandatory Visualization

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep2 Work in a Ventilated Area (Chemical Fume Hood) prep1->prep2 handle1 Weigh Powder Carefully on a Calibrated Balance prep2->handle1 handle2 Transfer Powder to a Suitable Container handle1->handle2 handle3 Prepare Solution as per Protocol handle2->handle3 store1 Store in a Tightly Sealed Container handle3->store1 clean1 Decontaminate Work Surfaces handle3->clean1 store2 Keep in a Cool, Dry, Dark Place store1->store2 clean2 Dispose of Waste According to Regulations clean1->clean2

Caption: Safe handling workflow for this compound.

Troubleshooting Guides

Issue: this compound powder is not dissolving in the chosen solvent.

G Troubleshooting Dissolution Issues with this compound start Powder Not Dissolving q1 Is the correct solvent being used? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the solvent of sufficient purity? ans1_yes->q2 sol1 Consult solubility data. This compound is soluble in alcohol and chloroform. ans1_no->sol1 Action sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Have you tried increasing the temperature? ans2_yes->q3 sol2 Use high-purity, anhydrous solvent. ans2_no->sol2 Action sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Is the concentration too high? ans3_yes->q4 sol3 Gently warm the solution in a water bath. ans3_no->sol3 Action sol3->q4 ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no sol4 Dilute the solution or prepare a new one at a lower concentration. ans4_yes->sol4 Action end If issues persist, consider compound degradation and obtain a new sample. ans4_no->end sol4->end

Caption: Troubleshooting guide for dissolution issues.

Issue: Potential degradation of this compound powder.

Signs of Degradation:

  • Change in color: The powder, which is typically white to off-white, may appear discolored (e.g., yellow or brown).

  • Clumping: The powder may become clumpy or sticky, indicating moisture absorption.

  • Insolubility: The powder may fail to dissolve in solvents in which it is normally soluble.

  • Altered experimental results: Inconsistent or unexpected results in assays can be an indicator of compound degradation.

Preventative Measures:

  • Proper Storage: Strictly adhere to the recommended storage conditions (cool, dry, dark, and tightly sealed).

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Minimize Exposure: Only open the container for short periods when weighing out the compound to minimize exposure to air and humidity.

  • Use Fresh Stock: Whenever possible, use a freshly opened container of the powder for critical experiments.

References

Addressing batch-to-batch variability of commercial pregnenolone acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial pregnenolone (B344588) acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues arising from the batch-to-batch variability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is pregnenolone acetate and what are its common uses in research?

This compound is a synthetic derivative of pregnenolone, an endogenous neurosteroid that is a precursor to a wide range of other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens.[1][2] In research, it is often used as a more stable analog of pregnenolone.[3] Key research applications include:

  • Neuroscience: Studying neurogenesis, neurite extension, and microtubule polymerization.[3][4]

  • Pharmacology: Investigating its role as a modulator of various receptors, including its potential to inhibit effects mediated by the cannabinoid CB1 receptor.[5][6]

  • Cell Biology: As a tool compound to explore steroid signaling pathways and cellular development.[[“]]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability in chemical compounds like this compound can arise from multiple factors throughout the manufacturing and handling chain.[8][9] Even when chemically identical, physical properties can differ.[9] Key causes include:

  • Synthesis and Purification: Differences in the synthetic route, purification methods (like recrystallization or chromatography), and residual solvents can introduce different impurity profiles.[10][11]

  • Raw Material Source: Variations in the starting materials used for synthesis can affect the final product's quality.[10]

  • Physical Properties: The presence of different crystalline forms (polymorphs) or variations in particle size can alter solubility and dissolution rates, impacting biological availability in experiments.[9]

  • Stability and Storage: this compound is generally stable but can degrade if not stored properly.[1][12] Exposure to heat, light, or moisture can lead to the formation of degradation products.[12]

Q3: How can batch-to-batch variability impact my experimental results?

Inconsistent reagent quality can be a significant source of experimental irreproducibility.[8][13] Specific impacts include:

  • Altered Potency: The presence of impurities or a lower-than-stated purity of the active compound can lead to a weaker biological effect, requiring higher concentrations to achieve the same result.

  • Unexpected Toxicity or Off-Target Effects: Unknown impurities may have their own biological activities, leading to cell toxicity, altered morphology, or confounding off-target effects that are incorrectly attributed to the this compound itself.

  • Poor Reproducibility: Switching to a new batch with a different purity or impurity profile can cause a sudden shift in experimental outcomes, making it difficult to reproduce previous findings.[8][14] This can affect everything from simple cell viability assays to complex signaling studies.[15][16]

Q4: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintaining the integrity of the compound. Based on supplier recommendations, this compound should be:

  • Stored in a tightly sealed container: To prevent oxidation and moisture absorption.[1][12]

  • Kept in a cool, dry place: Room temperature (15°C to 25°C) is generally recommended.[12]

  • Protected from light: Use amber vials or store in the dark.[12]

For stock solutions, it is recommended to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] A common practice is to use solutions stored at -20°C within one month and those at -80°C within six months.[3]

Troubleshooting Guides

Q1: My experimental results are not reproducible after switching to a new batch of this compound. What should I do?

This is a classic sign of batch-to-batch variability. A systematic approach is needed to identify the cause and ensure consistency.

Workflow for Qualifying a New Batch

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Validation cluster_2 Phase 3: Decision A New Batch Received B Compare Certificate of Analysis (CoA) - Purity (e.g., HPLC, NMR) - Appearance - Solubility A->B C Prepare Fresh Stock Solution (See Protocol 1) B->C E Biological Validation Run side-by-side with old batch in a simple, robust assay (e.g., dose-response curve) (See Protocol 3) C->E D Analytical Validation (Optional) Run in-house HPLC/LC-MS (See Protocol 2) D->E If CoA is insufficient or high-stakes experiment F Analyze Data: Compare EC50/IC50, max response E->F G Results Consistent? H Proceed with Experiments G->H Yes I Contact Supplier & Troubleshoot: - Request different batch - Re-purify compound G->I No

Caption: Workflow for validating a new this compound batch.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Compare the purity, appearance, and other specifications listed on the CoAs for both the old and new batches. Minor differences in reported purity (e.g., 98.5% vs. 99.2%) can be significant.

  • Perform a Solubility Test: Dissolve the new batch in the same solvent and concentration as the old batch. Note any differences in solubility or the presence of particulates.

  • Conduct a Biological Validation Assay: The most definitive test is to compare the old and new batches head-to-head in a simple, reliable biological assay (see Protocol 3 ). This will confirm if the new batch has equivalent biological activity.

  • Consider Analytical Validation: If you have access to analytical equipment, running a simple purity check via HPLC or LC-MS can reveal impurity profiles that are not detailed on the CoA (see Protocol 2 ).

The table below shows a hypothetical comparison between two batches that could explain a shift in results.

Table 1: Example Comparison of Two this compound Batches

ParameterBatch A (Old Lot)Batch B (New Lot)Implication of Difference
Appearance White crystalline powderOff-white powderColor change may indicate degradation or impurities.
Purity (by HPLC) 99.1%97.5%Lower purity means less active compound per mg.
Major Impurity 0.3% (at RT 4.5 min)1.2% (at RT 6.2 min)A new, unknown impurity could have off-target effects.
Solubility in DMSO Clear solution at 100 mMHazy solution at 100 mMPoor solubility leads to inaccurate dosing.
Bioactivity (EC50) 5.2 µM8.9 µMBatch B is ~1.7x less potent, explaining weak results.
Q2: I suspect my this compound has degraded. How can I check?

Degradation can occur from improper storage (exposure to light, heat, moisture) or repeated freeze-thaw cycles of stock solutions.[12]

Troubleshooting Flowchart for Suspected Degradation

G A Reduced activity or unexpected results from a previously reliable batch B Check Storage Conditions: - Stored at correct temp? - Protected from light? - Container sealed? A->B C Review Handling: - How old is the stock solution? - How many freeze-thaw cycles? A->C D Prepare Fresh Stock Solution from Solid B->D C->D E Re-run Key Experiment D->E F Problem Solved? E->F G Issue was degraded stock solution. Discard old stock. F->G Yes H Solid material may be degraded. Consider analytical testing (HPLC/MS) or purchase a new batch. F->H No

Caption: Logic for troubleshooting suspected compound degradation.

Q3: My cells are showing unexpected toxicity. Could the this compound batch be the cause?

Yes. If toxicity coincides with the introduction of a new batch, the reagent is a prime suspect. Bioactive impurities are a common cause of unexpected cytotoxicity.

  • Run a Dose-Response Cytotoxicity Assay: Test the new batch alongside the old batch (if available) and a vehicle control. A leftward shift in the toxicity curve for the new batch points to a more toxic compound or impurity.

  • Check the Impurity Profile: Refer to the CoA or perform in-house analytical testing (HPLC/LC-MS) to look for significant differences in impurities between batches.

  • Contact the Supplier: Report the issue. They may have data on the biological activity of specific impurities or be able to provide a replacement batch.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO (or other appropriate solvent), calibrated analytical balance, sterile microcentrifuge tubes or vials.

  • Procedure: a. Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of powder using a calibrated balance in a chemical fume hood. c. Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., for a 100 mM stock, add 279.7 µL of DMSO to 10 mg of this compound, MW: 358.51). d. Vortex or sonicate gently in a water bath until the solid is completely dissolved. The solution should be clear.[12] e. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. f. Store aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol; parameters must be optimized for your specific system.

  • System: A reverse-phase HPLC system with a C18 column and UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Analysis: a. Inject 10 µL of the sample. b. Monitor the elution profile at a wavelength of 210 nm. c. Calculate purity by dividing the area of the main peak by the total area of all peaks.[10] d. Compare the chromatograms of old and new batches, noting any new or significantly larger impurity peaks.

Protocol 3: Biological Validation using a Cell Viability Assay (e.g., MTT/XTT)

This protocol assesses the biological activity of this compound by measuring its effect on cell viability/proliferation in a responsive cell line (e.g., a neuroblastoma cell line like SH-SY5Y).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: a. Prepare serial dilutions of both the "old batch" and "new batch" of this compound stock solutions in culture media. Include a vehicle-only control. b. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound (or vehicle).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Assay: a. Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well according to the manufacturer's instructions. b. Incubate for the required time to allow for color development. c. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (set to 100%). b. Plot the normalized response versus the log of the compound concentration. c. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 for each batch. The values should be comparable for the batches to be considered equivalent.

Signaling Pathway Visualization

Pregnenolone and its analogs can influence multiple cellular pathways. One of its key mechanisms in neuronal cells is the modulation of the cytoskeleton through interaction with microtubule-associated proteins.[[“]][[“]]

G cluster_0 This compound Action cluster_1 Cytoskeletal Dynamics cluster_2 Cellular Outcomes PA This compound (or Pregnenolone) MAP2 Microtubule-Associated Protein 2 (MAP2) PA->MAP2 Binds to / Modulates MT Microtubule Polymerization MAP2->MT Promotes Tubulin Tubulin Dimers Tubulin->MT assembles into Neurite Neurite Outgrowth & Growth Cone Extension MT->Neurite Stability Increased Neuronal Structural Stability MT->Stability

Caption: Simplified pathway of pregnenolone's effect on microtubules.

References

Enhancing the efficiency of pregnenolone acetate hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of pregnenolone (B344588) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to enhance experimental efficiency and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of pregnenolone acetate hydrogenation in a research and development setting? The primary goal is typically the selective catalytic hydrogenation of dehydrothis compound (specifically, pregna-5,16-dien-3β-ol-20-one acetate) to produce this compound (pregna-5-en-3β-ol-20-one acetate). This reaction involves reducing the double bond at the C16-C17 position while preserving other functional groups in the steroid molecule.

Q2: What is the most common and effective catalyst and solvent system for this reaction? The most widely reported system is a Palladium on carbon (Pd/C) catalyst, often at a 5% loading, with ethyl acetate serving as the solvent.[1][2] This combination is known for its efficiency and relatively mild reaction conditions.

Q3: What are the typical reaction conditions for this hydrogenation? Reaction conditions can be adjusted to optimize yield and purity. Common parameters include temperatures ranging from 35°C to 45°C and hydrogen pressures from 0.02 MPa to 0.8 MPa.[1][2] Reaction times are generally monitored for completion and typically fall within a 2 to 5-hour window.[1][2]

Q4: How can the selectivity of the hydrogenation be improved to minimize side products? To enhance selectivity and prevent the formation of impurities, a compound catalyst system can be employed.[1] For instance, using ammonium (B1175870) acetate as an additive with the Pd/C catalyst has been shown to result in high catalytic hydrogenation selectivity.[1]

Q5: What are the critical safety precautions for handling the Palladium on carbon (Pd/C) catalyst? Palladium on carbon is a highly flammable, finely divided metal that can ignite upon contact with air or certain organic solvents.[3][4] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon).[3][4] The catalyst should be transferred as a slurry in a small amount of an inert solvent like ethyl acetate or toluene (B28343) to prevent ignition.[3] After the reaction, the catalyst must be carefully filtered and should not be allowed to dry in the air.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal or no consumption of dehydrothis compound. What are the potential causes and how can I resolve this?

Answer: Low conversion rates are typically linked to issues with the catalyst, reaction conditions, or equipment setup.

  • Catalyst Deactivation: The catalyst may be inactive due to age, improper storage, or poisoning.[5] Impurities within the substrate or solvent can act as catalyst poisons.

    • Solution: Use a fresh batch of catalyst from a reliable supplier.[5] If poisoning is suspected, purify the starting material and use high-purity, anhydrous solvents.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Consider a modest increase in the catalyst loading (e.g., from 1 wt% to 2 wt% relative to the substrate).[5]

  • Poor Hydrogen Availability: This can result from leaks in the hydrogenation apparatus, inadequate stirring, or a depleted hydrogen source.[5]

    • Solution: Thoroughly check the reaction setup for any leaks. Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer of hydrogen. Verify that the hydrogen cylinder has adequate pressure.

  • Suboptimal Conditions: The chosen temperature or pressure may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the hydrogen pressure and/or temperature within the ranges specified in established protocols (see Table 1).[5]

Issue 2: Poor Product Selectivity and Formation of Impurities

Question: The reaction is converting the starting material, but I am observing significant side products and the purity of my this compound is low. What can I do?

Answer: Poor selectivity often arises from an inappropriate catalyst system or overly harsh reaction conditions leading to over-hydrogenation or other side reactions.

  • Non-Selective Catalysis: The catalyst itself may be promoting unwanted reactions.

    • Solution: Employ a compound catalyst system to improve selectivity. The use of Pd/C in combination with ammonium acetate has been reported to yield a product with purity higher than 99.5% with no specified impurity generation.[1]

  • Over-hydrogenation: Leaving the reaction to run for too long or using excessively high temperatures or pressures can cause the reduction of other functional groups on the steroid backbone.

    • Solution: Monitor the reaction progress closely using a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Stop the reaction as soon as the starting material is fully consumed.

  • Solvent Influence: The choice of solvent can play a role in reaction selectivity.[6]

    • Solution: While ethyl acetate is standard, exploring other solvents may be warranted if selectivity issues persist, although this would require significant re-optimization.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am struggling with reproducibility; my yields and purity levels vary significantly between identical experiments. What factors should I investigate?

Answer: Poor reproducibility often points to subtle inconsistencies in procedural execution, reagent quality, or equipment integrity.

  • Inconsistent Catalyst Handling: Pd/C is sensitive to air exposure. Variations in how it is weighed, transferred, and introduced into the reaction can alter the amount of active catalyst available.

    • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for catalyst handling.[3][4] Always weigh and transfer the catalyst under an inert atmosphere and add it to the reaction vessel as a pre-wetted slurry.[3]

  • Variable Reagent Quality: Batch-to-batch variations in the purity of the dehydrothis compound or solvent can introduce inconsistent levels of catalyst inhibitors.[5]

    • Solution: Whenever possible, use reagents from the same lot for a series of experiments. Qualify new batches of starting materials and solvents to ensure they meet purity specifications before use.

  • Equipment Integrity: Small, undetected leaks in the gas lines or reactor seals can lead to inconsistent hydrogen pressure and air contamination.

    • Solution: Implement a routine maintenance schedule to check the integrity of your hydrogenation apparatus, including performing pressure leak tests before each reaction.

Data and Protocols

Data Summary: Reaction Parameters

The following table summarizes various reported conditions for the hydrogenation of dehydrothis compound to this compound.

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Time (h)Reported PurityReference
5% Pd/C, Ammonium AcetateEthyl Acetate450.42> 99.5%[1]
5% Pd/C, Ammonium AcetateEthyl Acetate400.62.5> 99.5%[1]
5% Pd/C, Ammonium AcetateEthyl Acetate350.83> 99.5%[1]
Pd/CEthyl Acetate350.022> 99.5%[2]
Pd/CEthyl Acetate35-450.02-0.032-5> 99.5%[2]
Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for the selective hydrogenation of dehydrothis compound.

1. Apparatus and Reagent Preparation:

  • Ensure a clean, dry hydrogenation reactor (e.g., a Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, vent, and efficient stirrer.

  • Dry the dehydrothis compound substrate under vacuum to remove residual moisture.

  • Use anhydrous, high-purity ethyl acetate as the solvent.

2. Reaction Setup and Catalyst Handling (Strictly under Inert Atmosphere):

  • In a fume hood, purge the reaction vessel thoroughly with an inert gas, such as nitrogen or argon.[4]

  • Charge the vessel with the dehydrothis compound, ethyl acetate, and any additives (e.g., ammonium acetate).[1]

  • In a separate flask under an inert atmosphere, weigh the required amount of 5% Pd/C catalyst.

  • Add a small amount of ethyl acetate to the catalyst to create a slurry. This step is critical to prevent the dry catalyst from becoming airborne and igniting.[3]

  • Under a positive flow of nitrogen, transfer the catalyst slurry into the reaction vessel.[1]

3. Hydrogenation Procedure:

  • Seal the reaction vessel securely.

  • Begin stirring to ensure the catalyst is well-suspended.

  • Purge the system by pressurizing with nitrogen (e.g., to 1 MPa) and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.[1]

  • Purge the system with hydrogen by pressurizing (e.g., to 0.5 MPa) and venting. Repeat this cycle 3-5 times.[1]

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 0.4 - 0.8 MPa).[1]

  • Heat the reaction mixture to the target temperature (e.g., 35-45°C).[1]

  • Maintain constant stirring and monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or HPLC.[1]

4. Reaction Work-up and Product Isolation:

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen in a safe manner.

  • Purge the vessel multiple times with nitrogen to remove all residual hydrogen.[5]

  • Carefully filter the reaction mixture through a pad of Celite or another filter aid to remove the Pd/C catalyst.[5] Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Quench the wet filter cake with water immediately after filtration and dispose of it in a dedicated waste container.[3]

  • Rinse the filter cake with additional ethyl acetate to recover all the product.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, to yield the final product.[1]

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_vessel 1. Purge Reactor with Inert Gas add_reagents 2. Add Substrate, Solvent, Additives prep_vessel->add_reagents prep_catalyst 3. Prepare Catalyst Slurry (Inert Atm.) add_catalyst 4. Add Catalyst Slurry to Reactor add_reagents->add_catalyst prep_catalyst->add_catalyst purge_h2 5. Purge System with Hydrogen add_catalyst->purge_h2 run_reaction 6. Set T & P Run Reaction purge_h2->run_reaction monitor 7. Monitor Progress (TLC/HPLC) run_reaction->monitor cool_purge 8. Cool & Purge with Inert Gas monitor->cool_purge filter_catalyst 9. Filter Catalyst (via Celite) cool_purge->filter_catalyst concentrate 10. Concentrate Filtrate filter_catalyst->concentrate purify 11. Recrystallize Product concentrate->purify

Caption: Standard experimental workflow for this compound hydrogenation.

G start Issue: Low Conversion q_catalyst Is the catalyst fresh & handled properly? start->q_catalyst a_catalyst_no Solution: - Use fresh catalyst - Ensure inert handling q_catalyst->a_catalyst_no No q_h2 Is the H2 supply adequate & leak-free? q_catalyst->q_h2 Yes end_node Problem Resolved a_catalyst_no->end_node a_h2_no Solution: - Check H2 cylinder - Perform leak test - Ensure vigorous stirring q_h2->a_h2_no No q_conditions Are T & P optimal? q_h2->q_conditions Yes a_h2_no->end_node a_conditions_no Solution: - Incrementally increase  temperature/pressure - Check substrate purity q_conditions->a_conditions_no No q_conditions->end_node Yes a_conditions_no->end_node

Caption: Troubleshooting logic for low reaction conversion.

References

Method refinement for separating pregnenolone acetate from its precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method refinement in the separation of pregnenolone (B344588) acetate (B1210297). This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity pregnenolone acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for this compound synthesis? A1: The most common direct precursors are Pregnenolone and 16-Dehydrothis compound. Pregnenolone is acetylated to form this compound, while 16-Dehydrothis compound is hydrogenated at the 16-position double bond to yield the final product.[1][2] Cholesterol is the ultimate biosynthetic precursor from which pregnenolone is derived.[3]

Q2: My crude pregnenolone is difficult to purify by recrystallization. What is causing this, and how can I resolve it? A2: Crude pregnenolone, especially when synthesized via hydrogen peroxide oxidation, often contains impurities with polarities very similar to the product itself, making separation by recrystallization inefficient.[4] Furthermore, recrystallizing crude pregnenolone directly from methanol (B129727) or ethanol (B145695) can lead to the formation of unwanted 16-methoxyl or 16-ethoxyl steroid byproducts. The recommended solution is to first convert the crude pregnenolone to this compound using acetic anhydride. This acetylation alters the polarity of the target molecule, making it much easier to separate from the original impurities via extraction and subsequent recrystallization.[4]

Q3: I am observing low yield after the acetylation and extraction steps. What are the potential causes? A3: Low yields can stem from several factors:

  • Incomplete Acetylation: Ensure the reaction goes to completion by monitoring it via Thin-Layer Chromatography (TLC). The reaction may require adjusting temperature or duration.[1]

  • Hydrolysis of Acetate: During the water quench step to decompose excess acetic anhydride, prolonged exposure or high temperatures can lead to partial hydrolysis of the newly formed this compound back to pregnenolone. Perform the quench at a cooler temperature and proceed to extraction promptly.

  • Inefficient Extraction: The choice of extraction solvent and temperature is critical. Hot solvents like cyclohexane, n-hexane, or petroleum ether (50-65°C) are effective.[4] Ensure a sufficient number of extractions are performed to completely recover the product from the aqueous layer.

Q4: My final product shows persistent impurities after recrystallization. What refinement steps can I take? A4: If standard recrystallization does not yield a product of desired purity, consider the following:

  • Change of Recrystallization Solvent: Experiment with different solvent systems. While ethanol and methanol are common, a mixed solvent system, such as methanol/ethyl acetate, may offer different selectivity for impurity removal.[4][5]

  • Column Chromatography: For removal of closely related impurities, such as over-oxidation products, column chromatography on silica (B1680970) gel is a highly effective method.[1][6] A gradient elution system can be developed to separate compounds with very similar polarities.

  • Washing: After crystallization, washing the solid product with a cold solvent (like methanol) in which the product has low solubility but the impurities are more soluble can significantly improve purity.[5]

Q5: What analytical techniques are best for assessing the purity of this compound? A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound, capable of quantifying impurities to levels below 0.1%.[5][7][8] Reverse-phase columns (C8 or C18) are typically used.[8] For reaction monitoring and qualitative assessment, Thin-Layer Chromatography (TLC) is a rapid and effective tool.[9]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
  • Symptom: Co-elution of this compound with impurities, resulting in broad peaks or incomplete separation.

  • Possible Cause: The solvent system (mobile phase) lacks sufficient selectivity for the components.

  • Solution:

    • Adjust Solvent Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For silica gel chromatography, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. Decrease the proportion of the more polar solvent (ethyl acetate) to increase retention times and improve separation of less polar compounds.

    • Change Solvents: If adjusting ratios is ineffective, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane (B109758) or acetone (B3395972) can alter the selectivity of the separation.

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This can effectively separate a wider range of impurities.

Issue 2: Product Oiling Out During Recrystallization
  • Symptom: The product separates as an oil rather than forming crystals when the recrystallization solution is cooled.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is inappropriate for crystallization.

  • Solution:

    • Add More Solvent: While the solution is hot, add a small amount of additional hot solvent until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before inducing further crystallization by scratching the inside of the flask or placing it in an ice bath. Rapid cooling often promotes oiling.

    • Add a Co-solvent: If the product is extremely soluble in the chosen solvent, a co-solvent in which the product is less soluble can be added dropwise to the hot solution until it becomes slightly turbid. Reheat to clarify and then cool slowly.

Issue 3: Inconsistent Results in HPLC Purity Analysis
  • Symptom: Peak splitting, tailing, or shifting retention times for the this compound peak.

  • Possible Cause: Column degradation, void at the column inlet, or issues with the mobile phase or injector.[7]

  • Solution:

    • Check Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is accurate. Using small amounts of additives like formic acid can improve peak shape.[7]

    • Flush the Column: Flush the column with a strong solvent (like isopropanol (B130326) or acetonitrile) to remove any strongly retained contaminants.

    • Use a Guard Column: A guard column installed before the analytical column will protect it from particulates and strongly adsorbing compounds, extending its lifetime.[7]

    • Inspect for Voids: If peak splitting is observed for all analytes, a void may have formed at the column inlet. This often requires replacing the column.[7]

Data Presentation: Purification Method Comparison

The following tables summarize quantitative data from various purification protocols for this compound.

Table 1: Acetylation of Crude Pregnenolone followed by Extraction & Recrystallization

Starting Material (Crude Pregnenolone)Extraction SolventRecrystallization SolventPurityYieldReference
50 g (85% purity)60°C CyclohexaneEthanol96.5%75%[4]
50 g (88% purity)50°C CyclohexaneEthanol97.1%78%[4]
50 g (88% purity)50°C n-HexaneEthanol96.8%80%[4]
50 g (88% purity)Toluene (reaction solvent)Ethanol97.2%81%[4]

Table 2: Hydrogenation of Dehydrothis compound followed by Crystallization

Reaction SolventCrystallization / Wash SolventPurity (by HPLC)YieldReference
Ethyl AcetateMethanol / Ethyl Acetate, then Methanol wash99.75%97.2%[5]
Ethyl AcetateMethanol / Ethyl Acetate, then Methanol wash99.78%98.0%[5]
Ethyl AcetateMethanol / Ethyl Acetate, then Methanol wash99.93%98.5%[5]

Experimental Protocols & Workflows

Protocol 1: Purification of Crude Pregnenolone via Acetylation, Extraction, and Recrystallization

This method is ideal for purifying crude pregnenolone that is difficult to refine directly.

  • Acetylation: In a reaction flask, add 50g of crude pregnenolone to 120 ml of acetic anhydride. Heat the mixture to 100°C and maintain for 1 hour, or until TLC indicates the reaction is complete.[4]

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 150 ml of water to decompose the excess acetic anhydride.

  • Extraction: Heat the mixture to 50°C and transfer it to a separatory funnel. Extract the aqueous layer five times with 300 ml portions of hot (50°C) n-hexane. Combine the organic extracts.[4]

  • Solvent Removal: Recover the n-hexane from the combined extracts under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_acetylation Acetylation cluster_workup Work-up & Extraction cluster_purification Purification crude Crude Pregnenolone + Acetic Anhydride heat Heat (100°C, 1h) crude->heat Reaction quench Cool & Quench with Water heat->quench extract Extract with hot n-Hexane (5x) quench->extract evap Evaporate Solvent extract->evap recrystal Recrystallize from Ethanol evap->recrystal isolate Filter & Dry recrystal->isolate product High-Purity This compound isolate->product

Workflow for Purification via Acetylation.
Protocol 2: High-Purity Purification via Hydrogenation and Crystallization

This method is used when starting from dehydrothis compound to achieve very high purity.

  • Hydrogenation: In a suitable hydrogenation reactor, charge dehydrothis compound, ethyl acetate as the solvent, and a palladium/carbon catalyst combined with ammonium (B1175870) acetate.[5] Pressurize the reactor with hydrogen (0.4-0.8 MPa) and maintain the temperature at 35-45°C until hydrogen uptake ceases.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Concentration: Concentrate the filtrate under normal pressure until crystals begin to form.

  • Crystallization: Add a mixed solvent of methanol and ethyl acetate (1:1 volume ratio). Cool the mixture to below 5°C to induce crystallization and isolate the crude product by centrifugation or filtration.[5]

  • Washing & Drying: Wash the crude product with warm water (40-50°C). Follow this with a drip wash using cold methanol. Dry the final product in an oven to obtain white, sandy solid this compound with >99.5% purity.[5]

G cluster_reaction Hydrogenation cluster_isolation Isolation cluster_refinement Final Refinement start Dehydrothis compound + Pd/C + NH4OAc in Ethyl Acetate react Hydrogenate (0.4-0.8 MPa, 35-45°C) start->react filter Filter Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize from MeOH/EtOAc at <5°C concentrate->crystallize wash Wash with Warm Water, then Cold Methanol crystallize->wash dry Dry wash->dry product Ultra-Pure This compound (>99.5%) dry->product

Workflow for High-Purity Hydrogenation Method.

References

Challenges in the large-scale production of pregnenolone acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pregnenolone (B344588) Acetate (B1210297) Production

Welcome to the technical support center for the large-scale production of pregnenolone acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale this compound production?

A1: There are two primary routes for the large-scale synthesis of this compound:

  • Acetylation of Pregnenolone: This is a common method where pregnenolone is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or in a suitable solvent like toluene (B28343).[1][2]

  • Catalytic Hydrogenation of 16-Dehydrothis compound (16-DPA): This method involves the selective hydrogenation of the double bond at the 16-position of 16-DPA.[2][3] This starting material is often derived from diosgenin, a plant-based sapogenin.[4]

Q2: Why is purification a significant challenge, and how does acetylation help?

A2: Purifying crude pregnenolone synthesized via methods like hydrogen peroxide oxidation can be difficult. The polarity of impurities is often very similar to that of pregnenolone, making separation by simple recrystallization inefficient.[1] Furthermore, using solvents like methanol (B129727) or ethanol (B145695) for recrystallization can lead to the formation of unwanted 16-methoxyl or 16-ethoxyl steroid side products.[1] Converting pregnenolone to this compound alters its solubility and crystalline properties, facilitating a more straightforward purification process involving solvent extraction and recrystallization to achieve high purity.[1]

Q3: What are the common impurities encountered in this compound production?

A3: Impurities can originate from starting materials or be generated during the synthesis. Common impurities may include unreacted starting materials (pregnenolone or 16-DPA), side-products from the acetylation or hydrogenation reactions, and isomers or related steroid compounds with similar structures.[1][3][5] For instance, incomplete hydrogenation of 16-DPA can leave residual starting material in the final product.

Q4: Which analytical methods are recommended for quality control and purity assessment?

A4: A combination of analytical techniques is used to ensure the quality and purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining purity and quantifying impurities, with purities often expected to be ≥ 98%.[3][6]

  • Melting Point: A critical physical characteristic for identity and purity assessment. The typical melting point range for pure this compound is 149-152 °C.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure and identify impurities.[2] Quantitative NMR (qNMR) has also been developed for precise assay of pregnenolone.[7][8]

  • Infrared (IR) Spectrophotometry: Used for functional group analysis and confirmation of identity.[9]

Q5: What are the optimal storage and handling conditions for this compound?

A5: this compound is typically a white to off-white crystalline powder.[6] For long-term stability, it should be stored at room temperature in a well-sealed container, protected from light and moisture.[6] While the acetate form is relatively stable, its precursor, pregnenolone, has been noted to be unstable in plasma samples, highlighting the importance of controlled storage conditions to prevent degradation.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete Acetylation: Insufficient reaction time, temperature, or amount of acetylating agent. 2. Side Reactions: Presence of water can hydrolyze the acetylating agent. Use of certain solvents may promote side product formation.[1] 3. Product Loss During Workup: Product may be lost during extraction or washing steps if phase separation is poor or if an incorrect pH is used.1. Optimize Reaction Conditions: Monitor the reaction using TLC or HPLC. Consider increasing reaction time, temperature, or the molar ratio of the acetylating agent. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Refluxing with a solvent like toluene can help remove residual water before adding the acetylating agent.[1] 3. Refine Workup Protocol: Ensure complete phase separation. Check the pH of aqueous layers to prevent hydrolysis of the ester. Use saturated brine washes to minimize emulsion formation.[2]
Low Purity / High Impurity Content 1. Impure Starting Materials: The quality of the initial pregnenolone or 16-DPA is critical. 2. Ineffective Purification: Incorrect choice of recrystallization solvent or insufficient purification steps. 3. Thermal Degradation: Excessive heat during solvent evaporation or drying can cause degradation.1. Verify Starting Material Purity: Analyze the purity of starting materials by HPLC or melting point before beginning the synthesis. 2. Optimize Recrystallization: Screen different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) for optimal crystal formation and impurity rejection.[1] Multiple recrystallizations may be necessary. 3. Control Temperature: Use reduced pressure for solvent removal to keep temperatures low. Dry the final product in a vacuum oven at a moderate temperature.
Inconsistent Melting Point 1. Presence of Impurities: Even small amounts of impurities can broaden the melting point range and lower the value. 2. Residual Solvent: Trapped solvent from the recrystallization process can depress the melting point.1. Re-purify the Product: Perform an additional recrystallization step.[1] 2. Ensure Complete Drying: Dry the product under high vacuum for an extended period until a constant weight is achieved.
Product Fails to Crystallize 1. Supersaturation Issues: The solution may be too dilute or may have cooled too quickly. 2. Presence of Oily Impurities: Certain impurities can inhibit crystal lattice formation, resulting in an oil.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding a non-solvent to reduce solubility. Concentrate the solution further. 2. Purify Before Crystallization: If the product oils out, attempt to purify the oil using column chromatography before re-attempting crystallization.

Data Presentation: Synthesis Method Comparison

The following table summarizes quantitative data from various patented synthesis methods, providing a comparison of reaction conditions, yields, and purities.

Method Starting Material (Content) Key Reagents & Solvents Conditions Yield Purity Reference
Acetylation 150g Pregn-5,16-dien-20-one-3-ol (88%)Toluene, Acetic AnhydrideReflux 2h81%97.2%[1]
Acetylation 250g Pregn-5,16-dien-20-one-3-ol (82%)Acetic Anhydride, EthanolReflux 1h80%96.5%[1]
Acetylation 350g Pregn-5,16-dien-20-one-3-ol (88%)Acetic Anhydride, n-Hexane100°C for 1h80%96.8%[1]
Acetylation 450g Pregn-5,16-dien-20-one-3-ol (86%)Acetic Anhydride, Petroleum Ether120°C for 1.5h77%96.2%[1]
Hydrogenation100kg Dehydrothis compoundEthyl Acetate, Pd/C, Ammonium (B1175870) Acetate35-45°C, 0.4-0.8 MPa H₂97.2%99.75% (HPLC)[3]
Lab-Scale Acetylation50g PregnenoloneAcetyl Chloride, Pyridine, DCM0°C to RT, 3h99.6%Not specified (mp 142-145°C)[2]

Experimental Protocols

Protocol A: Acetylation of Pregnenolone with Acetic Anhydride

This protocol is a representative example of a large-scale acetylation process.

  • Preparation: In a suitable reactor, charge 50 kg of crude pregnenolone and 225 L of toluene.

  • Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Acetylation: Cool the reaction mixture. Add 50 L of acetic anhydride. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until all the starting material is consumed.[1]

  • Quenching and Washing: Cool the reactor. Carefully add 50 L of water to quench the excess acetic anhydride. Wash the organic layer sequentially with 50 L of water (x2), 50 L of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 50 L of saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product.[1]

  • Final Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol B: Catalytic Hydrogenation of 16-Dehydrothis compound (16-DPA)

This protocol outlines a high-yield hydrogenation method.[3]

  • Catalyst Preparation: In a hydrogenation reactor, charge the palladium on carbon (Pd/C) catalyst and ammonium acetate under an inert atmosphere. The total catalyst weight should be approximately 5.5-8.5% of the 16-DPA mass.[3]

  • Reaction Setup: Add 100 kg of 16-DPA and 800-1000 L of ethyl acetate to the reactor.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 0.4-0.8 MPa. Heat the mixture to 35-45°C and agitate for 2-3 hours. Monitor the reaction for the disappearance of 16-DPA.[3]

  • Filtration and Concentration: Once the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under normal pressure.[3]

  • Crystallization: Add a mixed solvent (specific composition may need optimization) to the concentrated solution and cool to induce crystallization. Isolate the crude product by centrifugation.[3]

  • Washing and Drying: Wash the crude solid with warm water (approx. 50°C) and then with methanol to remove residual impurities. Dry the final product to obtain white, sandy solid this compound.[3]

Visualizations: Workflows and Pathways

Diagram 1: Large-Scale Production Workflow of this compound

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Finishing cluster_qc Quality Control A Starting Material (Pregnenolone) B Acetylation Reaction (Acetic Anhydride) A->B Toluene C Quench Reaction (Water) B->C D Aqueous Washes (Water, NaHCO3, Brine) C->D Phase Separation E Solvent Evaporation D->E Organic Layer F Recrystallization (e.g., Ethanol) E->F Crude Product G Filtration & Washing F->G H Vacuum Drying G->H I Final Product: This compound H->I J QC Analysis (HPLC, MP, NMR) I->J Start Problem: Low Purity in Final Product Check_HPLC Analyze HPLC Chromatogram Start->Check_HPLC Impurity_Profile Identify Impurity Profile Check_HPLC->Impurity_Profile Cause_SM Cause: Unreacted Starting Material Impurity_Profile->Cause_SM Peak matches starting material Cause_Side Cause: Unknown Side Products Impurity_Profile->Cause_Side Unknown peaks present Cause_Solvent Cause: Residual Solvent Impurity_Profile->Cause_Solvent Broad solvent front observed Sol_Reaction Solution: Increase Reaction Time/ Temp/Reagent Molarity Cause_SM->Sol_Reaction Sol_Purify Solution: Optimize Recrystallization Solvent System Cause_Side->Sol_Purify Sol_Column Solution: Consider Column Chromatography Cause_Side->Sol_Column Sol_Dry Solution: Dry Under High Vacuum for Longer Period Cause_Solvent->Sol_Dry Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase 17,20-lyase Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol Multiple Steps Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone Multiple Steps Androgens Androgens (e.g., Testosterone) DHEA->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase

References

Technical Support Center: Optimizing Solvent Systems for Pregnenolone Acetate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the recrystallization of pregnenolone (B344588) acetate (B1210297). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate your purification processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of pregnenolone acetate, offering practical solutions to improve yield and purity.

Q1: My this compound is not dissolving in the chosen solvent. What should I do?

A1: This is a common issue that can arise from several factors:

  • Insufficient Solvent: Ensure you are using an adequate amount of solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Add the heated solvent incrementally until a clear solution is achieved at the solvent's boiling point.

  • Inadequate Temperature: The solvent must be heated to its boiling point to maximize the solubility of this compound.

  • Inappropriate Solvent Choice: this compound is a steroid ester and generally dissolves in polar organic solvents. If you are experiencing poor solubility, consider switching to a more suitable solvent or a solvent mixture.

Q2: No crystals are forming after the solution has cooled. What could be the problem?

A2: The absence of crystal formation is typically due to one of the following:

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure, as the solution may not be supersaturated upon cooling. To remedy this, you can carefully evaporate a portion of the solvent to increase the concentration of this compound and then allow the solution to cool again.

  • Insufficient Cooling: Ensure the solution has been allowed to cool slowly to room temperature, followed by a period in an ice bath to maximize crystal precipitation.

  • Lack of Nucleation Sites: Supersaturated solutions sometimes require a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, if available, add a "seed crystal" of pure this compound.

Q3: The recrystallization resulted in an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the this compound separates from the solution as a liquid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly impure. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.

  • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. Dissolving the compound in a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water or hexane) at an elevated temperature until turbidity appears can promote crystallization upon cooling.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low recovery can be attributed to several factors:

  • Using Excessive Solvent: As mentioned, using too much solvent will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Maximize your yield by ensuring the solution is thoroughly cooled in an ice bath before filtration.

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving the product.

Q5: The recrystallized this compound is discolored or appears impure. What went wrong?

A5: The purity of the final product depends on the effectiveness of the recrystallization process:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slow, undisturbed cooling process is crucial for forming pure crystals.

  • Insoluble Impurities: If your crude material contained insoluble impurities, they should have been removed by hot gravity filtration of the dissolution step.

  • Co-crystallization of Impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, multiple recrystallizations may be necessary to achieve the desired purity.

Data Presentation: Solvent Suitability

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundAlcoholSoluble[1]
This compoundChloroformSoluble[1]
This compoundWaterSlightly Soluble[1]
This compoundMethanolSlightly Soluble[2]
This compoundEthanol (B145695)Slightly Soluble[2]
Pregnenolone (precursor)Acetonitrile~1 mg/mL[3]
Pregnenolone (precursor)Ethanol~1 mg/mL, 22 mg/mL[3][4]
Pregnenolone (precursor)Methanol~1 mg/mL[3]
Pregnenolone (precursor)DMSO22 mg/mL[4]

Table 2: Recommended Single Solvent Systems for Recrystallization

SolventRationale
EthanolCommonly used for steroids; good balance of solubility at high and low temperatures.[5]
MethanolSimilar to ethanol, but may have slightly different solubility characteristics.[5]
AcetoneA good solvent for many organic compounds, can be used in combination with an anti-solvent like hexane.
Ethyl AcetateOften used for compounds with moderate polarity.

Table 3: Recommended Mixed Solvent Systems for Recrystallization

Good SolventPoor Solvent (Anti-solvent)Application Notes
EthanolWaterA common and effective system for moderately polar compounds. The addition of water reduces the solubility of this compound, inducing crystallization.
AcetoneHexaneThis system is useful for compounds that are highly soluble in acetone. Hexane acts as a non-polar anti-solvent.
MethanolEthyl AcetateMentioned in patent literature for the purification of this compound.[6]

Experimental Protocols

Below are detailed methodologies for performing a single-solvent and a mixed-solvent recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper with continued suction before transferring them to a watch glass for final drying.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol and Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for washing.

Mandatory Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G Workflow for Single-Solvent Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Optional: Add Activated Charcoal A->B If colored D Slowly Cool Solution to Room Temperature A->D If not colored and no insoluble impurities C Optional: Hot Gravity Filtration B->C C->D E Cool in Ice Bath D->E F Vacuum Filter to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: A flowchart of the single-solvent recrystallization process.

Logical Relationship for Troubleshooting Crystallization Failure

G Troubleshooting: No Crystal Formation tnode tnode Start No Crystals Formed Upon Cooling Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Action_Scratch Scratch inner surface of the flask Check_Supersaturation->Action_Scratch Yes Check_Solvent_Amount Was too much solvent used? Check_Supersaturation->Check_Solvent_Amount No Action_Seed Add a seed crystal Action_Scratch->Action_Seed Action_Scratch->Check_Solvent_Amount Action_Evaporate Evaporate some solvent and re-cool Check_Solvent_Amount->Action_Evaporate Yes Action_Reevaluate Re-evaluate solvent system Check_Solvent_Amount->Action_Reevaluate No

References

Avoiding common pitfalls in pregnenolone acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the quantification of pregnenolone (B344588) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying pregnenolone acetate?

A1: The most common analytical methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays (like ELISA) are also used but may be prone to cross-reactivity with other steroids. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[1][2][3]

Q2: Why is derivatization necessary for the analysis of pregnenolone and its esters?

A2: Pregnenolone and its esters, like many steroids, lack easily ionizable functional groups, leading to poor ionization efficiency in common LC-MS/MS sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[1][4] Derivatization, for instance, by creating an oxime derivative, adds a chargeable moiety to the molecule, significantly enhancing the signal intensity and improving the lower limit of quantification (LLOQ).[1][4] For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the steroid.[5]

Q3: What is the best type of internal standard for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as pregnenolone-d4 acetate, is the gold standard for accurate quantification. A SIL internal standard has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing.[6] If a SIL-IS is not available, a structurally similar compound can be used, but it may not correct for all sources of variability as effectively.

Q4: How can I differentiate between this compound and endogenous pregnenolone in my samples?

A4: Chromatographic separation is key to differentiating between this compound and pregnenolone. A well-developed LC method should provide sufficient resolution to separate these two compounds, which will have different retention times due to the difference in polarity from the acetate group. Additionally, they will have different precursor ion masses in the mass spectrometer, allowing for specific detection using Multiple Reaction Monitoring (MRM).

Troubleshooting Guide

Poor Signal Intensity or High LLOQ

Problem: My signal for this compound is very low, or I cannot reach the desired limit of quantification.

Potential Cause Troubleshooting Steps
Poor Ionization Steroids like this compound ionize poorly. Implement a derivatization step (e.g., with hydroxylamine (B1172632) to form an oxime) to enhance ionization efficiency.[1][4] Optimize ion source parameters such as temperature and spray voltage.
Suboptimal MS/MS Transition Optimize the precursor and product ion transitions (MRM) for this compound. Infuse a standard solution directly into the mass spectrometer to determine the most abundant and stable transitions.
Inefficient Extraction Evaluate your sample preparation method. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. See the Extraction Efficiency Comparison table below for guidance on solvent selection.
Matrix Effects (Ion Suppression) Co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample cleanup using a more rigorous SPE protocol. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6]
Inaccurate or Imprecise Results

Problem: My results are not reproducible, or my accuracy is poor when analyzing quality control samples.

Potential Cause Troubleshooting Steps
Hydrolysis of Acetate Group This compound can be hydrolyzed to pregnenolone during sample storage or preparation, especially under non-neutral pH conditions or in the presence of esterase enzymes in the biological matrix. Keep samples frozen (-20°C or -80°C) until analysis.[7] Process samples quickly and on ice. Evaluate if your SPE or LLE conditions (e.g., pH) are causing hydrolysis.
In-source Fragmentation The acetate group can be lost in the mass spectrometer's ion source, leading to the detection of a fragment that corresponds to pregnenolone. This can interfere with the quantification of both the acetate and the free steroid. Optimize the source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation.[8]
Inappropriate Internal Standard If not using a stable isotope-labeled internal standard, the chosen analog may not adequately track the behavior of this compound during sample processing, leading to poor accuracy and precision.
Sample Stability Issues Pregnenolone itself has been shown to be unstable in plasma, with levels decreasing within an hour of sampling and with storage at 4°C.[7] It is critical to process and freeze samples as quickly as possible after collection. Long-term storage at -25°C has been shown to be effective for many steroids.[9]
Chromatographic Issues

Problem: I am observing poor peak shape (e.g., tailing, fronting) or retention time shifts.

Potential Cause Troubleshooting Steps
Column Contamination Biological samples can contaminate the analytical column over time. Use a guard column and implement a robust column washing procedure between runs.
Mobile Phase Issues Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time shifts.
Column Degradation The analytical column has a finite lifetime. If performance degrades and cannot be restored by washing, the column may need to be replaced.
Co-elution with Isomers Ensure your chromatographic method can resolve this compound from other structurally similar steroids that may be present in the sample.

Data Presentation

Table 1: Comparison of Extraction Methods for Steroids

This table summarizes the recovery of pregnenolone using different extraction techniques, which can serve as a starting point for optimizing this compound extraction.

Extraction Method Elution Solvent Analyte Average Recovery (%) Precision (%RSD)
Supported Liquid Extraction (SLE)Ethyl AcetatePregnenolone>75%<10%
Supported Liquid Extraction (SLE)Ethyl Acetate:Hexane (75:25, v/v)Pregnenolone>80%<10%
Solid-Phase Extraction (SPE)Not specifiedPregnenolone98.2% - 109.4%>15% (Inter-day)

(Data synthesized from multiple sources for illustrative purposes)

Experimental Protocols

Protocol: LC-MS/MS Quantification of this compound in Human Serum

This protocol provides a general workflow. It should be optimized and validated for specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., pregnenolone-d4 acetate in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Optional but Recommended)

  • To the dried extract, add 50 µL of a hydroxylamine solution in pyridine.

  • Incubate at 60°C for 30 minutes to form the oxime derivative.

  • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a suitable percentage of Mobile Phase B, ramp up to elute the analyte, then return to initial conditions for equilibration.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both this compound and its internal standard. These must be empirically determined. For example, for the protonated molecule [M+H]+ of this compound (m/z 359.3), potential product ions could result from the loss of water or the acetate group.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Serum Sample (200 µL) Spike Add Internal Standard (e.g., Pregnenolone-d4 Acetate) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 Derivatize Add Derivatization Reagent (e.g., Hydroxylamine) Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantification (Peak Area Ratio) Inject->Quantify troubleshooting_workflow Start Inaccurate or Imprecise Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS CheckHydrolysis Potential for Hydrolysis? CheckIS->CheckHydrolysis Yes Sol_UseSIL Action: Implement SIL-IS for best accuracy. CheckIS->Sol_UseSIL No CheckFragmentation Investigate In-Source Fragmentation CheckHydrolysis->CheckFragmentation No Sol_ControlConditions Action: Control sample pH, temperature, and processing time. CheckHydrolysis->Sol_ControlConditions Yes CheckMatrix Assess Matrix Effects CheckFragmentation->CheckMatrix Sol_OptimizeSource Action: Optimize MS source parameters (e.g., cone voltage). CheckFragmentation->Sol_OptimizeSource Sol_ImproveCleanup Action: Enhance sample cleanup (e.g., SPE) and chromatography. CheckMatrix->Sol_ImproveCleanup

References

Technical Support Center: Enhancing Cellular Uptake of Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of pregnenolone (B344588) acetate (B1210297) in their experiments.

Troubleshooting Guide

Low cellular uptake of pregnenolone acetate is a common challenge, primarily due to its hydrophobic nature. This guide addresses frequent issues and offers solutions to improve experimental outcomes.

Issue 1: Poor Solubility and Precipitation of this compound in Culture Medium

  • Observation: A milky or cloudy appearance in the culture medium after adding the this compound solution, or visible precipitate at the bottom of the culture vessel.

  • Cause: this compound is poorly soluble in aqueous solutions like cell culture media. When a concentrated stock solution (often in DMSO) is diluted too quickly or into a solution with low protein content, the compound can precipitate out.

  • Solutions:

    SolutionDetailed ProtocolKey Considerations
    Optimized DMSO Dissolution 1. Prepare a high-concentration stock solution of this compound in 100% cell-culture grade DMSO (e.g., 10-50 mM).[1] 2. For experiments, perform a serial dilution of the DMSO stock in complete culture medium (containing serum).[2] 3. Add the diluted solution dropwise to the final volume of culture medium while gently swirling the plate or tube to ensure rapid mixing.[3] 4. Ensure the final concentration of DMSO in the cell culture does not exceed 0.5%, with a preference for keeping it below 0.1% to minimize cytotoxicity.[4][5] 5. Always include a vehicle control with the same final DMSO concentration in your experimental setup.[4][5]- Avoid diluting the DMSO stock directly into serum-free media or PBS, as this increases the likelihood of precipitation.[2] - Serum proteins can help to solubilize and carry the hydrophobic compound.[2][6] - If precipitation still occurs, try pre-conditioning the aqueous solution with the final concentration of DMSO before adding the compound stock.[2]
    Use of Cyclodextrins 1. Prepare a stock solution of a suitable cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in water or PBS.[7][8] 2. Add the this compound to the cyclodextrin solution and mix thoroughly (vortexing or sonication may be required) to form an inclusion complex. 3. The aqueous solubility of this compound will increase as a function of the HP-β-CD concentration.[7] 4. The resulting complex can then be sterile-filtered and added to the cell culture medium.- Cyclodextrins encapsulate the hydrophobic drug, increasing its aqueous solubility and bioavailability.[9][10] - The choice of cyclodextrin and its concentration may need to be optimized for your specific cell line and experimental conditions.[8] - Consider potential effects of the cyclodextrin itself on the cells.
    Alternative Solvents & Co-solvents In cases where DMSO is not suitable, other solvents like ethanol (B145695) can be considered. However, their final concentration must be carefully controlled to avoid cytotoxicity. Co-solvents like PEG400 or Tween 80 can also be used in combination with the primary solvent to improve solubility upon dilution.[4]- The toxicity of any solvent or co-solvent must be determined for your specific cell line. - Always include appropriate vehicle controls.

Issue 2: Low Bioavailability and Inconsistent Cellular Uptake

  • Observation: Experimental results show high variability between replicates or a lack of a clear dose-dependent effect, suggesting inconsistent delivery of this compound to the cells.

  • Cause: Even if not visibly precipitated, this compound may form micro-aggregates in the medium. Furthermore, its interaction with components of the culture medium, such as serum proteins, can affect its availability to the cells.[11]

  • Solutions:

    Delivery VehicleMechanism of ActionAdvantagesDisadvantages
    Liposomes Encapsulate hydrophobic drugs within a lipid bilayer, facilitating fusion with the cell membrane for drug release.[12][13]- Biocompatible and can be targeted to specific cell types.[12][13] - Can protect the drug from degradation.- Can be complex to formulate. - Uptake efficiency can vary between cell types.
    Polymeric Nanoparticles Entrap the drug within a polymer matrix, allowing for controlled release and improved cellular penetration.[14]- High loading capacity and stability.[14] - Can be designed for sustained release.- Potential for cytotoxicity depending on the polymer used. - Characterization of particle size and drug release is crucial.
    Nanoemulsions Oil-in-water emulsions that can solubilize hydrophobic drugs and enhance their cellular uptake.[15]- High stability and small droplet size for efficient cellular interaction.[15]- May require specialized equipment for formulation. - Potential for cytotoxicity from surfactants.

Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound using DMSO

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Vortex or gently warm the solution until the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Prepare Working Solution:

    • Thaw an aliquot of the DMSO stock solution.

    • Perform a serial dilution of the stock solution in complete cell culture medium (containing serum) to achieve the desired final concentrations.

    • For example, to achieve a final concentration of 20 µM, you can add 1 µL of the 20 mM stock solution to 1 mL of culture medium. This results in a final DMSO concentration of 0.1%.

  • Treating the Cells:

    • Aspirate the old medium from your cultured cells.

    • Add the freshly prepared working solution of this compound to the cells.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for the desired experimental duration.

    • Remember to include a vehicle control group treated with the same final concentration of DMSO in the culture medium.

Protocol 2: Assessing Cellular Uptake of this compound

This protocol provides a general workflow for quantifying the amount of this compound taken up by adherent cells.

  • Cell Seeding:

    • Seed adherent cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency on the day of the experiment.

    • In parallel, seed cells in a separate plate for cell counting/protein quantification.

  • Treatment:

    • Prepare the this compound working solutions at the desired concentrations in complete culture medium as described in Protocol 1.

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the this compound working solutions to the respective wells.

    • Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Lysis and Compound Extraction:

    • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysates.

    • Perform a protein assay (e.g., BCA assay) on a small aliquot of the lysate from the parallel plate to normalize the uptake data to the amount of cellular protein.[16]

  • Quantification:

    • The amount of this compound in the cell lysates can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

    • Express the cellular uptake as the amount of this compound per milligram of cellular protein.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO that is safe for my cells?

A1: The tolerance to DMSO varies between cell lines.[5] As a general rule, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%.[4] It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q2: My compound precipitates even when I follow the dilution protocol. What else can I do?

A2: If precipitation persists, consider the following:

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your culture medium can help to keep the compound in solution.

  • Use a Carrier Molecule: As detailed in the troubleshooting guide, using cyclodextrins can significantly improve the aqueous solubility of this compound.[7]

  • Sonication: Brief sonication of the diluted solution before adding it to the cells can sometimes help to break up small aggregates. However, be cautious as this can also generate heat.

Q3: How can I be sure that the observed effects are due to this compound and not off-target effects?

A3: To minimize the risk of off-target effects, it is important to:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired biological effect through a careful dose-response study.

  • Include Appropriate Controls: In addition to a vehicle control, consider using a structurally similar but inactive analog of this compound, if available, to demonstrate specificity.

  • Be Aware of Potential Interactions: Pregnenolone and its derivatives can interact with various receptors and signaling pathways.[18][19] Be aware of the known targets and consider potential pleiotropic effects when interpreting your data.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Assessing Cellular Uptake

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with Working Solutions seed_cells->treat_cells prepare_stock Prepare this compound Stock Solution (in DMSO) prepare_working Prepare Working Solutions (Dilute in Complete Medium) prepare_stock->prepare_working prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate wash_cells Wash Cells with Ice-Cold PBS (3x) incubate->wash_cells lyse_cells Lyse Cells and Collect Lysate wash_cells->lyse_cells protein_assay Perform Protein Assay for Normalization lyse_cells->protein_assay quantify Quantify this compound (e.g., LC-MS) lyse_cells->quantify analyze_data Analyze and Report Data (ng/mg protein) protein_assay->analyze_data quantify->analyze_data

Caption: Workflow for quantifying cellular uptake of this compound.

Diagram 2: Simplified Pregnenolone Biosynthesis Pathway

G cholesterol Cholesterol mito_outer Outer Mitochondrial Membrane cholesterol->mito_outer StAR Protein mito_inner Inner Mitochondrial Membrane mito_outer->mito_inner TSPO pregnenolone Pregnenolone mito_inner->pregnenolone CYP11A1 (P450scc) progesterone Progesterone pregnenolone->progesterone 3β-HSD other_steroids Other Steroid Hormones progesterone->other_steroids

References

Validation & Comparative

A Comparative Analysis of the Neurogenic Effects of Pregnenolone Acetate and Pregnenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic properties of pregnenolone (B344588) acetate (B1210297) and its parent compound, pregnenolone. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Pregnenolone, an endogenous neurosteroid, and its synthetic acetate ester, pregnenolone acetate, have both demonstrated pro-neurogenic effects. Pregnenolone has been shown to enhance the proliferation and differentiation of neural stem cells. This compound, in turn, has been observed to promote microtubule polymerization and neurite outgrowth. While direct comparative studies on their neurogenic potency are limited, this guide consolidates the existing data to facilitate a scientific comparison. The primary difference may lie in their pharmacokinetic profiles, with acetate esters of steroids generally exhibiting improved bioavailability.

Data Presentation

Table 1: Comparative Effects on Neurogenesis
ParameterPregnenoloneThis compound
Neural Stem Cell Proliferation Optimal at 10 μM, causing the highest increase in the number of neurospheres and neurosphere-derived cells.[1]Data not available.
Neuronal Differentiation Increased differentiation of Neural Stem Cells (NSCs) into neurons (beta III tubulin+ cells) at concentrations of 15 μM.[1]Promotes neurite extension in primary cultures of cerebellar granule neurons.[2]
Oligodendrocyte Differentiation Low doses (5 and 10 μM) significantly increased differentiation of NSCs into immature (Olig2+) and mature (MBP+) oligodendrocytes.[1]Data not available.
Astrocyte Differentiation At 15 μM, a decrease in the number of astrocytes (GFAP+) was observed.[1]Data not available.
Microtubule Polymerization Promotes microtubule polymerization.[2][3]Shown to increase microtubule polymerization with activity similar to pregnenolone.[2][3]
Table 2: Pharmacokinetic Properties
ParameterPregnenoloneThis compound
Bioavailability Low oral bioavailability.Expected to have higher lipophilicity, potentially leading to improved bioavailability compared to pregnenolone, as is common with steroid esters.[4]
Metabolism Metabolized into various other neurosteroids, including allopregnanolone (B1667786) and pregnenolone sulfate.[5][6]Described as a "non-metabolized" analog in some in vitro studies, suggesting it may be more resistant to metabolism than pregnenolone itself.[2] However, in vivo, it is expected to be hydrolyzed by esterases to yield pregnenolone.[4][7]
Blood-Brain Barrier Permeability Crosses the blood-brain barrier.Expected to cross the blood-brain barrier due to its lipophilic nature.[4]

Signaling Pathways and Mechanisms of Action

Pregnenolone and its derivatives exert their neurogenic effects through various signaling pathways. Pregnenolone has been found to bind to microtubule-associated protein 2 (MAP2), which stimulates microtubule assembly.[8] The neurogenic effects of pregnenolone are also associated with the upregulation of specific gene expressions, such as Notch1 and Pax6 for neurogenesis and Sox10 for oligodendrogenesis.[1] this compound has been shown to promote microtubule polymerization, suggesting a similar mechanism of action to pregnenolone in this regard.[2][3]

cluster_pregnenolone Pregnenolone cluster_pregnenolone_acetate This compound Pregnenolone Pregnenolone MAP2 Binds to MAP2 Pregnenolone->MAP2 NSC_Proliferation NSC Proliferation Pregnenolone->NSC_Proliferation NSC_Differentiation NSC Differentiation Pregnenolone->NSC_Differentiation Microtubule_Assembly Stimulates Microtubule Assembly MAP2->Microtubule_Assembly Notch1_Pax6 ↑ Notch1, Pax6 NSC_Differentiation->Notch1_Pax6 Sox10 ↑ Sox10 NSC_Differentiation->Sox10 Neurons Neurons Notch1_Pax6->Neurons Oligodendrocytes Oligodendrocytes Sox10->Oligodendrocytes Pregnenolone_Acetate This compound Microtubule_Polymerization_Acetate Increases Microtubule Polymerization Pregnenolone_Acetate->Microtubule_Polymerization_Acetate Neurite_Outgrowth Promotes Neurite Outgrowth Pregnenolone_Acetate->Neurite_Outgrowth

Signaling pathways of Pregnenolone and this compound.

Experimental Protocols

Neural Stem Cell Proliferation and Differentiation Assay (for Pregnenolone)

This protocol is based on the methodology described by Ghanbari et al. (2023).[1]

  • NSC Isolation: Neural stem cells (NSCs) are isolated from the embryonic cortex of E14 mice.

  • Neurosphere Culture: Isolated NSCs are incubated for 5 days to form neurospheres.

  • Treatment: Neurospheres are treated with varying concentrations of pregnenolone (e.g., 2, 5, 10, 15, and 20 μM) for an additional 5 days. A control group with no treatment is also maintained.

  • Quantification of Proliferation: The number of neurospheres and the total number of neurosphere-derived cells are counted to assess proliferation.

  • Differentiation Analysis: Flow cytometry is used to evaluate the differentiation of NSCs into:

    • Neurons (beta III tubulin+)

    • Oligodendrocytes (Olig2+ for immature, MBP+ for mature)

    • Astrocytes (GFAP+)

  • Gene Expression Analysis: Real-time PCR is performed to measure the expression levels of key neurogenesis-related genes (Notch1, Pax6, and Sox10) after the 5-day treatment period.

start Isolate NSCs from E14 Mouse Embryonic Cortex culture Culture for 5 days to form neurospheres start->culture treat Treat with Pregnenolone (2-20 µM) for 5 days culture->treat prolif_analysis Quantify neurosphere and cell numbers treat->prolif_analysis diff_analysis Analyze differentiation by Flow Cytometry (Neurons, Oligodendrocytes, Astrocytes) treat->diff_analysis gene_analysis Measure gene expression by Real-Time PCR (Notch1, Pax6, Sox10) treat->gene_analysis end End prolif_analysis->end diff_analysis->end gene_analysis->end

Workflow for NSC Proliferation and Differentiation Assay.

In Vitro Microtubule Polymerization and Neurite Outgrowth Assay (for this compound)

This protocol is based on the methodology described by Kolas et al. (2022).[2][3]

  • Microtubule Polymerization Assay:

    • Free fluorescent tubulin is incubated with purified CLIP-170 and preformed tubulin seeds at 37°C.

    • This compound is added to the reaction mixture.

    • The polymerized fluorescent microtubules are detected and quantified using imaging analysis.

  • Neurite Outgrowth Assay:

    • Primary cultures of cerebellar granule neurons are established.

    • Cells are treated with this compound.

    • Neurite extension and growth cone morphology are observed and measured using microscopy and image analysis software.

cluster_mt Microtubule Polymerization cluster_neurite Neurite Outgrowth mt_start Incubate fluorescent tubulin, CLIP-170, and tubulin seeds at 37°C mt_treat Add this compound mt_start->mt_treat mt_analyze Detect and quantify polymerized microtubules mt_treat->mt_analyze neurite_start Culture primary cerebellar granule neurons neurite_treat Treat with this compound neurite_start->neurite_treat neurite_analyze Measure neurite extension and growth cone morphology neurite_treat->neurite_analyze

Workflow for Microtubule and Neurite Outgrowth Assays.

Discussion and Conclusion

The available evidence strongly supports the neurogenic potential of both pregnenolone and this compound. Pregnenolone demonstrates a clear role in stimulating the proliferation of neural stem cells and guiding their differentiation towards neuronal and oligodendrocytic lineages.[1] this compound has been shown to be effective in promoting key processes for neuronal development, namely microtubule polymerization and neurite outgrowth.[2][3]

A significant point of differentiation is the metabolic stability of this compound. Described as a "non-metabolized" analog in one study, it may offer a more direct action on its targets without the confounding effects of downstream metabolites that are seen with pregnenolone.[2] However, as an ester, it is anticipated to be hydrolyzed in vivo by esterases to release the active pregnenolone.[4] This characteristic could be leveraged to design a prodrug with improved pharmacokinetic properties. The increased lipophilicity of the acetate ester could potentially enhance its oral bioavailability and ability to cross the blood-brain barrier compared to pregnenolone.[4]

For researchers, the choice between pregnenolone and this compound may depend on the specific research question. To study the direct effects of pregnenolone without the influence of its metabolites, this compound could be a more suitable tool in certain experimental setups. For drug development professionals, this compound presents an interesting candidate for a pro-drug of pregnenolone, potentially overcoming the low bioavailability of the parent compound.

Further research is warranted to conduct direct, head-to-head comparisons of the neurogenic potency of pregnenolone and this compound. Additionally, detailed pharmacokinetic studies are needed to confirm the bioavailability and in vivo hydrolysis of this compound to fully elucidate its potential as a therapeutic agent for neurological disorders.

References

A Comparative Guide to the Anti-inflammatory Effects of Pregnenolone Acetate in Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of pregnenolone (B344588) acetate (B1210297) and its related neurosteroids in microglia, the resident immune cells of the central nervous system. By objectively evaluating its performance against other alternatives and presenting supporting experimental data, this document serves as a resource for researchers investigating novel therapeutic strategies for neuroinflammatory disorders.

Introduction to Microglial Inflammation

Microglia play a crucial role in brain homeostasis, but their overactivation in response to stimuli like bacterial lipopolysaccharide (LPS) can lead to chronic neuroinflammation, a key factor in the progression of many neurodegenerative diseases. Upon activation, microglia release a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). A primary signaling pathway governing this response is the Toll-like receptor 4 (TLR4) pathway, which, upon LPS binding, activates downstream cascades, most notably the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene transcription.[1][2][3] Therefore, modulating microglial activation is a promising therapeutic avenue. This guide examines the evidence for pregnenolone acetate and related compounds in suppressing this inflammatory cascade.

Mechanism of Action: Pregnenolone and the TLR4 Pathway

Pregnenolone, the parent compound of this compound, has been shown to exert its anti-inflammatory effects through a novel, non-genomic mechanism. Unlike glucocorticoids, its action is independent of the glucocorticoid receptor.[4] Research indicates that pregnenolone targets key adapter proteins in the TLR4 signaling pathway.[4][5] Specifically, it promotes the ubiquitination and subsequent degradation of TIRAP (Toll-interleukin 1 receptor domain-containing adapter protein) and TLR2.[4][5] TIRAP is a critical bridging adaptor that recruits the signaling molecule MyD88 to activated TLR4, initiating the downstream signaling that leads to NF-κB activation and cytokine production.[5] By inducing the degradation of TIRAP, pregnenolone effectively dismantles a crucial link in the pro-inflammatory chain, leading to a significant reduction in TNF-α and IL-6 secretion in both macrophages and microglial cells.[4][5]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TIRAP TIRAP TLR4->TIRAP MyD88 MyD88 TIRAP->MyD88 IKK IKK Activation MyD88->IKK ... NFkB NF-κB Activation (p65 Nuclear Translocation) IKK->NFkB Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Cytokines Preg Pregnenolone (this compound) Degradation Ubiquitination & Degradation Preg->Degradation Degradation->TIRAP Inhibits

Caption: Pregnenolone's mechanism inhibiting the TLR4-NF-κB pathway.

Performance Comparison

Direct quantitative comparisons of this compound against other anti-inflammatory agents in microglia are limited in single studies. The following tables summarize data extracted from separate key publications to provide a comparative overview.

Note: Experimental conditions (e.g., cell type, LPS concentration, treatment duration) vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: Efficacy of Pregnenolone and its Metabolite, Progesterone (B1679170)
CompoundCell TypeKey Inflammatory Marker(s)Observed EffectConcentrationSource
Pregnenolone RAW264.7 Macrophagesp-TAK1, TRAF6 (TLR4 pathway proteins)Inhibited LPS effect by ~74-95% 0.5 - 1.0 µM[6]
Progesterone BV-2 MicrogliaTNF-α, iNOS, COX-2Significant, dose-dependent attenuation 1, 5, 10 µM[5][7]
Table 2: Efficacy of Acetate (Ester Moiety of this compound)
CompoundCell TypeKey Inflammatory Marker(s)Observed EffectConcentrationSource
Acetate Primary MicrogliaIL-1β, IL-6, TNF-α (protein levels)Returned LPS-induced increases to control levels 5 mM[2]
Acetate BV-2 MicrogliaIL-1β, IL-6, TNF-α (protein levels)Returned LPS-induced increases to control levels 5 mM[2]
Table 3: Performance of Dexamethasone (B1670325) (Common Glucocorticoid Comparator)
CompoundCell TypeKey Inflammatory Marker(s)Observed EffectSource
Dexamethasone Whole Blood CellsTNF-α SynthesisEffective inhibition in LPS-stimulated cells [8]
Dexamethasone Primary MicrogliaMicroglial ActivationSuppresses microglial trophic responses [9]
Dexamethasone (High-dose) MicrogliaM2 Microglia MarkersInhibited anti-inflammatory M2 phenotype [10]

Experimental Protocols

The validation of anti-inflammatory compounds in microglia typically follows a standardized workflow.

General Experimental Workflow

The process involves culturing microglial cells, pre-treating them with the test compound, inducing an inflammatory response with LPS, and subsequently measuring key inflammatory markers.

A 1. Microglial Cell Culture (e.g., BV-2 or Primary Microglia) B 2. Pre-treatment Incubation (e.g., 2 hours with this compound, Progesterone, or Dexamethasone) A->B C 3. Inflammatory Challenge (e.g., 6-24 hours with Lipopolysaccharide - LPS) B->C D 4. Measurement of Inflammatory Endpoints C->D E Cell Supernatant Analysis: - ELISA for TNF-α, IL-6, IL-1β - Griess Assay for Nitric Oxide (NO) D->E F Cell Lysate Analysis: - Western Blot for iNOS, COX-2, p-p65 (NF-κB) - qPCR for cytokine mRNA levels D->F

Caption: Standard workflow for assessing anti-inflammatory agents in microglia.
Key Methodologies

  • Cell Culture: Murine BV-2 immortalized microglial cells or primary microglia isolated from neonatal rat or mouse cortices are commonly used. Cells are cultured in standard media like DMEM supplemented with fetal bovine serum (FBS) and antibiotics.[2][7]

  • LPS Stimulation: To induce an inflammatory response, cells are treated with LPS, typically at concentrations ranging from 30 ng/mL to 1 µg/mL, for a period of 6 to 24 hours.[5][7]

  • Compound Treatment: Cells are generally pre-treated with the test compound (e.g., this compound, progesterone) for 1-2 hours before the addition of LPS.[5][7]

  • Cytokine Measurement (ELISA): The concentration of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11]

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a product of iNOS activity, is measured in the supernatant by quantifying its stable metabolite, nitrite, using the Griess reagent.[11]

  • Western Blotting: Cell lysates are analyzed by Western blotting to determine the protein levels of key inflammatory enzymes like iNOS and COX-2, as well as the activation state of signaling proteins (e.g., phosphorylation of NF-κB p65).[2][7]

Conclusion and Future Directions

The available evidence strongly suggests that pregnenolone and its derivatives, including progesterone and potentially this compound, are potent inhibitors of LPS-induced inflammation in microglia. The mechanism of pregnenolone, involving the targeted degradation of the TLR4 pathway adaptor protein TIRAP, is distinct from classical glucocorticoids and presents a compelling therapeutic target.[4][5] Furthermore, the acetate moiety itself demonstrates robust anti-inflammatory activity, capable of normalizing the production of key pro-inflammatory cytokines.[2]

While progesterone shows clear dose-dependent inhibition of inflammatory mediators, and dexamethasone is a known anti-inflammatory agent, high doses of dexamethasone may undesirably suppress the protective M2 microglial phenotype.[7][10] this compound, combining the neurosteroid backbone with an anti-inflammatory acetate group, warrants further direct, quantitative investigation. Future studies should focus on head-to-head comparisons of this compound with standard anti-inflammatory drugs like dexamethasone, establishing dose-response curves and IC50 values for the inhibition of key cytokines (TNF-α, IL-6) in both BV-2 and primary microglial cells. Such data will be critical for advancing its potential as a therapeutic agent for neuroinflammatory diseases.

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For steroid compounds like pregnenolone (B344588) acetate (B1210297), ensuring high purity is paramount for safety and efficacy. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques for determining the purity of pregnenolone acetate: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC is a widely established method for purity and impurity profiling, qNMR is gaining prominence as a primary analytical technique that offers direct quantification without the need for specific reference standards for each impurity.

Executive Summary

Both HPLC and qNMR are robust methods for the purity assessment of this compound, each with its own set of advantages. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for impurity profiling. On the other hand, qNMR provides a highly accurate and precise determination of the absolute purity of the main compound without the need for a specific this compound reference standard, instead using a certified internal standard. The choice of method, or the use of both in a complementary manner, will depend on the specific requirements of the analysis, such as the need for trace impurity detection versus the certification of a reference material.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of HPLC and qNMR for the analysis of this compound. The data is based on validation studies of the closely related compound pregnenolone and is expected to be comparable for this compound due to their structural similarity.

ParameterHPLCqNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to the number of nuclei
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.7% - 100.1%[1]98.0% - 102.0%[2][3]
Precision (% RSD) ≤ 2.0%[1]≤ 2.0%[2][3]
Limit of Detection (LOD) Typically in the ng/mL rangeGenerally in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL rangeGenerally in the µg/mL range
Sample Throughput HigherLower
Reference Standard Requires a specific this compound reference standardRequires a certified internal standard (e.g., maleic acid)
Destructive YesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is a reverse-phase HPLC technique with UV detection, suitable for the quantification of this compound and the separation of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the same nominal concentration as the standard solution.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[4][5][6][7].

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This method utilizes ¹H NMR spectroscopy for the absolute quantification of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid, that has signals that do not overlap with the analyte signals.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.

Standard and Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution before acquiring the spectrum.

Data Processing and Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Validation Parameters: The qNMR method should be validated for specificity, linearity, range, accuracy, and precision as per ICH guidelines[2][3][8].

Mandatory Visualizations

Caption: Chemical structure of this compound.

G cluster_hplc HPLC Method cluster_qnmr qNMR Method start Start: this compound Sample hplc_prep Sample & Standard Preparation start->hplc_prep qnmr_prep Sample & Internal Standard Preparation start->qnmr_prep hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Area) hplc_detection->hplc_data hplc_result Purity & Impurity Profile hplc_data->hplc_result cross_validation Cross-Validation (Comparison of Results) hplc_result->cross_validation qnmr_analysis NMR Spectrum Acquisition qnmr_prep->qnmr_analysis qnmr_processing Data Processing (Integration) qnmr_analysis->qnmr_processing qnmr_calculation Purity Calculation qnmr_processing->qnmr_calculation qnmr_result Absolute Purity qnmr_calculation->qnmr_result qnmr_result->cross_validation

Caption: Cross-validation workflow for HPLC and qNMR methods.

Conclusion

The cross-validation of HPLC and qNMR methods provides a comprehensive approach to ensuring the purity of this compound. HPLC is an excellent tool for routine quality control and for detecting and quantifying trace impurities, which is essential for meeting regulatory requirements. qNMR serves as a powerful, non-destructive primary method for accurately determining the absolute purity of the bulk substance and for the certification of reference materials. By leveraging the strengths of both techniques, researchers and drug development professionals can have the highest level of confidence in the quality of their this compound.

References

A Comparative Guide to the Mechanisms of Pregnenolone and Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pregnenolone (B344588) and its synthetic ester, pregnenolone acetate (B1210297). It delves into their distinct physicochemical properties, pharmacokinetic profiles, and mechanisms of action, supported by experimental data to inform research and therapeutic development.

Introduction: Two Forms of a Key Neurosteroid

Pregnenolone (P5) is an endogenous steroid, serving as a crucial precursor to most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Beyond its role as a metabolic intermediate, pregnenolone is biologically active in its own right, functioning as a neurosteroid that modulates synaptic function, protects neural tissues, and enhances myelinization.[1] It is synthesized from cholesterol, primarily in the mitochondria of the adrenal glands, gonads, and brain.[1][2]

Pregnenolone acetate is a synthetic ester of pregnenolone.[3] It is often utilized in research and pharmaceutical applications due to its modified properties. This guide will explore the critical differences between these two molecules, focusing on how the addition of an acetate group alters the compound's behavior in biological systems.

Physicochemical and Pharmacokinetic Differences

The primary distinction between pregnenolone and this compound lies in their chemical structure, which in turn affects their lipophilicity and pharmacokinetic properties. This compound is a prodrug, meaning it is inactive until it is hydrolyzed in the body to release the active pregnenolone.

The acetate ester form is typically more lipophilic, which can enhance absorption. Once absorbed, esterases in the plasma and tissues would hydrolyze this compound to yield pregnenolone. This two-step process may lead to a more sustained release and potentially altered metabolic profile compared to the direct administration of pregnenolone.

Table 1: Comparative Pharmacokinetic & Physicochemical Properties

ParameterPregnenoloneThis compoundKey Implications for Research
Molecular Formula C₂₁H₃₂O₂[1]C₂₃H₃₄O₃[6]Acetate group increases molecular weight.
Molar Mass 316.48 g/mol [1]358.52 g/mol [6]Important for calculating molar concentrations.
Bioavailability (Oral) Low[4]Not explicitly documented, but esterification often aims to improve bioavailability.The choice of compound may depend on the desired route of administration and absorption profile.
Metabolism Rapidly metabolized, primarily to allopregnanolone (B1667786) and pregnenolone sulfate (B86663).[1][4]Hydrolyzed to pregnenolone, then follows the same metabolic pathways.This compound acts as a prodrug, potentially offering a more sustained release of pregnenolone.
Blood-Brain Barrier Readily crosses the blood-brain barrier.[1]Expected to cross, followed by hydrolysis to pregnenolone within the CNS.Both can be used to target central nervous system effects.

Differentiating the Mechanism of Action

The direct mechanism of action is attributed to pregnenolone itself. This compound is considered biologically inactive until it is converted to pregnenolone. Therefore, the downstream effects of both compounds converge on the targets of pregnenolone and its active metabolites.

Pregnenolone's Multifaceted Roles:

  • Neurosteroid Activity: Pregnenolone is a negative allosteric modulator of the CB1 cannabinoid receptor and binds with high affinity to microtubule-associated protein 2 (MAP2), which is involved in neural plasticity.[1]

  • Receptor Modulation: While pregnenolone itself has limited direct action on GABA-A and NMDA receptors, its metabolite, pregnenolone sulfate, is a potent modulator.[1] Pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor.[1][7][8] This dual action allows it to balance inhibitory and excitatory neurotransmission.[2][8]

  • Anti-inflammatory Effects: Pregnenolone has shown anti-inflammatory properties by promoting the degradation of key proteins in the innate immune signaling pathway.[2][9]

The primary mechanistic difference is that this compound provides a precursor for these actions, with its conversion to pregnenolone being the rate-limiting step for its activity.

cluster_0 Administration & Conversion cluster_1 Metabolic & Signaling Pathways PA This compound (Prodrug) Esterases Esterases (in plasma/tissue) PA->Esterases Hydrolysis P5_direct Pregnenolone (Active Drug) Metabolites Active Metabolites (e.g., Allopregnanolone, Pregnenolone Sulfate) P5_direct->Metabolites Metabolism Receptors Receptor Targets (GABA-A, NMDA, CB1, etc.) P5_direct->Receptors Direct Modulation (e.g., CB1) P5_from_PA Pregnenolone P5_from_PA->Metabolites Metabolism P5_from_PA->Receptors Direct Modulation (e.g., CB1) Esterases->P5_from_PA Hydrolysis Metabolites->Receptors Modulation Cellular Cellular Effects (Neuroprotection, Anti-inflammation) Receptors->Cellular start Rodent Acclimation admin Oral Gavage (Vehicle, P5, or PA) start->admin sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 24h) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification (P5, PA, Metabolites) processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_calc end Comparative Data pk_calc->end

References

A Head-to-Head Comparison of Pregnenolone Acetate and DHEA in Preclinical Memory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA) are neurosteroids that have garnered significant interest for their potential roles in cognitive function and memory. Both are synthesized in the brain and adrenal glands and their levels are known to decline with age, a period often associated with cognitive decline.[1][2] Pregnenolone is a precursor to DHEA and other steroid hormones.[1][3] While preclinical and clinical studies have investigated the memory-enhancing effects of both compounds, direct head-to-head comparative studies are limited. This guide synthesizes available data from various preclinical and clinical memory models to provide an objective comparison of pregnenolone and DHEA, offering insights for researchers and drug development professionals.

Data Presentation: A Comparative Overview of Efficacy in Memory Models

Due to the absence of direct head-to-head trials, this section presents quantitative data from separate studies on pregnenolone (often administered as its more stable ester, pregnenolone sulfate) and DHEA. It is important to note that different experimental designs, animal models, and dosages make direct comparisons challenging.

Table 1: Effects of Pregnenolone and its Sulfate (B86663) Ester on Memory Models

Compound Animal Model Memory Task Dosage & Administration Key Findings Citation
Pregnenolone SulfateRatsY-maze (Spatial Recognition)0.5 nmol (ICV)Significantly increased time spent in the novel arm.[4]
Pregnenolone SulfateMiceY-maze (Spatial Recognition)5.0 nmol (ICV)Significantly increased time spent in the novel arm.[4]
Pregnenolone SulfateAged RatsY-maze (Spatial Recognition)5 ng / 0.5 ml into dorsal hippocampusRestored memory deficits in impaired aged rats.[5]
PregnenoloneMale MiceFootshock Active AvoidanceIntracerebroventricularImproved retention; more potent than DHEA.[6]

Table 2: Effects of DHEA on Memory Models

Compound Species Memory Task Dosage & Administration Key Findings Citation
DHEAHealthy Young MenEpisodic Memory Test150 mg b.d. (oral, 7 days)Significantly improved recollection accuracy.[7][8]
DHEAElderly HumansVisual Memory Test (with stress)50 mg/day (oral, 2 weeks)Impaired recall of previously learned material after stress.[9]
DHEAHealthy ElderlyMultiple Cognitive TestsUp to 12 months supplementationNo convincing evidence of memory improvement.[10]
DHEAMale MiceFootshock Active AvoidanceIntracerebroventricularImproved retention.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols for common memory tasks used in the cited studies.

Y-Maze for Spatial Recognition Memory

The Y-maze task is used to assess short-term spatial recognition memory, leveraging the innate tendency of rodents to explore novel environments.[11][12]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Habituation: Animals are allowed to explore the maze for a set period before the test.

  • Training (Acquisition) Phase: One arm of the maze is blocked, and the animal is allowed to explore the other two arms for a defined period (e.g., 5 minutes).[11]

  • Inter-Trial Interval: The animal is returned to its home cage for a specific duration (e.g., 2 or 6 hours).[12]

  • Testing (Retention) Phase: The animal is returned to the maze with all three arms open and is allowed to explore freely for a set time (e.g., 5 minutes).[11]

  • Data Collection: The time spent in and the number of entries into each arm are recorded.

  • Analysis: An increase in the time spent and/or the number of entries into the novel arm (the one that was previously blocked) is indicative of memory retention.[4]

Novel Object Recognition (NOR) Test

The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[13][14]

  • Apparatus: An open-field arena.

  • Habituation: The mouse is allowed to explore the empty arena for a set period (e.g., 5-10 minutes) on the first day.[13][15]

  • Training/Familiarization Phase: On the second day, the mouse is placed in the arena with two identical objects and allowed to explore for a defined time (e.g., 10 minutes).[13]

  • Retention Interval: The mouse is returned to its home cage for a specific period (e.g., 1-2 hours).[13][15]

  • Testing Phase: The mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set time (e.g., 5-10 minutes).[13][15]

  • Data Collection: The time spent exploring each object is recorded.

  • Analysis: A preference for exploring the novel object, indicated by a discrimination index, suggests the mouse remembers the familiar object.[14]

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess spatial learning and memory in rodents.[16][17]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[17]

  • Acquisition Phase (Training): The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated over several days.[18]

  • Probe Trial (Memory Test): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).

  • Data Collection: The time taken to find the platform (latency), the path taken, and the time spent in the quadrant where the platform was previously located are recorded.[18]

  • Analysis: A decrease in escape latency during training indicates learning. During the probe trial, a preference for the target quadrant suggests memory of the platform's location.

Mandatory Visualizations

Signaling Pathways

Pregnenolone_DHEA_Signaling cluster_preg Pregnenolone Signaling cluster_dhea DHEA Signaling cluster_synthesis Steroidogenic Pathway PREG Pregnenolone NMDA_R NMDA Receptors PREG->NMDA_R + GABA_A_R GABA-A Receptors PREG->GABA_A_R - LTP Long-Term Potentiation NMDA_R->LTP Memory_Formation_PREG Memory Formation LTP->Memory_Formation_PREG DHEA DHEA ER Estrogen Receptors DHEA->ER + NMDA_R2 NMDA Receptors DHEA->NMDA_R2 + Cortisol Cortisol DHEA->Cortisol - Neuroprotection Neuroprotection ER->Neuroprotection Synaptic_Plasticity Synaptic Plasticity NMDA_R2->Synaptic_Plasticity Memory_Formation_DHEA Memory Formation Cortisol->Memory_Formation_DHEA inhibits Neuroprotection->Memory_Formation_DHEA Synaptic_Plasticity->Memory_Formation_DHEA Cholesterol Cholesterol PREG_acetate Pregnenolone Acetate Cholesterol->PREG_acetate Synthesis PREG_mol Pregnenolone PREG_acetate->PREG_mol Metabolism PREG_mol->PREG DHEA_mol DHEA PREG_mol->DHEA_mol Metabolism DHEA_mol->DHEA

Caption: Signaling pathways of Pregnenolone and DHEA in memory.

Experimental Workflow: Novel Object Recognition

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing cluster_analysis Data Analysis Habituation Animal explores empty arena Training Animal explores arena with two identical objects Habituation->Training ITI Inter-Trial Interval (e.g., 1-2 hours) Training->ITI Testing Animal explores arena with one familiar and one novel object ITI->Testing Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / Total Time Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Logical Relationship: Pregnenolone as a Precursor to DHEA

Steroid_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Endogenous Synthesis Preg_Acetate This compound (Administered) Preg_Acetate->Pregnenolone Metabolism DHEA DHEA Pregnenolone->DHEA Metabolism Other_Steroids Other Steroid Hormones (e.g., Progesterone, Cortisol) Pregnenolone->Other_Steroids Metabolism Androgens_Estrogens Androgens & Estrogens DHEA->Androgens_Estrogens Metabolism

References

Validating the role of pregnenolone acetate in microtubule stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic instability is tightly regulated, and compounds that interfere with this process, known as microtubule-targeting agents (MTAs), are mainstays in cancer chemotherapy.[2][3] These agents are broadly classified as microtubule destabilizers (e.g., vinca (B1221190) alkaloids) or stabilizers (e.g., taxanes like paclitaxel).[3] Recently, the neurosteroid pregnenolone (B344588) and its derivatives, including pregnenolone acetate (B1210297), have emerged as a novel class of compounds that promote microtubule polymerization and stability.[4][5] This guide provides a comparative analysis of pregnenolone acetate's role in microtubule stabilization, contrasting its mechanism and efficacy with established agents and providing detailed experimental protocols for its validation.

Mechanism of Action: A Departure from Classical Stabilizers

Unlike taxanes, which bind directly to β-tubulin within the microtubule polymer to induce stabilization[6], pregnenolone and its acetate derivative appear to exert their effects through interactions with microtubule-associated proteins (MAPs). Research indicates that pregnenolone binds with high affinity to MAP2, a protein predominantly expressed in neurons that promotes tubulin assembly and stabilizes microtubules.[7][8][9] This interaction enhances the rate and extent of MAP2-induced tubulin polymerization.[7][9] Furthermore, pregnenolone has been shown to activate Cytoplasmic Linker Protein 1 (CLIP-170), a microtubule plus-end tracking protein (+TIP) that facilitates microtubule growth and dynamics.[10][11] This dual mechanism, targeting both the general microtubule network via MAP2 and the dynamic growing ends via CLIP-170, suggests a distinct mode of action for pregnenolone-related compounds compared to direct tubulin binders.

dot

Caption: Signaling pathways for microtubule stabilization.

Comparative Efficacy: In Vitro and Cellular Data

Quantitative data from various studies highlight the potential of pregnenolone and its derivatives as microtubule-stabilizing agents. The following tables summarize key findings in comparison to paclitaxel, a gold-standard microtubule stabilizer.

Table 1: In Vitro Tubulin Polymerization

CompoundConcentrationAssay TypeEffect on PolymerizationReference
Pregnenolone10 µMTurbidity Assay (MAP2-dependent)Increased rate and extent of tubulin assembly[7][9]
This compound (#43)70 nMTIRF Microscopy (CLIP-170-dependent)Promoted microtubule polymerization[4][12]
Paclitaxel10 µMTurbidity Assay (MAP-independent)Potent induction of tubulin assembly[6]

Table 2: Cellular Microtubule Network Analysis

CompoundCell LineConcentrationObservationReference
PregnenoloneFetal rat brain neuronsNot specifiedStimulatory effect on MAP2-tubulin interaction[7][9]
This compound (#43)Mouse cerebellar granule neuronsNot specifiedIncreased neurite outgrowth and stable microtubule tracks[4][5]
PaclitaxelVarious cancer cell lines10 µMFormation of dense microtubule bundles[13]

Table 3: Effects on Cell Viability and Neuronal Development

CompoundModel SystemConcentrationOutcomeReference
PregnenoloneZebrafish embryosNot specifiedPromoted embryonic cell movement[4]
This compound (#43)Zebrafish developing cerebellumNot specifiedPromoted formation of stable microtubule tracks[4][5]
PaclitaxelCancer cell linesVaries (nM to µM range)Potent cytotoxic effects, G2/M cell cycle arrest[3][14]

Experimental Protocols

To facilitate the validation and further investigation of this compound's role in microtubule stabilization, detailed protocols for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • MAP2 or CLIP-170 protein (optional, for mechanism studies)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • GTP (1 mM final concentration)

    • This compound and control compounds (e.g., paclitaxel, DMSO)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure:

    • Prepare a reaction mixture on ice containing polymerization buffer, tubulin (at a final concentration of 1-2 mg/mL), and MAP2/CLIP-170 if applicable.

    • Add this compound or control compounds to the desired final concentrations.

    • Add GTP to the reaction mixture immediately before starting the measurement.

    • Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

    • Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

    • Plot absorbance versus time to visualize the polymerization kinetics. An increase in absorbance indicates microtubule formation.[7]

dot

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare reaction mix on ice (Tubulin, Buffer, MAP2/CLIP-170) B Add this compound or controls (Paclitaxel, DMSO) A->B C Add GTP B->C D Incubate at 37°C in spectrophotometer C->D E Record absorbance at 340 nm D->E F Analyze polymerization kinetics E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells following treatment with test compounds.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound and control compounds

    • Microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl2, 4 mM EGTA)

    • Fixative (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.15% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin monoclonal antibody)

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound or control compounds for the desired time.

    • Gently wash cells with pre-warmed MTSB.

    • Fix the cells. For methanol fixation, incubate in pre-chilled methanol for 5-10 minutes at -20°C. For paraformaldehyde fixation, incubate for 10-15 minutes at room temperature, followed by permeabilization.[13][15]

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize and capture images of the microtubule network using a fluorescence microscope.[1]

dot

cluster_workflow Immunofluorescence Workflow A Cell Culture and Treatment B Fixation and Permeabilization A->B C Blocking B->C D Primary Antibody Incubation (anti-α-tubulin) C->D E Secondary Antibody Incubation (fluorescently labeled) D->E F Mounting and Imaging E->F

Caption: Workflow for immunofluorescence staining of microtubules.

Cell Viability Assay (e.g., MTT or PrestoBlue Assay)

This assay determines the effect of a compound on cell proliferation and cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound and control compounds (e.g., paclitaxel)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue reagent

    • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[14][16]

    • Treat the cells with a serial dilution of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add solubilization buffer to dissolve the crystals.[14] For the PrestoBlue assay, add the reagent directly to the wells and incubate for 1-2 hours.[16]

    • Measure the absorbance (for MTT) or fluorescence (for PrestoBlue) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration that inhibits cell growth by 50%).[14]

Conclusion

The available evidence strongly supports a role for this compound in promoting microtubule stabilization. Its unique mechanism of action, mediated through MAPs like MAP2 and CLIP-170, distinguishes it from classical microtubule-targeting agents such as paclitaxel.[7][10] While it demonstrates clear effects on tubulin polymerization and neuronal development, its cytotoxic profile against cancer cells appears less potent than that of established chemotherapeutics. This suggests that this compound and related compounds may hold promise for therapeutic applications where a more subtle modulation of microtubule dynamics is desired, such as in the treatment of neurodegenerative diseases or nerve injury, rather than as a cytotoxic agent for cancer. The provided protocols offer a robust framework for researchers to further validate and explore the therapeutic potential of this intriguing class of neurosteroids.

References

A Comparative Analysis of Allopregnanolone and Pregnenolone Sulfate on GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two key neurosteroids, allopregnanolone (B1667786) and pregnenolone (B344588) sulfate (B86663), on the function of GABA-A receptors. While the initial inquiry specified pregnenolone acetate, the vast body of scientific literature focuses on pregnenolone and its biologically active metabolite, pregnenolone sulfate. This compound, a synthetic ester of pregnenolone, is generally considered a prodrug that is converted to pregnenolone in the body. Therefore, for a scientifically robust and data-driven comparison, this guide will focus on the direct and opposing actions of allopregnanolone and pregnenolone sulfate on GABA-A receptors.

Executive Summary

Allopregnanolone, a metabolite of progesterone (B1679170), is a potent positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[1][2][3] In contrast, pregnenolone sulfate, a sulfated ester of pregnenolone, acts as a negative allosteric modulator, inhibiting GABA-A receptor function.[2][4][5][6] These opposing actions on the primary inhibitory receptor in the central nervous system result in distinct physiological and behavioral effects, making them critical subjects of study in neuroscience and drug development.

Data Presentation: Allopregnanolone vs. Pregnenolone Sulfate

The following table summarizes the key quantitative differences in the modulation of GABA-A receptors by allopregnanolone and pregnenolone sulfate.

ParameterAllopregnanolonePregnenolone Sulfate
Primary Action on GABA-A Receptor Positive Allosteric Modulator (Potentiator)Negative Allosteric Modulator (Inhibitor/Antagonist)
Effect on GABA-induced Cl⁻ Current Enhances/Potentiates GABA-mediated Cl⁻ currents.[2]Inhibits GABA-mediated Cl⁻ currents.[2][4]
Binding Site Binds to a distinct site on the GABA-A receptor, different from GABA, benzodiazepines, and barbiturates.[1][2] Recent studies suggest a binding site at the interface between the β(+) and α(-) subunits in the transmembrane domain.[7][8]The exact binding site is still under investigation, but it is known to be distinct from the allopregnanolone binding site.[9] Some evidence points to a site within the ion pore.[8]
Potency (EC₅₀/IC₅₀) Potentiates GABA-evoked currents with an EC₅₀ in the nanomolar range (e.g., 12.9 ± 2.3 nM in control dentate granule cells).[10]Inhibits GABA-evoked currents with an IC₅₀ in the sub-micromolar to micromolar range (e.g., IC₅₀ of 0.25 ± 0.05 μmol/L).[9]
Effect on Channel Gating Increases the frequency and duration of channel opening.[7]Reduces the duration of channel activity clusters.[11]
Behavioral Effects Anxiolytic, sedative, anticonvulsant.[10][12][13]Nootropic (enhances learning and memory), pro-convulsant at high doses.[2][10]

Signaling Pathways and Mechanisms of Action

The differential effects of allopregnanolone and pregnenolone sulfate on GABA-A receptors stem from their distinct interactions with the receptor complex, leading to opposing functional outcomes.

GABAA_Modulation cluster_allo Allopregnanolone Pathway cluster_ps Pregnenolone Sulfate Pathway Allo Allopregnanolone Allo_bind Binds to Transmembrane Site (β-α interface) Allo->Allo_bind Allo_effect Conformational Change: Increased GABA Affinity & Channel Opening Probability Allo_bind->Allo_effect Allo_result Enhanced Cl⁻ Influx Allo_effect->Allo_result GABAA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) Allo_result->Hyperpolarization leads to PS Pregnenolone Sulfate PS_bind Binds to distinct site (potentially within the pore) PS->PS_bind PS_effect Conformational Change: Stabilizes Desensitized State or Pore Block PS_bind->PS_effect PS_result Reduced Cl⁻ Influx PS_effect->PS_result Depolarization Reduced Hyperpolarization (Disinhibition) PS_result->Depolarization leads to GABA GABA GABA->GABAA_R activates Neuron Postsynaptic Neuron GABAA_R->Neuron mediates Cl⁻ influx into Hyperpolarization->Neuron inhibits Depolarization->Neuron disinhibits

Figure 1. Opposing signaling pathways of Allopregnanolone and Pregnenolone Sulfate at the GABA-A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of neurosteroids on GABA-A receptors.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion flow through GABA-A receptors in response to GABA and the modulatory effects of neurosteroids.

Electrophysiology_Workflow start Start: Cultured Neurons or Brain Slices step1 Identify and select a neuron for recording under a microscope. start->step1 step2 Approach neuron with a glass micropipette (filled with internal solution) to form a high-resistance seal (GΩ seal). step1->step2 step3 Rupture the cell membrane to achieve whole-cell configuration. step2->step3 step4 Apply GABA (e.g., 10 μM) to elicit a baseline current response. step3->step4 step5 Co-apply GABA with varying concentrations of Allopregnanolone or Pregnenolone Sulfate. step4->step5 step6 Record and measure the changes in current amplitude, activation, and desensitization kinetics. step5->step6 end Data Analysis: Plot dose-response curves to determine EC₅₀/IC₅₀. step6->end

Figure 2. Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Acutely isolated dentate granule cells or cultured hippocampal neurons are commonly used.[10]

  • Recording: Whole-cell voltage-clamp recordings are performed using an amplifier. The cell is typically held at a potential of -60 mV.

  • Solutions: The external solution contains physiological ion concentrations. The internal pipette solution contains ions that mimic the intracellular environment.

  • Drug Application: GABA and neurosteroids are applied via a rapid perfusion system to ensure fast solution exchange.

  • Data Acquisition: Currents are filtered, digitized, and stored for offline analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of neurosteroids to the GABA-A receptor complex.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose (B13894) buffer.

    • Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors.[14]

    • Wash the membranes to remove endogenous GABA.

  • Binding Reaction:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for the picrotoxin (B1677862) site).[15][16]

    • Add varying concentrations of the unlabeled neurosteroid (allopregnanolone or pregnenolone sulfate) to compete with or allosterically modulate the binding of the radioligand.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) or enhances it (EC₅₀).

Binding_Assay_Logic start Start: Brain Tissue Membrane Preparation step1 Incubate membranes with Radioligand (e.g., [³H]muscimol) and varying concentrations of Test Compound (Neurosteroid). start->step1 step2 Separate bound from free radioligand via filtration. step1->step2 step3 Quantify bound radioactivity using scintillation counting. step2->step3 step4 Does the test compound increase radioligand binding? step3->step4 Analyze Data step5 Positive Allosteric Modulator (e.g., Allopregnanolone) step4->step5 Yes step6 Does the test compound decrease radioligand binding? step4->step6 No end Determine Potency (EC₅₀ or IC₅₀) step5->end step7 Negative Allosteric Modulator (e.g., Pregnenolone Sulfate) step6->step7 Yes step7->end

Figure 3. Logical flow of a competitive radioligand binding assay for GABA-A receptor modulators.

Conclusion

Allopregnanolone and pregnenolone sulfate exhibit diametrically opposed effects on GABA-A receptor function. Allopregnanolone enhances GABAergic inhibition, leading to anxiolytic and sedative effects, while pregnenolone sulfate reduces it, which may contribute to its nootropic properties. Understanding these distinct mechanisms is crucial for the development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders. The experimental protocols outlined provide a foundation for the continued investigation of these and other neurosteroids.

References

Assessing the Specificity of Pregnenolone Acetate's Action on CB1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pregnenolone (B344588) acetate's action on Cannabinoid Receptor 1 (CB1) with that of other well-characterized CB1 receptor ligands. Pregnenolone, and its acetate (B1210297) ester, have emerged as significant modulators of CB1 receptor signaling, exhibiting a unique profile of action that distinguishes them from classical orthosteric ligands. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the involved signaling pathways and workflows to offer a comprehensive assessment of pregnenolone acetate's specificity.

Executive Summary

Pregnenolone acts as a negative allosteric modulator (NAM) and a signaling-specific inhibitor of the CB1 receptor.[1][2] Unlike orthosteric ligands that directly compete for the primary binding site, pregnenolone binds to a distinct allosteric site.[3] This mode of action results in a selective inhibition of certain downstream signaling pathways activated by orthosteric agonists like Δ⁹-tetrahydrocannabinol (THC). Specifically, pregnenolone has been shown to inhibit the activation of the extracellular signal-regulated kinase (ERK) pathway without affecting the canonical Gαi-mediated inhibition of adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[3][4] This signaling specificity suggests a potential therapeutic advantage, as it may allow for the modulation of specific CB1 receptor functions while avoiding the broader effects associated with orthosteric antagonists.

Comparative Analysis of CB1 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of pregnenolone and other key CB1 receptor modulators.

Table 1: Binding Affinity and Selectivity of Selected Compounds for Cannabinoid Receptors

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1 vs. CB2)
Pregnenolone Negative Allosteric ModulatorDoes not compete with orthosteric radioligands[4]No significant interaction reported; CB2-selective agonist JWH133 does not affect pregnenolone levels[4]Selective for CB1-mediated signaling pathways
WIN 55,212-2 Full Agonist1.9[4]3.3Non-selective
CP 55,940 Full Agonist0.58 - 5.00.68 - 2.6Non-selective
AM251 Inverse Agonist/Antagonist7.52290~306-fold for CB1

Table 2: Functional Activity of Selected Compounds at the CB1 Receptor

CompoundAssay TypeAgonistEffect of CompoundPotency (EC50/IC50)
Pregnenolone ERK PhosphorylationTHCInhibition10 nM - 1 µM (effective range)[4]
cAMP AccumulationTHCNo effectNot Applicable[4]
GTPγS BindingTHCNo significant effectNot Applicable
WIN 55,212-2 GTPγS Binding-StimulationEC50: ~73 nM
cAMP AccumulationForskolin (B1673556)InhibitionEC50: ~14 nM
CP 55,940 GTPγS Binding-StimulationEC50: ~3.4 nM
cAMP AccumulationForskolinInhibitionEC50: ~0.18 nM
AM251 GTPγS BindingCP 55,940InhibitionIC50: 8 nM
cAMP AccumulationForskolinPotentiation (as inverse agonist)Not explicitly found

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the CB1 receptor and the workflows of the experimental assays used to characterize these compounds.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates ERK_Pathway MEK/ERK Pathway CB1->ERK_Pathway Activates (G-protein dependent & independent) Agonist Orthosteric Agonist (e.g., THC, WIN 55,212-2) Agonist->CB1 Binds to orthosteric site Pregnenolone Pregnenolone (Allosteric Modulator) Pregnenolone->CB1 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pERK pERK ERK_Pathway->pERK note Pregnenolone selectively inhibits the ERK pathway activation without affecting the cAMP pathway.

CB1 Receptor Signaling Pathways

Radioligand_Binding_Assay prep Prepare cell membranes expressing CB1 receptors radioligand Add radiolabeled orthosteric ligand (e.g., [3H]CP 55,940) prep->radioligand competitor Add increasing concentrations of test compound radioligand->competitor incubate Incubate to allow binding competitor->incubate filter Separate bound from unbound radioligand via filtration incubate->filter quantify Quantify radioactivity of bound ligand filter->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze

Competitive Radioligand Binding Assay Workflow

GTP_gamma_S_Assay prep Prepare cell membranes with CB1 receptors mix Incubate membranes with test compound and non-hydrolyzable [35S]GTPγS prep->mix agonist Add CB1 agonist to stimulate G-protein activation mix->agonist incubate Incubate to allow [35S]GTPγS binding to activated Gα subunits agonist->incubate filter Separate bound from unbound [35S]GTPγS via filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Analyze data to determine EC50 or IC50 quantify->analyze

GTPγS Binding Functional Assay Workflow

cAMP_Assay cells Culture cells expressing CB1 receptors stimulate_ac Stimulate adenylyl cyclase (e.g., with forskolin) cells->stimulate_ac add_compound Add test compound (agonist or antagonist) stimulate_ac->add_compound incubate Incubate to allow modulation of cAMP production add_compound->incubate lyse Lyse cells to release cAMP incubate->lyse quantify Quantify cAMP levels (e.g., via ELISA or HTRF) lyse->quantify analyze Analyze data to determine EC50 or IC50 quantify->analyze

cAMP Accumulation Functional Assay Workflow

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells overexpressing human CB1 receptors.

    • Radioligand: [³H]CP 55,940.

    • Non-specific binding control: High concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

    • Test compounds (e.g., this compound, AM251).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • 96-well plates, filter mats (GF/C), and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and either the test compound, buffer for total binding, or the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4) to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

  • Materials:

    • Cell membranes with CB1 receptors.

    • [³⁵S]GTPγS.

    • GDP (to ensure binding is agonist-dependent).

    • CB1 receptor agonists (e.g., WIN 55,212-2, CP 55,940) and antagonists/modulators (e.g., AM251, this compound).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well plates, filter mats, and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, GDP (e.g., 10-30 µM), and the test compound.

    • Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • For antagonist/modulator testing, pre-incubate the above mixture before adding the agonist.

    • Initiate the reaction by adding the CB1 agonist (for antagonist mode) or by warming the plate (for agonist mode).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by filtration and wash with ice-cold wash buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists/modulators).

cAMP Accumulation Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation via Gαi.

  • Materials:

    • Whole cells expressing CB1 receptors.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluency.

    • Pre-treat the cells with the test compound (agonist, antagonist, or modulator) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50. For antagonists, measure the shift in the agonist's dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of ERK, a key component of the MAPK signaling pathway, following CB1 receptor activation.

  • Materials:

    • Whole cells expressing CB1 receptors.

    • Serum-free cell culture medium.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat cells with the test compounds for a short duration (e.g., 5-15 minutes).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of phospho-ERK to total ERK.

Conclusion

This compound, through its active form pregnenolone, demonstrates a highly specific and nuanced interaction with the CB1 receptor. Its characterization as a signaling-specific negative allosteric modulator distinguishes it from traditional orthosteric agonists and antagonists. The selective inhibition of the ERK pathway, while leaving the cAMP pathway unaffected, highlights a potential for therapeutic interventions that can fine-tune CB1 receptor activity. This targeted approach may offer a more favorable side-effect profile compared to broad-acting CB1 receptor ligands, making pregnenolone and its derivatives promising candidates for further investigation in the development of novel therapeutics. The experimental protocols and comparative data provided in this guide offer a framework for the continued exploration of such compounds in the field of cannabinoid research.

References

A Comparative Guide to Neurosteroids Promoting Neurite Outgrowth: Pregnenolone Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pregnenolone (B344588) acetate (B1210297) and its alternatives, pregnenolone sulfate (B86663) and allopregnanolone, in promoting neurite outgrowth. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific study designs.

Quantitative Data on Neurite Outgrowth

The following table summarizes the available quantitative data on the effects of pregnenolone acetate and its alternatives on neurite outgrowth. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a compilation from various studies, and direct comparisons should be made with caution.

CompoundCell TypeConcentrationObserved Effect on Neurite OutgrowthReference
This compound Primary cerebellar granule neuronsNot specifiedPromoted neurite extension and induced changes in growth cone morphology. Identified as a non-metabolizable analog of pregnenolone that increases microtubule polymerization.[1]
Pregnenolone Sulfate (PregS) Newborn neurons in the hippocampal dentate gyrus of APP/PS1 miceNot specifiedRescued hypoplastic neurites of newborn neurons.[2][2]
Adult-generated hippocampal granule cellsNot specifiedEnhanced the survival of newborn neurons through potentiation of synaptic input activity.[3]
Allopregnanolone Hippocampal neurons100 nMReversed deficits in neurite count and length induced by an antagonist.[4]
Embryonic day 18 (E18) rat hippocampal neuronsNot specifiedInitially induced regression of neurite outgrowth within 1 hour, which was hypothesized to be a prelude to mitogenesis.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of experimental protocols for assessing neurite outgrowth with the discussed neurosteroids, based on published studies.

General Neurite Outgrowth Assay Protocol

This protocol provides a general framework that can be adapted for specific neurosteroids and neuronal cell types.

  • Cell Culture:

    • Primary neurons (e.g., hippocampal, cortical, cerebellar granule cells) or neuronal cell lines (e.g., PC12, SH-SY5Y) are seeded onto culture plates pre-coated with an appropriate substrate (e.g., poly-L-lysine, poly-D-lysine, laminin) to promote cell adhesion.

    • Cells are maintained in a suitable growth medium supplemented with serum and other necessary factors.

  • Compound Treatment:

    • Stock solutions of the test compounds (this compound, allopregnanolone, pregnenolone sulfate) are prepared in a suitable solvent (e.g., DMSO).

    • The compounds are diluted to their final concentrations in the cell culture medium.

    • The culture medium is replaced with the medium containing the test compounds. Control cultures receive the vehicle (e.g., DMSO) at the same final concentration.

  • Incubation:

    • Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow for neurite outgrowth.

  • Fixation and Staining:

    • After incubation, the cells are fixed with a solution such as 4% paraformaldehyde.

    • The cells are then permeabilized (e.g., with Triton X-100) and stained with a neuronal marker, typically an antibody against β-III tubulin, to visualize the neurons and their processes.

    • A fluorescent secondary antibody is used for visualization under a microscope. A nuclear counterstain (e.g., DAPI or Hoechst) is often used to identify the total number of cells.

  • Imaging and Analysis:

    • Images of the stained cells are captured using a fluorescence microscope.

    • Neurite length, number of neurites, and branching are quantified using image analysis software (e.g., ImageJ, MetaMorph).

    • The data is typically normalized to the number of cells.

Specific Considerations for Each Neurosteroid:
  • This compound: As a non-metabolizable analog of pregnenolone, it provides a more direct assessment of the parent compound's effects on microtubule dynamics.

  • Allopregnanolone: Given its potential to initially cause neurite regression, time-course experiments are crucial to capture both early and later effects on neuronal morphology. A concentration of around 100 nM has been shown to be effective in reversing neurite deficits.[4]

  • Pregnenolone Sulfate: The effective concentration of PregS can vary significantly, with effects observed from picomolar to micromolar ranges. Dose-response studies are essential to determine the optimal concentration for a specific cell type and experimental endpoint.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways through which this compound and its alternatives exert their effects on neurite outgrowth.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Neuronal Cell Culture plate Plate cells on coated surface culture->plate compound Add Neurosteroid (this compound, etc.) plate->compound incubate Incubate (24-72h) compound->incubate fix_stain Fix and Stain (β-III Tubulin) incubate->fix_stain image Fluorescence Microscopy fix_stain->image quantify Quantify Neurite Outgrowth (Length, Branching) image->quantify pregnenolone_acetate_pathway pregnenolone_acetate This compound clip1 CLIP1 (Cytoplasmic Linker Protein 1) pregnenolone_acetate->clip1 Activates microtubule Microtubule Dynamics clip1->microtubule Promotes Polymerization and Stabilization neurite_outgrowth Neurite Outgrowth microtubule->neurite_outgrowth allopregnanolone_pathway allopregnanolone Allopregnanolone gaba_a_receptor GABA-A Receptor allopregnanolone->gaba_a_receptor Positive Allosteric Modulator ca_channel L-type Ca2+ Channel gaba_a_receptor->ca_channel Depolarization leads to activation ca_influx Ca2+ Influx ca_channel->ca_influx downstream Downstream Signaling (e.g., CaMKs) ca_influx->downstream neurite_modulation Modulation of Neurite Morphology downstream->neurite_modulation pregnenolone_sulfate_pathway pregnenolone_sulfate Pregnenolone Sulfate nmda_receptor NMDA Receptor pregnenolone_sulfate->nmda_receptor Positive Modulator trpm3 TRPM3 Channel pregnenolone_sulfate->trpm3 Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx trpm3->ca_influx signaling_cascade Signaling Cascades (e.g., Src Kinase, CaMK) ca_influx->signaling_cascade neurite_outgrowth Neurite Outgrowth and Neuronal Survival signaling_cascade->neurite_outgrowth

References

Pregnenolone Acetate: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pregnenolone (B344588) acetate (B1210297), a synthetic ester of the neurosteroid pregnenolone, is emerging as a compound of interest in neuroscience and pharmacology. Its potential therapeutic applications are being explored in various preclinical models. This guide provides a comparative analysis of the observed effects of pregnenolone acetate in laboratory settings (in vitro) versus living organisms (in vivo), offering researchers, scientists, and drug development professionals a comprehensive overview of its biological activities.

Neurodevelopmental and Neuroprotective Effects

This compound has demonstrated significant effects on neuronal development and survival, primarily through its interaction with the microtubule network.

In Vitro Findings: In cultured mouse cerebellar granule neurons, this compound has been shown to promote neurite extension and alter the morphology of the growth cone, the dynamic structure at the tip of a growing neurite.[1][2] Studies using COS1 cells have revealed that this compound modifies microtubule dynamics, increasing the lifetime and track length of microtubule comets.[3] Furthermore, in an in vitro microtubule polymerization assay, this compound was found to increase the number of polymerized microtubules, an effect comparable to its parent compound, pregnenolone.[1][2]

In Vivo Findings: The neurodevelopmental effects observed in vitro have been corroborated in animal models. In developing zebrafish, this compound promoted the formation of stable microtubule tracks in cerebellar axons.[1] This suggests that this compound can recapitulate its cellular functions in a complex living organism, highlighting its potential as a therapeutic candidate for neurodevelopmental disorders.[1]

Comparative Data: Neurodevelopmental Effects
ParameterIn Vitro SystemObservationIn Vivo ModelObservation
Microtubule Polymerization Microtubule polymerization assayIncreased number of polymerized microtubules.[1][2]Zebrafish cerebellumAccelerated formation of stable microtubule networks.[1][2]
Microtubule Dynamics COS1 cellsIncreased CLIP-170 comet lifetime and track length.[3]Zebrafish cerebellumPromotion of stable microtubule tracks.[1]
Neuronal Morphology Mouse cerebellar granule neuronsPromoted neurite extension and altered growth cone morphology.[1][2]Not directly measured-

Anti-Inflammatory Properties

The anti-inflammatory actions of pregnenolone and its derivatives have been primarily characterized through in vitro studies.

In Vitro Findings: Pregnenolone, the precursor to this compound, has been shown to suppress the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage and microglial cell lines (RAW264.7, THP1, and N9).[4] This effect is mediated by the promotion of ubiquitination and degradation of key adaptor proteins (TIRAP and TLR2) in the Toll-like receptor (TLR) signaling pathway.[4]

In Vivo Findings: While direct in vivo anti-inflammatory studies specifically using this compound are not as extensively documented in the reviewed literature, the parent compound, pregnenolone, has demonstrated anti-inflammatory effects in rodent models of ischemia by reducing mitochondrial reactive oxygen species.[5]

Quantitative Data: Anti-Inflammatory Effects (In Vitro)
Cell LineStimulantTreatmentConcentrationEffect on TNF-α Secretion
RAW264.7LPSPregnenolone50 µMSignificant suppression.[4]
RAW264.7Pam3CSK4Pregnenolone50 µMSignificant suppression.[4]
THP1 (human)LPSPregnenolone50 µMSignificant suppression.[4]
THP1 (human)Pam3CSK4Pregnenolone50 µMSignificant suppression.[4]

Modulation of Cannabinoid Receptor Signaling

This compound is investigated as a modulator of the cannabinoid type-1 (CB1) receptor, with some observed discrepancies between in vitro and in vivo findings.

In Vitro Findings: Pregnenolone is proposed to act as a signaling-specific negative allosteric modulator of the CB1 receptor.[6] It is thought to bind to a site distinct from the primary ligand binding site, thereby inhibiting agonist efficacy without altering agonist binding.[6]

In Vivo Findings: In mouse models, pregnenolone has been shown to block the behavioral effects of THC, such as cognitive impairment and alterations in social interaction.[7] However, other studies have reported difficulty in translating the in vitro allosteric modulatory effects of pregnenolone to in vivo behavioral assays, indicating a complex relationship that may be dependent on the specific experimental conditions.[8][9] this compound is being explored for similar properties, with the hypothesis that it can protect the brain from cannabis intoxication.[6]

Experimental Protocols

In Vitro Microtubule Polymerization Assay
  • Preparation: Free fluorescent tubulin is incubated with purified CLIP-170 and preformed tubulin seeds at 37°C.[1]

  • Treatment: this compound (or control solvent, DMSO) is added to the mixture.[1]

  • Analysis: The polymerized fluorescent microtubules are detected using TIRF microscopy, and the number of microtubules is quantified.[1][3]

In Vivo Zebrafish Cerebellar Axon Formation
  • Animal Model: Developing zebrafish embryos are used.[1]

  • Treatment: Zebrafish are exposed to varying concentrations of this compound.[2]

  • Analysis: At 60 hours post-fertilization, the cerebellum is immunostained with an anti-acetylated tubulin antibody to visualize stable microtubule networks in axons.[2] The extent of axon formation is then quantified.[2]

In Vitro Anti-Inflammatory Assay
  • Cell Culture: Macrophage or microglial cell lines (e.g., RAW264.7) are seeded in multi-well plates.[4]

  • Treatment: Cells are pre-treated with pregnenolone or this compound for a specified duration.[4]

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).[4]

  • Analysis: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α) is measured using ELISA.[4]

Signaling Pathways and Experimental Workflows

experimental_workflow Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_assay Biochemical/Cell-Based Assays (e.g., Microtubule Polymerization, Cytokine Release) treatment_invitro Treatment with This compound invitro_assay->treatment_invitro invivo_model Animal Models (e.g., Zebrafish, Mice) invitro_assay->invivo_model Hypothesis Generation analysis_invitro Microscopy, ELISA, etc. treatment_invitro->analysis_invitro treatment_invivo Administration of This compound invivo_model->treatment_invivo analysis_invivo Immunohistochemistry, Behavioral Tests treatment_invivo->analysis_invivo analysis_invivo->analysis_invitro Validation/ Correlation

Caption: A logical workflow comparing in vitro and in vivo experimental approaches.

signaling_pathway This compound and Microtubule Dynamics PA This compound CLIP170 CLIP-170 PA->CLIP170 Interacts with/nActivates Tubulin Tubulin Dimers CLIP170->Tubulin Promotes Polymerization Microtubule Microtubule Polymerization Tubulin->Microtubule Forms Neurite Neurite Outgrowth & Growth Cone Modulation Microtubule->Neurite Supports

Caption: Signaling pathway for this compound's effect on microtubules.

anti_inflammatory_pathway Pregnenolone's Anti-Inflammatory Mechanism Preg Pregnenolone Degradation Ubiquitination & Degradation Preg->Degradation Promotes TLR TLR2 / TLR4 TIRAP TIRAP TLR->TIRAP Signals via Inflammation Inflammatory Cytokine (TNF-α, IL-6) Release TIRAP->Inflammation Leads to Degradation->TLR Targets Degradation->TIRAP Targets Degradation->Inflammation Inhibits

Caption: Pregnenolone's mechanism for suppressing inflammation via TLR signaling.

References

A Comparative Guide to the Therapeutic Potential of Pregnenolone Acetate and Pregnenolone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of two neurosteroid derivatives: pregnenolone (B344588) acetate (B1210297) and pregnenolone sulfate (B86663). While both compounds are related to the parent neurosteroid pregnenolone, their distinct chemical modifications lead to different pharmacokinetic and pharmacodynamic profiles, which are critical for consideration in drug development. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to facilitate a comprehensive evaluation.

Executive Summary

Pregnenolone and its derivatives are gaining increasing interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. This guide focuses on the comparative evaluation of pregnenolone acetate and pregnenolone sulfate.

Pregnenolone sulfate is the more extensively studied of the two neurosteroids. It is an endogenous metabolite of pregnenolone and is known to act as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This dual action suggests its potential in conditions characterized by NMDA receptor hypofunction or GABAergic dysregulation.

This compound , a synthetic ester of pregnenolone, is significantly less characterized in the context of neuropharmacology. While historical data points to its use in other therapeutic areas, its potential in neuroscience remains largely unexplored.[4] Esterification of steroids is a common strategy to enhance lipophilicity and prolong their duration of action, suggesting that this compound may serve as a more stable prodrug for pregnenolone compared to the parent compound. However, direct comparative studies with pregnenolone sulfate are lacking.

This guide will present the available data for both compounds, highlighting the significant knowledge gap that exists for this compound and underscoring the need for further research to fully elucidate its therapeutic potential.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables summarize the known effects and properties of this compound and pregnenolone sulfate based on existing literature.

Table 1: General Properties and Mechanisms of Action

FeatureThis compoundPregnenolone Sulfate
Chemical Nature Synthetic ester of pregnenoloneEndogenous sulfated metabolite of pregnenolone
Solubility Likely more lipophilic than pregnenoloneHydrophilic
Bioavailability Potentially higher oral bioavailability and longer half-life than pregnenolone (inferred)Poor blood-brain barrier penetration[5]
Primary Mechanism of Action Likely acts as a prodrug to pregnenolonePositive allosteric modulator of NMDA receptors[1][2]; Negative allosteric modulator of GABA-A receptors[3]

Table 2: Reported Therapeutic Effects (Preclinical and Clinical)

Therapeutic AreaThis compoundPregnenolone Sulfate
Cognitive Enhancement Limited data; may promote neurite extension[6]Enhances learning and memory in rodent models[7]
Neuroprotection Limited dataShows neuroprotective effects in various models[8]
Anti-inflammatory Limited dataExhibits anti-inflammatory properties[9]
Schizophrenia No direct dataAdjunctive treatment with pregnenolone (which can be converted to pregnenolone sulfate) shows promise in reducing negative symptoms[10]
Depression No direct dataPreclinical studies suggest potential antidepressant effects

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Pregnenolone Sulfate

This diagram illustrates the primary signaling pathways modulated by pregnenolone sulfate, focusing on its interaction with NMDA and GABA-A receptors.

Pregnenolone_Sulfate_Signaling cluster_membrane Cell Membrane cluster_effects Downstream Effects NMDA_R NMDA Receptor Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx GABA_A_R GABA-A Receptor Cl_influx ↓ Cl⁻ Influx GABA_A_R->Cl_influx PregS Pregnenolone Sulfate PregS->NMDA_R + Allosteric Modulation PregS->GABA_A_R - Allosteric Modulation Neuronal_Exc ↑ Neuronal Excitability Ca_influx->Neuronal_Exc LTP ↑ Long-Term Potentiation Neuronal_Exc->LTP Neuronal_Inhib ↓ Neuronal Inhibition Cl_influx->Neuronal_Inhib

Pregnenolone Sulfate Signaling Pathway
Experimental Workflow for Evaluating Neuroprotective Effects

This diagram outlines a typical experimental workflow to compare the neuroprotective effects of this compound and pregnenolone sulfate in a cell culture model.

Neuroprotection_Workflow start Start: Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Pregnenolone Sulfate start->treatment stressor Induce Neurotoxicity (e.g., Glutamate (B1630785), H₂O₂, β-amyloid) treatment->stressor assays Assess Neuroprotection: - Cell Viability (MTT, LDH) - Apoptosis (Caspase-3) - Oxidative Stress (ROS) stressor->assays end End: Compare Therapeutic Potential assays->end

Neuroprotection Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature on pregnenolone and its derivatives.

Protocol 1: Electrophysiological Recording of NMDA Receptor Modulation
  • Objective: To measure the effect of pregnenolone sulfate on NMDA receptor-mediated currents.

  • Cell System: HEK293 cells co-transfected with NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary cultured neurons (e.g., hippocampal or cortical neurons).

  • Method:

    • Cell Preparation: Plate cells on coverslips suitable for electrophysiology.

    • Recording Setup: Use whole-cell patch-clamp configuration.

    • Solutions:

      • External Solution (ECS): Containing appropriate concentrations of NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. Glycine (a co-agonist for NMDA receptors) is also included.

      • Internal Solution: Containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, and ATP.

    • Drug Application: Apply NMDA or glutamate to elicit a baseline current. Co-apply pregnenolone sulfate with the agonist to observe modulation. A rapid perfusion system is used for fast solution exchange.

    • Data Acquisition and Analysis: Record currents using an amplifier and digitizer. Analyze the peak amplitude, desensitization kinetics, and dose-response relationships of the NMDA receptor-mediated currents in the presence and absence of pregnenolone sulfate.

Protocol 2: In Vivo Assessment of Cognitive Enhancement in Rodents
  • Objective: To evaluate the effects of this compound or pregnenolone sulfate on learning and memory.

  • Animal Model: Male mice or rats.

  • Behavioral Paradigms:

    • Morris Water Maze (Spatial Learning and Memory):

      • Acquisition Phase: Train animals to find a hidden platform in a circular pool of opaque water over several days. Administer the test compound (intraperitoneally, orally, or intracerebroventricularly) before each training session.

      • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

    • Novel Object Recognition (Recognition Memory):

      • Familiarization Phase: Allow animals to explore two identical objects.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Measure the time spent exploring the novel versus the familiar object.

  • Data Analysis: Analyze parameters such as escape latency and path length (Morris water maze) or discrimination index (novel object recognition) to assess cognitive performance.

Protocol 3: In Vitro Anti-inflammatory Assay
  • Objective: To determine the anti-inflammatory effects of pregnenolone derivatives.

  • Cell System: Macrophage cell line (e.g., RAW 264.7) or primary microglia.

  • Method:

    • Cell Culture: Plate cells in multi-well plates.

    • Treatment: Pre-treat cells with different concentrations of this compound or pregnenolone sulfate for a specified duration (e.g., 1 hour).

    • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • Measurement of Inflammatory Markers:

      • Nitric Oxide (NO): Measure nitrite (B80452) levels in the culture supernatant using the Griess reagent.

      • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA or in the cells using qPCR.

  • Data Analysis: Compare the levels of inflammatory markers in treated versus untreated cells to determine the anti-inflammatory potency of the compounds.

Discussion and Future Directions

The available evidence strongly supports the role of pregnenolone sulfate as a modulator of key neurotransmitter systems, with demonstrated effects on cognition and neuroprotection in preclinical models. Its hydrophilic nature, however, may limit its ability to cross the blood-brain barrier, a significant hurdle for its development as a CNS therapeutic.[5]

In contrast, This compound remains a largely enigmatic compound within the field of neuropharmacology. As a more lipophilic ester, it is plausible that it could offer advantages in terms of bioavailability and brain penetration, acting as a prodrug that is converted to pregnenolone in vivo. This could potentially lead to a more sustained elevation of pregnenolone and its downstream metabolites, including pregnenolone sulfate and allopregnanolone, within the brain.

To adequately evaluate the therapeutic potential of this compound, further research is imperative. Direct comparative studies against pregnenolone and pregnenolone sulfate are needed to assess its:

  • Pharmacokinetic profile: including oral bioavailability, brain penetration, and conversion rate to pregnenolone.

  • Pharmacodynamic effects: on NMDA and GABA-A receptors, both directly and following metabolism.

  • Efficacy in preclinical models of cognitive impairment, neurodegeneration, and psychiatric disorders.

References

Comparative Transcriptomics of Neuronal Cells Treated with Pregnenolone Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neurosteroid pregnenolone (B344588) and its derivatives, offering insights into their potential transcriptomic effects on neuronal cells. Due to a lack of direct comparative transcriptomic studies on pregnenolone acetate (B1210297), this document synthesizes data from studies on its parent compound, pregnenolone, and its key metabolites, allopregnanolone (B1667786) and progesterone (B1679170), to infer potential mechanisms and guide future research.

Comparative Analysis of Neurosteroid Effects on Neuronal Cells

Pregnenolone is a precursor to a variety of neurosteroids that exert diverse effects on neuronal function, from influencing mood and memory to promoting neurogenesis and reducing inflammation.[1][2] While pregnenolone itself has biological activity, its effects are often mediated by its conversion to other potent neurosteroids like allopregnanolone and progesterone.[2] The acetate ester, pregnenolone acetate, is a synthetic derivative designed to improve bioavailability. Understanding its impact at the transcriptomic level is crucial for therapeutic development.

Below is a summary of the known effects of pregnenolone and its key metabolites on neuronal and glial cells, which provides a basis for predicting the potential actions of this compound.

Neurosteroid Cellular/Molecular Effect Affected Cell Types Key Signaling Pathways/Targets Reference
Pregnenolone Promotes neurite outgrowth and axon development.Cerebellar granule neurons, cortical neurons, hippocampal neuronsActivation of CLIP1, microtubule dynamics[3]
Suppresses neuroinflammation.Macrophages, microglial cellsPromotes degradation of TIRAP and TLR2 in TLR signaling pathway.[4]
Blocks cannabinoid-induced hyperlocomotion.D2R-positive striatopallidal neuronsInhibition of GSK3β signaling.[5]
Acts as a signal-specific inhibitor of CB1 receptor.Not specifiedAllosteric inhibition of CB1 receptor, blocking ERK activation.[6]
Allopregnanolone Reduces activity in emotion-generating brain regions; enhances activity in regulatory regions.Neurons in amygdala, insula, dorsal medial prefrontal cortexPositive allosteric modulation of GABA-A receptors.[1]
Progesterone Promotes neural progenitor cell proliferation.Rat neural progenitor cellsActivation of ERK pathway via membrane progesterone receptors (PGRMC1/2).[7]
Regulates cell-cycle gene expression.Rat neural progenitor cellsUpregulation of mitotic genes, downregulation of anti-proliferative genes.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these neurosteroids, the following diagrams illustrate key signaling pathways and a proposed experimental workflow for a comparative transcriptomics study.

G cluster_0 Experimental Workflow A SH-SY5Y Cell Culture B Treatment Groups: 1. Vehicle Control 2. Pregnenolone 3. This compound A->B C RNA Extraction & QC B->C D Library Preparation (poly-A selection) C->D E RNA Sequencing (e.g., Illumina NovaSeq) D->E F Data Analysis: - QC & Alignment - Differential Gene Expression - Pathway Enrichment E->F G Comparative Transcriptomic Profile F->G

Figure 1: Proposed workflow for comparative transcriptomic analysis.

G cluster_1 Pregnenolone-Mediated Neurite Outgrowth preg Pregnenolone clip1 CLIP1 Activation preg->clip1 activates microtubule Microtubule Dynamics (Polymerization) clip1->microtubule promotes neurite Neurite Outgrowth & Axon Development microtubule->neurite facilitates

Figure 2: Pregnenolone signaling promoting neuronal development.[3]

G cluster_2 Progesterone's Effect on Neural Progenitor Proliferation prog Progesterone pgrmc PGRMC1/2 (Membrane Receptors) prog->pgrmc binds erk ERK Pathway pgrmc->erk activates genes Cell Cycle Gene Expression (e.g., Cyclin D1) erk->genes regulates prolif Cell Proliferation genes->prolif promotes

Figure 3: Progesterone signaling in neural progenitor cells.[7][8]

G cluster_3 Pregnenolone's Anti-Inflammatory Pathway in Glia preg Pregnenolone tirap TIRAP Degradation preg->tirap induces tlr TLR2 / TLR4 Signaling inflammation Pro-inflammatory Cytokine Secretion tlr->inflammation leads to tirap->tlr inhibits

Figure 4: Anti-inflammatory action of pregnenolone in glial cells.[4]

Proposed Experimental Protocol for Comparative Transcriptomics

This protocol outlines a robust method for comparing the transcriptomic effects of this compound against its parent compound in a human neuronal cell line.

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used model for neuronal studies.[9][10][11]

  • Culture Conditions: Grow cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 incubator.

  • Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.

  • Treatment: Plate differentiated cells and treat with one of the following for 24 hours (n=3-4 replicates per group):

    • Vehicle control (e.g., 0.1% DMSO)

    • Pregnenolone (10 µM)

    • This compound (10 µM)

2. RNA Isolation and Quality Control:

  • Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA integrity and quantity using a Bioanalyzer (Agilent) and a Qubit fluorometer (Thermo Fisher). Samples with an RNA Integrity Number (RIN) > 8 are suitable for sequencing.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • Prepare stranded, poly-A selected RNA-seq libraries using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).

  • Sequence the libraries on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million paired-end reads per sample.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess raw read quality.

  • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count reads per gene using featureCounts.

  • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment groups (e.g., this compound vs. Vehicle). A false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are common thresholds.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the DEG lists using tools like g:Profiler or DAVID to identify enriched biological processes and pathways.

Hypothetical Data Presentation

The primary output of the proposed study would be a list of differentially expressed genes. This data should be presented in a clear, tabular format to facilitate comparison.

Table 2: Top Differentially Expressed Genes in SH-SY5Y Cells Treated with this compound vs. Vehicle (This is an illustrative template based on known neurosteroid functions)

Gene SymbolGene NameLog2 Fold Changep-valueFDRPutative Function
Upregulated Genes
CLIP1CAP-Gly Domain Containing Linker Protein 11.851.2e-63.5e-5Microtubule dynamics, neurite outgrowth
CCND1Cyclin D11.524.5e-58.1e-4Cell cycle progression
BDNFBrain-Derived Neurotrophic Factor1.409.8e-51.5e-3Neuronal survival, synaptic plasticity
Downregulated Genes
TIRAPTIR Domain Containing Adaptor Protein-2.102.3e-75.0e-6TLR signaling, inflammation
GSK3BGlycogen Synthase Kinase 3 Beta-1.257.1e-51.1e-3Pro-apoptotic signaling, tau phosphorylation
CASP3Caspase 3-1.151.5e-42.2e-3Apoptosis execution

Conclusion

While direct transcriptomic data for this compound is not yet available, the known functions of its parent compound and related neurosteroids suggest it is a promising candidate for modulating neuronal gene expression. Evidence points towards potential roles in promoting neuronal development, regulating cell cycle, and suppressing neuroinflammation. The experimental framework provided here offers a clear path for researchers to perform direct comparative transcriptomic analyses, which are essential to fully characterize the molecular effects of this compound and evaluate its therapeutic potential for neurological and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of Pregnenolone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of pregnenolone (B344588) acetate (B1210297) in a laboratory setting. Adherence to these procedures is critical for ensuring regulatory compliance, environmental protection, and the safety of all personnel.

Waste Characterization: Hazardous vs. Non-Hazardous

The primary step in the proper disposal of pregnenolone acetate is to determine whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

This compound is not a listed hazardous waste on the F, K, P, or U lists. However, a waste can still be considered hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on available safety data, this compound as a pure substance is unlikely to exhibit ignitability, corrosivity, or reactivity.

The critical determination is whether it exhibits the toxicity characteristic . This is formally determined through a laboratory test called the Toxicity Characteristic Leaching Procedure (TCLP). Since this test is not feasible for end-users, and some safety data sheets indicate potential for reproductive toxicity, a conservative approach is recommended.

Actionable Directive: Researchers must consult their institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to definitively classify their this compound waste stream. These professionals can provide guidance based on local regulations and institutional policies.

Procedural Steps for Disposal

The following step-by-step procedures are provided for both non-hazardous and hazardous waste streams. The classification from your EHS department will dictate which protocol to follow.

Scenario A: Disposal as Non-RCRA, Non-Hazardous Pharmaceutical Waste

If determined to be non-hazardous, this compound waste must still be managed responsibly to prevent environmental contamination.[1][2][3]

Step 1: Segregation

  • Do not mix this compound waste with regular laboratory trash or hazardous chemical waste.[2]

  • Collect all solid this compound waste (e.g., unused powder, contaminated weigh boats, gloves, and paper towels) in a dedicated container.

  • Collect liquid waste containing this compound in a separate, leak-proof container.

Step 2: Container Selection and Labeling

  • Use a sturdy, leak-proof container with a secure lid.

  • Clearly label the container as: "Non-Hazardous Pharmaceutical Waste: this compound ".

  • Include the accumulation start date on the label.

  • Containers for non-hazardous pharmaceutical waste are often white with blue lids or otherwise clearly marked to distinguish them from hazardous waste containers.[1]

Step 3: Storage

  • Store the waste container in a designated, secure area away from public access and separate from hazardous waste storage.[1]

  • The storage area should be well-ventilated.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's EHS department or a licensed medical waste disposal company.

  • The preferred disposal method for non-hazardous pharmaceuticals is incineration to ensure the compound is destroyed and does not enter waterways.[1][4]

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department and local regulations.[4]

Scenario B: Disposal as RCRA Hazardous Waste

If determined to be hazardous by your EHS department (e.g., due to the toxicity characteristic or being mixed with a listed hazardous solvent), strict RCRA regulations apply.

Step 1: Segregation

  • Segregate this compound hazardous waste from all other waste streams, including non-hazardous waste, radioactive waste, and biohazardous waste.

  • Use dedicated containers for solid and liquid hazardous waste.

Step 2: Container Selection and Labeling

  • Use a container that is compatible with the waste and in good condition.

  • The container must be marked with the words "Hazardous Waste ".[5]

  • The label must also indicate the specific hazard(s) (e.g., "Toxic").[6]

  • Clearly identify the contents: "Hazardous Waste: this compound " (and any other components, such as solvents).

  • Include the accumulation start date.[5]

  • Hazardous pharmaceutical waste is typically collected in black containers.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • The container must be kept closed except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]

  • A hazardous waste manifest will be required for off-site transportation.[8]

  • The standard disposal method for hazardous pharmaceutical waste is high-temperature incineration.[7]

Data Presentation

The following table summarizes the criteria for characteristic hazardous wastes under RCRA for easy reference.

RCRA CharacteristicEPA Hazard CodeCriteria
Ignitability D001- Liquid with a flash point < 60°C (140°F)- A solid that can cause fire through friction, moisture absorption, or spontaneous chemical changes- An ignitable compressed gas- An oxidizer
Corrosivity D002- Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate > 6.35 mm per year
Reactivity D003- Unstable and readily undergoes violent change- Reacts violently with water- Forms potentially explosive mixtures with water- When mixed with water, generates toxic gases, vapors, or fumes
Toxicity D004 - D043- When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains a contaminant at a concentration equal to or greater than the regulatory level.

This table is for informational purposes. The final waste classification for this compound must be made in consultation with EHS professionals.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_start cluster_decision cluster_paths cluster_nonhaz_procedure Non-Hazardous Protocol cluster_haz_procedure Hazardous Protocol start Start: This compound Waste Generated consult_ehs Consult Institutional EHS for Waste Classification start->consult_ehs non_hazardous Determined to be Non-RCRA Pharmaceutical Waste consult_ehs->non_hazardous Non-Hazardous hazardous Determined to be RCRA Hazardous Waste consult_ehs->hazardous Hazardous segregate_nonhaz Step 1: Segregate into dedicated container non_hazardous->segregate_nonhaz segregate_haz Step 1: Segregate into dedicated container hazardous->segregate_haz label_nonhaz Step 2: Label as 'Non-Hazardous Pharmaceutical Waste' segregate_nonhaz->label_nonhaz store_nonhaz Step 3: Store in secure, designated area label_nonhaz->store_nonhaz dispose_nonhaz Step 4: Dispose via EHS (Incineration Recommended) store_nonhaz->dispose_nonhaz label_haz Step 2: Label as 'Hazardous Waste' with hazard info segregate_haz->label_haz store_haz Step 3: Store in Satellite Accumulation Area (SAA) label_haz->store_haz dispose_haz Step 4: Dispose via EHS (Manifest & Incineration Required) store_haz->dispose_haz

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pregnenolone Acetate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using, as recommendations may vary.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing (in a fume hood) Safety glasses with side shields or chemical goggles.[1][2]Disposable nitrile gloves.[2] For prolonged contact, gloves with a higher protection class are recommended.[2]Laboratory coat.[2]Not generally required when handled in a certified chemical fume hood.[2]
Handling Powder Outside of a Fume Hood Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a risk of splashing.[2]Disposable nitrile gloves.[2]Laboratory coat or disposable coveralls for larger quantities.[2]An N95 respirator or higher is recommended to prevent inhalation of particulates.[2]
Solution Preparation Chemical goggles. A face shield should be worn if there is a high risk of splashing.[2]Disposable nitrile gloves.[2]Laboratory coat.[2]Required when dusts are generated.[3] Use in a well-ventilated area.[1]
Minor Spill Cleanup (Dry) Safety glasses with side shields or chemical goggles.[1][2]Disposable nitrile gloves.[2]Laboratory coat.[2]A dust respirator is recommended.[2][4]
Minor Spill Cleanup (Wet) Chemical goggles.[1]Disposable nitrile gloves.[2]Laboratory coat.[2]Not generally required if ventilation is adequate.
Major Spill Wear breathing apparatus plus protective gloves.[1]Protective gloves.[1]Protective clothing.[1]A NIOSH-certified respirator may be required based on the extent of the spill.[1]

Operational Plan: Step-by-Step Handling Procedures

A standardized workflow is critical for minimizing the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container tightly sealed when not in use.[2][6]

2. Preparation and Weighing (to be performed in a certified chemical fume hood):

  • Don the appropriate PPE as outlined in the table above.

  • To minimize dust generation, handle the solid compound with care.[2]

  • Use a dedicated, clean spatula and weighing vessel.

  • After weighing, securely close the primary container.

  • Clean the weighing area and spatula thoroughly.[2]

3. Solution Preparation (in a certified chemical fume hood):

  • Don the appropriate PPE.

  • If sonication is required to dissolve the compound, ensure the vessel is securely capped.[2]

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[2]

4. General Handling Precautions:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke when handling the material.[2][7]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Work clothes should be laundered separately.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

  • Solid Waste: Dispose of unused solid this compound in a designated hazardous chemical waste container.[2] All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous chemical waste.[2]

  • Liquid Waste: Do not discharge into sewers or waterways.[1][2] Collect liquid waste in a designated, compatible, and properly labeled waste container.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[2]

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Minor Spills:

  • Dry Spills:

    • Alert personnel in the immediate area.

    • Don the appropriate PPE (gloves, safety glasses, lab coat, and dust respirator).[2][4]

    • Use dry cleanup procedures to avoid generating dust.[1][2] Gently sweep or vacuum the material.

    • Place the collected material into a sealed, labeled container for disposal as hazardous waste.[1][2]

    • Clean the spill area with soap and water.[8]

  • Wet Spills:

    • Alert personnel in the immediate area.

    • Don the appropriate PPE (gloves, chemical goggles, lab coat).

    • Contain the spill with absorbent material.

    • Vacuum or shovel the absorbed material into a labeled container for disposal.[1][4]

    • Wash the spill area with large amounts of water and prevent runoff from entering drains.[1][4]

Major Spills:

  • Evacuate the area immediately.

  • Alert emergency responders and inform them of the location and nature of the hazard.[1][2]

  • Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a major spill.[1]

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregnenolone Acetate
Reactant of Route 2
Reactant of Route 2
Pregnenolone Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.